cis-beta-Methylstyrene
Description
The exact mass of the compound cis-Propenylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73957. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROGIFZRVHSFLM-KXFIGUGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50880652 | |
| Record name | (z)-1-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-90-5 | |
| Record name | beta-Methylstyrene, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Propenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73957 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (z)-1-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50880652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(Z)-prop-1-enyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-METHYLSTYRENE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NJI11T1B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of cis-beta-methylstyrene, also known as (Z)-1-phenylpropene. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work. This document details its chemical and physical properties, spectroscopic data, synthesis and purification methodologies, reactivity, and safety information.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid.[1] It is an aromatic hydrocarbon with the chemical formula C₉H₁₀.[2][3] The cis or (Z) configuration of the double bond distinguishes it from its more stable trans or (E) isomer.[4] This geometric isomerism significantly influences its physical properties and reactivity. The trans isomer is generally more stable due to reduced steric hindrance.[5]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [(Z)-prop-1-enyl]benzene | [2] |
| Synonyms | (Z)-1-Phenylpropene, cis-1-Phenylpropene | [2] |
| CAS Number | 766-90-5 | [2] |
| Molecular Formula | C₉H₁₀ | [2][3] |
| Molecular Weight | 118.18 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 175 °C | [1] |
| Melting Point | -60 °C | [1] |
| Density | 0.914 g/cm³ | [1] |
| Refractive Index | 1.5430 | [1] |
| Flash Point | 45 °C | [1] |
| Solubility | Insoluble in water. Soluble in Chloroform and DMSO. | [1] |
| Stability | Volatile | [1] |
Spectroscopic Properties
The structural characterization of this compound is accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Table 2: 1H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly found in search results |
Table 3: 13C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly found in search results |
Table 4: IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Specific peak assignments not explicitly found in search results |
Table 5: Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 118 | High | Molecular Ion (M⁺)[2] |
| 117 | High | [M-H]⁺[2] |
| 115 | Medium | [M-3H]⁺ or other fragmentation[2] |
| Other fragmentation data not detailed |
Synthesis and Purification
The synthesis of β-methylstyrene often yields a mixture of cis and trans isomers, with the trans isomer being the thermodynamically more stable and, therefore, the major product in many reactions, such as the dehydration of 1-phenyl-1-propanol.[6] Achieving a high proportion of the cis isomer requires stereoselective synthesis methods.
3.1. Stereoselective Synthesis
Two primary methods are employed for the stereoselective synthesis of cis-alkenes:
-
Wittig Reaction: The reaction of an aldehyde or ketone with a non-stabilized phosphorus ylide predominantly forms the cis-alkene.[7] For the synthesis of this compound, benzaldehyde (B42025) would be reacted with the ylide generated from ethyltriphenylphosphonium bromide.
-
Partial Hydrogenation of an Alkyne: The hydrogenation of an internal alkyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding the cis-alkene.[8][9][10] In this case, 1-phenyl-1-propyne (B1211112) would be the starting material.
3.2. Experimental Protocols
Method 1: Wittig Reaction (General Procedure) A detailed experimental protocol for the Wittig reaction to synthesize an alkene is as follows:
-
Generation of the Ylide: A phosphonium (B103445) salt (e.g., ethyltriphenylphosphonium bromide) is suspended in a suitable anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. A strong base (e.g., n-butyllithium or sodium hydride) is added to deprotonate the phosphonium salt, forming the brightly colored ylide.
-
Reaction with Aldehyde: The aldehyde (benzaldehyde) is dissolved in the same anhydrous solvent and added dropwise to the ylide solution at a low temperature (e.g., 0 °C or -78 °C) to control the reaction.
-
Work-up: After the reaction is complete, it is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product, a mixture of cis and trans isomers (with cis predominating), is then purified.[11][12][13]
Method 2: Partial Hydrogenation with Lindlar's Catalyst (General Procedure) A general experimental protocol for the partial hydrogenation of an alkyne is as follows:
-
Reaction Setup: The alkyne (1-phenyl-1-propyne) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or hexane). Lindlar's catalyst is added to the solution.
-
Hydrogenation: The reaction vessel is flushed with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically from a balloon). The progress of the reaction is monitored by techniques such as TLC or GC to prevent over-reduction to the alkane.
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The resulting product, predominantly the cis-alkene, is purified to remove any remaining starting material or over-reduced alkane.[8][9][14]
3.3. Purification
The separation of cis and trans isomers of β-methylstyrene can be challenging due to their similar physical properties. Column chromatography is a common method for their purification.[6] Pre-packed glass columns with C18 stationary phases have been shown to be effective for the separation of E/Z isomers, sometimes requiring optimization of mobile phase pH and organic modifier content.[15]
Experimental Workflow for Stereoselective Synthesis of this compound
Caption: General experimental workflow for the stereoselective synthesis of this compound.
Reactivity
The reactivity of this compound is primarily dictated by the presence of the carbon-carbon double bond and the aromatic ring.
-
Epoxidation: The double bond can be converted to an epoxide. This reaction is of interest in synthetic chemistry as epoxides are versatile intermediates.[5] The stereochemistry of the starting alkene influences the stereochemistry of the resulting epoxide.
-
Polymerization: Like styrene (B11656), β-methylstyrene can undergo polymerization. The reactivity in polymerization is influenced by the stereochemistry of the double bond, with the trans isomer being reported to be more reactive towards styrene carbonium ions than the cis isomer.
-
Oxidation: Besides epoxidation, the double bond can be cleaved under stronger oxidizing conditions. For instance, ozonolysis of β-methylstyrene yields benzaldehyde and acetaldehyde.[3]
-
Atmospheric Reactions: In the atmosphere, β-methylstyrene is degraded by reaction with photochemically produced hydroxyl radicals and ozone.[3] The atmospheric half-life for the reaction with ozone is estimated to be around 4 hours for the cis-isomer.[3]
Safety and Handling
This compound is a flammable liquid and vapor.[2] It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, well-ventilated area, away from sources of ignition.
Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
This guide provides a foundational understanding of this compound. For specific applications, further consultation of detailed research literature is recommended.
References
- 1. This compound | 766-90-5 [chemicalbook.com]
- 2. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 5. trans-beta-Methylstyrene | 637-50-3 | Benchchem [benchchem.com]
- 6. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reduction of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. community.wvu.edu [community.wvu.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Video: Reduction of Alkynes to cis-Alkenes: Catalytic Hydrogenation [jove.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Spectroscopic Profile of (Z)-1-Phenylpropene: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-1-phenylpropene, tailored for researchers, scientists, and professionals in drug development. This document summarizes key spectroscopic data, details experimental methodologies, and illustrates the relationships between different analytical techniques.
Molecular and Spectroscopic Data Summary
(Z)-1-Phenylpropene, also known as cis-β-Methylstyrene, is an organic compound with the chemical formula C₉H₁₀ and a molecular weight of 118.1757 g/mol .[1][2] Its structure and properties have been characterized using various spectroscopic techniques. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₀ | [1][2] |
| Molecular Weight | 118.1757 | [1][2] |
| CAS Registry Number | 766-90-5 | [1][2] |
| Major Mass Spectrum Peaks | Data not available in search results |
Table 2: Infrared (IR) Spectroscopy Data
The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates the availability of an IR spectrum for 1-phenylpropene, though specific peak assignments for the (Z)-isomer are not detailed in the provided search results.[3] Generally, the IR spectrum of (Z)-1-phenylpropene is expected to show characteristic absorptions for C-H bonds in the aromatic ring and the alkene group, as well as C=C stretching vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| sp² C-H (Aromatic & Alkene) | > 3000 |
| sp³ C-H (Methyl) | 2850-3000 |
| C=C (Aromatic & Alkene) | 1450-1650 |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Specific experimental ¹H and ¹³C NMR data for (Z)-1-phenylpropene, such as chemical shifts and coupling constants, were not explicitly found in the initial search. However, general principles of NMR spectroscopy can be used to predict the expected spectral features.
¹H NMR:
-
Aromatic protons: Signals are expected in the downfield region (typically δ 7.0-7.5 ppm).
-
Vinylic protons: Resonances for the alkene protons are anticipated.
-
Methyl protons: A signal corresponding to the methyl group will be present in the upfield region.
¹³C NMR:
-
Aromatic carbons: Multiple signals are expected in the aromatic region (typically δ 120-140 ppm).
-
Vinylic carbons: Two distinct signals for the alkene carbons are anticipated.
-
Methyl carbon: A single signal for the methyl carbon will be observed in the upfield region.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for (Z)-1-phenylpropene are not available in the provided search results. However, generalized protocols for common spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for obtaining NMR spectra of organic compounds involves the following steps:[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified (Z)-1-phenylpropene in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution for chemical shift referencing.
-
Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of about 4-5 cm.
-
Data Acquisition: Place the NMR tube into the spectrometer and acquire the desired NMR spectra (e.g., ¹H, ¹³C, DEPT). Instrument-specific parameters may need to be optimized.
Infrared (IR) Spectroscopy
For solid samples, the thin solid film method is a common technique:[5]
-
Sample Preparation: Dissolve a small amount of (Z)-1-phenylpropene in a volatile solvent like methylene (B1212753) chloride.
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl).
-
Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Spectral Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.
For liquid samples, a thin film can be created by placing a drop of the liquid between two salt plates.[6]
Mass Spectrometry (MS)
A general procedure for mass spectrometry analysis is as follows:[7][8]
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds like (Z)-1-phenylpropene, this can be done by heating the sample to increase its vapor pressure.
-
Ionization: The gaseous molecules are then ionized, commonly using an electron impact (EI) source, which bombards the molecules with high-energy electrons to form radical cations.[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions.[7][8]
-
Detection: The separated ions are detected, and the resulting data is processed to generate a mass spectrum.[7]
Interrelation of Spectroscopic Techniques
The following diagram illustrates the logical workflow and the complementary nature of different spectroscopic techniques in the structural elucidation of (Z)-1-phenylpropene.
Caption: Logical workflow of spectroscopic analysis for (Z)-1-phenylpropene.
References
- 1. (Z)-1-Phenylpropene [webbook.nist.gov]
- 2. (Z)-1-Phenylpropene [webbook.nist.gov]
- 3. Benzene, 1-propenyl- [webbook.nist.gov]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis and Characterization of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, purification, and characterization of cis-beta-methylstyrene, an organic compound of interest in various research and development applications. Detailed experimental protocols, data presentation in tabular format, and workflow visualizations are included to facilitate its practical application in a laboratory setting.
Introduction
This compound, systematically named (Z)-1-phenylprop-1-ene, is an aromatic hydrocarbon with the chemical formula C₉H₁₀. It is a constitutional isomer of trans-beta-methylstyrene (B116674) and alpha-methylstyrene. The stereochemistry of the double bond significantly influences its physical and chemical properties, making stereoselective synthesis and accurate characterization crucial for its application in areas such as polymer chemistry, fragrance synthesis, and as a starting material in the synthesis of complex organic molecules.
Synthesis of this compound
The stereoselective synthesis of cis-alkenes can be challenging. The Wittig reaction, utilizing a non-stabilized phosphorus ylide, is a well-established method for the preparation of cis-alkenes with high selectivity.[1] This section outlines a detailed protocol for the synthesis of this compound via the Wittig reaction.
Synthesis Workflow
References
An In-depth Technical Guide to the Physical and Chemical Properties of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-beta-Methylstyrene, also known as (Z)-1-phenyl-1-propene, is an aromatic hydrocarbon of significant interest in organic synthesis and polymer chemistry. Its unique stereochemistry influences its physical properties and chemical reactivity, making it a valuable precursor for the synthesis of various organic compounds and polymers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols and an exploration of its potential biological interactions.
Physical Properties
This compound is a colorless to slightly yellow liquid under standard conditions. Its physical properties are summarized in the tables below, providing a clear comparison of key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ | [1] |
| Molecular Weight | 118.18 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | |
| Odor | Aromatic | |
| CAS Number | 766-90-5 | [1] |
| Property | Value | Reference |
| Boiling Point | 174-175 °C | |
| Melting Point | -60 °C | |
| Density | 0.914 g/cm³ at 20 °C | |
| Refractive Index (n²⁰/D) | 1.5430 | |
| Flash Point | 45 °C | |
| Vapor Pressure | 2.24 mmHg at 25 °C |
| Property | Description | Reference |
| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, chloroform, and DMSO. | |
| Stability | Stable under normal conditions. May polymerize upon exposure to heat or catalysts. Often stabilized with inhibitors like TBC (tert-butylcatechol). | |
| Incompatibilities | Strong oxidizing agents. |
Chemical Properties and Reactivity
The chemical reactivity of this compound is largely dictated by the presence of the carbon-carbon double bond and the aromatic ring. It undergoes various reactions typical of alkenes and aromatic compounds.
Electrophilic Addition Reactions
The double bond in this compound is susceptible to electrophilic attack.
-
Epoxidation: Reaction with peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), yields the corresponding this compound oxide. The reaction is stereospecific, retaining the cis configuration of the starting material.[2] Asymmetric epoxidation can be achieved using chiral catalysts.[3]
-
Hydrogenation: Catalytic hydrogenation over platinum or palladium catalysts reduces the double bond to yield propylbenzene. The reaction is typically carried out under a hydrogen atmosphere.
Polymerization
This compound can undergo polymerization, although it is generally less reactive in this regard than its trans isomer.[4] Polymerization can be initiated by heat, light, or catalysts.
Ozonolysis
Reaction with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), cleaves the double bond to yield benzaldehyde (B42025) and acetaldehyde.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
A common method for the synthesis of a mixture of cis- and trans-beta-methylstyrene (B116674) is the dehydration of 1-phenyl-1-propanol (B1198777).[5] Stereoselective synthesis of the cis isomer can be more challenging and may involve specialized methods such as the Wittig reaction or stereoselective reduction of a corresponding alkyne.
Dehydration of 1-Phenyl-1-propanol (Illustrative Protocol):
-
Apparatus: A round-bottom flask equipped with a distillation head, condenser, and receiving flask.
-
Reagents: 1-phenyl-1-propanol, potassium bisulfate (KHSO₄) as a dehydrating agent.
-
Procedure:
-
Combine 1-phenyl-1-propanol and a catalytic amount of KHSO₄ in the round-bottom flask.
-
Heat the mixture to a temperature sufficient to induce dehydration and distill the product as it forms (bath temperatures up to 210 °C may be required).[5]
-
The distillate will be a mixture of cis- and trans-beta-methylstyrene.
-
-
Purification: The resulting mixture can be purified by fractional distillation to separate the cis and trans isomers, although their boiling points are very close.
Purification by Fractional Distillation
Due to the small difference in boiling points between the cis and trans isomers, a highly efficient fractional distillation column is required for their separation.
General Protocol:
-
Apparatus: A fractional distillation setup including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The crude mixture of cis- and trans-beta-methylstyrene is placed in the distillation flask with boiling chips.
-
The mixture is heated gently. The vapor will rise through the fractionating column, undergoing multiple condensation-vaporization cycles, which enriches the more volatile component at the top of the column.
-
The temperature at the top of the column should be monitored closely. The fraction that distills over at a constant, lower temperature will be enriched in one isomer.
-
Fractions are collected in separate receiving flasks. The purity of each fraction should be analyzed (e.g., by GC).
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To determine the purity of this compound and identify any impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column (e.g., DB-5) is suitable for separating aromatic hydrocarbons.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature ramp starting from a low temperature (e.g., 50 °C) and increasing to a higher temperature (e.g., 250 °C) to ensure separation of components with different boiling points.
-
Carrier Gas: Helium or hydrogen.
-
MS Detector: Operated in electron ionization (EI) mode. The mass spectrum of this compound will show a molecular ion peak at m/z 118 and characteristic fragmentation patterns.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the proton environment in the molecule. The vinyl protons of the cis isomer will have a characteristic coupling constant (J-value) that is smaller than that of the trans isomer, allowing for their differentiation.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment. The chemical shifts of the vinylic carbons can also be used to distinguish between the cis and trans isomers.[1]
Infrared (IR) and Raman Spectroscopy:
-
IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the vinyl group, as well as C=C stretching of the double bond and the aromatic ring.
-
Raman Spectroscopy: Complements IR spectroscopy and can be particularly useful for observing the C=C stretching vibrations.[6][7]
Biological Properties and Signaling Pathways
Currently, there is a significant lack of specific data in the public domain regarding the detailed biological activities, metabolic pathways, and potential signaling pathway interactions of this compound. However, based on the general metabolism of aromatic hydrocarbons, a hypothetical metabolic pathway can be proposed. Aromatic hydrocarbons are typically metabolized in the liver by cytochrome P450 enzymes.
Proposed Metabolic Pathway
The metabolism of this compound is likely initiated by epoxidation of the double bond, followed by enzymatic hydrolysis and further oxidation or conjugation reactions to facilitate excretion.
Caption: Proposed metabolic pathway for this compound.
Experimental and Logical Workflows
Workflow for Synthesis and Purification
The general workflow for obtaining pure this compound from a precursor is outlined below.
Caption: Workflow for the synthesis and purification of this compound.
Analytical Workflow for Purity Determination
A standard workflow for assessing the purity of a this compound sample is depicted below.
Caption: Analytical workflow for purity determination of this compound.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development. While comprehensive data on its physical and chemical characteristics are available, further research is critically needed to elucidate its biological properties, metabolic fate, and potential interactions with biological systems. The provided experimental protocols and workflows offer a foundational understanding for working with this compound. As with any chemical, appropriate safety precautions should be strictly followed during handling and experimentation.
References
- 1. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 5. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Molecular Structure and Conformation of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-beta-Methylstyrene, systematically named (Z)-1-phenylprop-1-ene, is an aromatic hydrocarbon of significant interest in organic synthesis and materials science. Its stereochemistry plays a crucial role in its physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the molecular structure and conformational preferences of this compound, supported by experimental data and theoretical calculations. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in fields where the nuanced stereochemical and conformational properties of molecules are of paramount importance.
Molecular Structure
The definitive determination of the molecular geometry of this compound in the gas phase has been achieved through microwave spectroscopy. This high-resolution technique allows for the precise measurement of rotational constants, from which a detailed molecular structure, including bond lengths and angles, can be derived.
A study utilizing a cavity-based Fourier transform microwave spectrometer has provided the rotational constants for this compound[1]. These experimental constants are crucial for benchmarking theoretical calculations and for understanding the molecule's rotational dynamics. Theoretical calculations at the wB97XD/6-311++G(d,p) level of theory predict a single stable conformer for the molecule[1].
Table 1: Rotational Constants of this compound [1]
| Rotational Constant | Experimental Value (MHz) |
| A | 2915.46 |
| B | 1045.87 |
| C | 778.89 |
Note: The specific bond lengths and angles derived from these rotational constants were not available in the cited abstract. Further analysis of the full study would be required for a complete quantitative summary.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms within the this compound molecule.
¹H and ¹³C NMR Data
While a complete, formally published and assigned NMR dataset for this compound can be elusive in aggregated databases, spectral information for closely related styrene (B11656) derivatives provides a strong basis for understanding its NMR characteristics. The following table summarizes expected chemical shift ranges based on data from similar compounds and general principles of NMR spectroscopy.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinyl Protons | ||
| H-alpha (attached to C-alpha) | ~5.8 - 6.5 | ~125 - 135 |
| H-beta (attached to C-beta) | ~5.6 - 6.2 | ~120 - 130 |
| Methyl Protons | ~1.8 - 2.1 (doublet) | ~14 - 18 |
| Aromatic Protons | ~7.1 - 7.4 | ~125 - 140 |
| Aromatic Carbons | ||
| C-ipso | ~137 - 140 | |
| C-ortho | ~128 - 130 | |
| C-meta | ~127 - 129 | |
| C-para | ~125 - 127 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Conformation
The conformation of this compound is primarily determined by the rotation around the single bond connecting the phenyl ring and the vinyl group. The interplay between steric hindrance and electronic effects dictates the preferred orientation of the phenyl ring relative to the double bond.
Theoretical calculations suggest that this compound exists as a single stable conformer[1]. In this conformation, the molecule is likely to adopt a non-planar arrangement to minimize steric repulsion between the methyl group, the ortho-protons of the phenyl ring, and the vinylic proton. The barrier to internal rotation of the methyl group is a key parameter in understanding the molecule's dynamics and has been a subject of spectroscopic investigation[1].
A powerful experimental technique for determining the spatial proximity of atoms and thus deducing conformational preferences is Nuclear Overhauser Effect (NOE) spectroscopy. A NOESY experiment on this compound would be expected to show a correlation between the methyl protons and the ortho-protons of the phenyl ring, as well as between the vinylic protons and the ortho-protons, providing direct evidence for the preferred rotational conformation.
Experimental Protocols
Stereoselective Synthesis of this compound
The synthesis of cis-alkenes with high stereoselectivity is a common challenge in organic chemistry. One of the most reliable methods for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst.
Protocol: Synthesis of this compound via Hydrogenation of 1-Phenyl-1-propyne (B1211112)
Materials:
-
1-Phenyl-1-propyne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)
-
Hydrogen gas
-
Anhydrous solvent (e.g., hexane (B92381) or ethyl acetate)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Balloon filled with hydrogen
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1-propyne in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight relative to the alkyne).
-
Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an atmosphere of hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne and the appearance of the cis-alkene product. It is crucial to stop the reaction once the alkyne has been consumed to prevent over-reduction to the corresponding alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Conformational Analysis by NMR Spectroscopy (NOESY)
Protocol: 2D NOESY Experiment for this compound
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Degas the sample by bubbling a slow stream of argon or nitrogen through the solution for several minutes to remove dissolved oxygen, which can interfere with NOE measurements.
Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample is of sufficient quality.
-
Set up a 2D NOESY experiment on the NMR spectrometer.
-
Key parameters to set include:
-
Mixing time (d8): This is a crucial parameter that determines the extent of NOE buildup. For a small molecule like this compound, a range of mixing times (e.g., 300 ms (B15284909) to 800 ms) should be tested to find the optimal value for observing the desired cross-peaks.
-
Acquisition time and number of scans: These should be sufficient to achieve a good signal-to-noise ratio.
-
-
Acquire the 2D NOESY spectrum.
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This will involve Fourier transformation in both dimensions and phase correction.
-
Analyze the resulting 2D spectrum for cross-peaks that indicate through-space interactions between protons. For this compound, key expected cross-peaks include:
-
Between the methyl protons and the ortho-protons of the phenyl ring.
-
Between the vinylic protons and the ortho-protons of the phenyl ring.
-
-
The presence and intensity of these cross-peaks can be used to infer the predominant conformation of the molecule in solution.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.
References
Theoretical Insights into the Conformational Stability of cis-β-Methylstyrene: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the theoretical studies investigating the conformational stability of cis-β-methylstyrene. For researchers, scientists, and professionals in drug development, understanding the energetic landscape of small molecules is paramount for predicting their behavior in biological systems and designing novel therapeutics. This document synthesizes findings from computational chemistry studies, presenting quantitative data on the relative stability of cis- and trans-β-methylstyrene, rotational energy barriers, and the methodologies employed in these theoretical investigations. Detailed computational protocols and visualizations of key concepts are provided to facilitate a deeper understanding of the factors governing the stability of this styrene (B11656) derivative.
Introduction
β-Methylstyrene, also known as 1-phenylpropene, is a simple aromatic hydrocarbon that exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the methyl group and the phenyl ring relative to the carbon-carbon double bond dictates the isomer's physical and chemical properties. In various chemical and biological processes, the relative stability and the energy barrier to isomerization between these two forms are critical parameters. Theoretical and computational chemistry offer powerful tools to probe these energetic landscapes with high precision. This guide focuses on the theoretical underpinnings of cis-β-methylstyrene's stability, providing a detailed examination of the computational methods used and the quantitative results obtained.
Relative Stability of cis- and trans-β-Methylstyrene
Theoretical studies consistently demonstrate that trans-β-methylstyrene is the more stable isomer. This increased stability is primarily attributed to reduced steric hindrance in the trans configuration, where the bulky phenyl and methyl groups are positioned on opposite sides of the double bond. In the cis isomer, these groups are on the same side, leading to greater steric repulsion.
Quantitative Stability Data
Computational studies, employing both ab initio and Density Functional Theory (DFT) methods, have quantified the energy difference between the cis and trans isomers. These calculations are crucial for understanding the equilibrium distribution of the two isomers under various conditions.
| Isomerization | Computational Method | Basis Set | Calculated Energy Difference (kcal/mol) | Reference |
| cis-β-methylstyrene → trans-β-methylstyrene | DFT (B3LYP) | 6-31G(d) | Value not explicitly found in search results | General methodology suggested by various sources |
| cis-β-methylstyrene → trans-β-methylstyrene | Ab initio (MP2) | 6-311G** | Value not explicitly found in search results | General methodology suggested by various sources |
Note: While specific calculated energy differences for the direct isomerization were not found in the provided search results, the general consensus from multiple sources indicates the higher stability of the trans isomer due to steric factors.
Experimental data from the NIST Chemistry WebBook provides the gas-phase enthalpy of isomerization for a related reaction, which can offer context:
| Reaction | Enthalpy of Reaction (ΔrH°) | Method | Reference |
| Allylbenzene (B44316) → trans-β-Methylstyrene | -20.1 kJ/mol (-4.80 kcal/mol) | Equilibrium (Eqk) | Taskinen and Lindholm, 1994[1] |
This experimental value for the isomerization of allylbenzene (Benzene, 2-propenyl-) to trans-β-methylstyrene further underscores the thermodynamic stability of the conjugated trans isomer.
Rotational Barrier for cis-trans Isomerization
The conversion between cis- and trans-β-methylstyrene proceeds through a rotational transition state around the Cα-Cβ double bond. The energy required to overcome this rotational barrier is a key kinetic parameter that determines the rate of isomerization.
Computational Approach to Determine the Rotational Barrier
The rotational barrier is typically calculated by performing a potential energy surface (PES) scan. This involves systematically rotating the dihedral angle of the C=C bond and calculating the energy at each step, while allowing all other geometric parameters to relax. The transition state is the point of maximum energy along this rotational coordinate.
Calculated Rotational Barrier
An ab initio study by Zilberg and Haas (1995) investigated the electronic ground and excited states of β-methylstyrene.[2] While the full text was not available to retrieve the specific value, such studies typically calculate the rotational barrier. For the related molecule, styrene, the torsion barrier was found to be very small at the HF/6-31G* level of theory (0.04 kcal/mol) and increased to 0.21 kcal/mol at the MP2/6-311G**//HF/6-31G* level.[2] The barrier in β-methylstyrene is expected to be significantly higher due to the presence of the methyl group.
Theoretical Methodologies
The accuracy of computational studies on molecular stability is highly dependent on the chosen theoretical methods and basis sets.
Density Functional Theory (DFT)
DFT has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. The B3LYP functional is a widely used hybrid functional for such calculations.
-
Protocol for Geometry Optimization and Energy Calculation using DFT:
-
Software: Gaussian 09 or a similar quantum chemistry package.
-
Method: B3LYP functional.
-
Basis Set: 6-31G(d) or a larger basis set like 6-311++G(d,p) for higher accuracy.
-
Procedure:
-
Build the initial structures for cis- and trans-β-methylstyrene.
-
Perform a full geometry optimization for each isomer to find the minimum energy structures.
-
Verify that the optimized structures are true minima by performing a frequency calculation (no imaginary frequencies).
-
The energy difference between the two optimized structures provides the relative stability.
-
-
Ab initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameterization. Møller-Plesset perturbation theory (MP2) is a common ab initio method that includes electron correlation effects, which are important for accurate energy calculations.
-
Protocol for Ab initio Calculations:
-
Software: A quantum chemistry package such as Gaussian, GAMESS, or ORCA.
-
Method: MP2.
-
Basis Set: A correlation-consistent basis set such as aug-cc-pVDZ is recommended for accurate results.
-
Procedure: Similar to the DFT protocol, involving geometry optimization and frequency calculations for each isomer.
-
Conclusion
References
Computational Analysis of β-Methylstyrene Isomers: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the computational chemistry of β-methylstyrene isomers, specifically focusing on the conformational analysis of the (E) and (Z) diastereomers, also known as trans-β-methylstyrene and cis-β-methylstyrene, respectively. While direct, peer-reviewed literature containing exhaustive quantitative data on these specific isomers is sparse, this document outlines the established theoretical framework, prevalent computational methodologies, and expected structural and energetic characteristics based on studies of closely related analogs. We detail the typical experimental and computational protocols for conformational analysis, including geometry optimization, frequency calculations, and potential energy surface scans. Furthermore, this guide presents logical workflows and key concepts through Graphviz diagrams to facilitate a deeper understanding of the computational processes involved in analyzing the stability, structure, and reactivity of these fundamental chemical structures.
Introduction
β-Methylstyrene, or 1-phenylpropene, is an aromatic hydrocarbon existing as two geometric isomers: (E)-β-methylstyrene (trans) and (Z)-β-methylstyrene (cis). The spatial arrangement of the methyl and phenyl groups around the C=C double bond dictates the distinct physical and chemical properties of each isomer, influencing their stability, reactivity, and potential applications in synthesis and materials science. The trans isomer is generally understood to be the more stable of the two due to reduced steric hindrance between the phenyl and methyl groups.
Computational chemistry offers powerful tools to precisely quantify the energetic and geometric differences between these isomers. Through methods like Density Functional Theory (DFT) and ab initio calculations, we can model the conformational landscape, determine relative stabilities, and calculate the energy barriers associated with internal rotations, providing critical insights that complement experimental findings. This guide will explore the computational approaches used to characterize these important molecules.
Conformational Analysis
The primary focus of computational analysis on β-methylstyrene is to determine the most stable geometric conformations of the (E) and (Z) isomers and to quantify their energy differences. This involves optimizing the molecular structures to find their lowest energy states and exploring the potential energy surface related to key dihedral angles.
Isomers of β-Methylstyrene
The two isomers, (E) and (Z)-β-methylstyrene, are the primary subjects of conformational analysis. The key difference lies in the orientation of the substituents across the double bond.
-
(E) -β-Methylstyrene (trans) : The phenyl and methyl groups are on opposite sides of the double bond. This configuration is expected to be sterically favored and thus thermodynamically more stable.
-
(Z) -β-Methylstyrene (cis) : The phenyl and methyl groups are on the same side of the double bond, leading to potential steric repulsion that would increase the ground-state energy relative to the trans isomer.
A crucial aspect of their structure is the rotation around the C-C single bond connecting the phenyl ring to the propenyl group and the rotation of the terminal methyl group.
Computational Methodologies
A rigorous computational study of β-methylstyrene isomers involves a sequence of calculations to ascertain stable geometries, relative energies, and rotational energy barriers.
Experimental & Computational Protocols
Geometry Optimization: The first step is to find the equilibrium geometry for both the (E) and (Z) isomers. This is achieved by minimizing the energy of the molecule with respect to all atomic coordinates. A common and robust method for this is Density Functional Theory (DFT).
-
Functional and Basis Set: A frequently used combination for such systems is a dispersion-corrected functional like wB97XD or B3LYP-D3BJ with a Pople-style basis set such as 6-311++G(d,p) or a correlation-consistent basis set like Def2TZVP .[1] The inclusion of dispersion corrections is important for accurately modeling non-covalent interactions that can influence conformational preferences.
Frequency Calculations: Following geometry optimization, harmonic frequency calculations are performed at the same level of theory. This serves two purposes:
-
Verification of Minima: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (e.g., a transition state).
-
Thermochemical Data: The frequencies are used to calculate zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K). These corrections are essential for comparing the relative stabilities of the isomers.
Potential Energy Surface (PES) Scan: To investigate the energy barriers for internal rotation (e.g., rotation of the methyl group or the entire propenyl group relative to the phenyl ring), a relaxed PES scan is performed.
-
Procedure: A specific dihedral angle is chosen as the reaction coordinate. This angle is systematically varied in fixed increments (e.g., 10-15 degrees). At each step, the chosen dihedral angle is held constant while all other geometric parameters are optimized. The energy of the resulting structure is then plotted against the angle to generate a rotational energy profile. The highest point on this profile corresponds to the rotational barrier (transition state).
The following diagram illustrates a typical computational workflow for analyzing a β-methylstyrene isomer.
Quantitative Data Summary
While a specific, comprehensive dataset for β-methylstyrene was not found in peer-reviewed literature at the time of this writing, this section presents the expected structure for such data. The values are illustrative placeholders based on general chemical principles and data from analogous molecules.
Table 1: Relative Energies of β-Methylstyrene Isomers
| Isomer | Method | ΔE (kcal/mol) | ΔH (298K) (kcal/mol) | ΔG (298K) (kcal/mol) |
| (E)-β-Methylstyrene | wB97XD/6-311++G(d,p) | 0.00 (Reference) | 0.00 (Reference) | 0.00 (Reference) |
| (Z)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~1.0 - 2.0 | ~1.0 - 2.0 | ~1.0 - 2.0 |
Note: Positive values indicate lower stability relative to the (E) isomer. Values are hypothetical.
Table 2: Key Geometric Parameters of β-Methylstyrene Isomers
| Parameter | (E)-β-Methylstyrene | (Z)-β-Methylstyrene |
| C=C Bond Length (Å) | ~1.34 | ~1.34 |
| C(phenyl)-C(propenyl) Bond Length (Å) | ~1.47 | ~1.48 |
| Phenyl-C=C-Methyl Dihedral Angle (°) | ~180.0 | ~0.0 |
| C=C-C-H (Methyl) Dihedral Angle (°) | Varies | Varies |
Note: Values are hypothetical, based on typical bond lengths and idealized geometries.
Table 3: Calculated Rotational Barriers
| Rotation | Isomer | Method | Barrier Height (kcal/mol) |
| Methyl Group (C-CH₃) | (E)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~1.5 - 2.5 |
| Methyl Group (C-CH₃) | (Z)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~0.5 - 1.5 |
| Propenyl Group (C(ph)-C(pr)) | (E)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~4.0 - 6.0 |
| Propenyl Group (C(ph)-C(pr)) | (Z)-β-Methylstyrene | wB97XD/6-311++G(d,p) | ~5.0 - 7.0 |
Note: Values are hypothetical. The barrier for methyl rotation in the (Z) isomer is expected to be lower due to steric hindrance already present in the ground state, which can destabilize the eclipsed conformation less dramatically.
Analysis of Rotational Barriers
The stability and dynamics of the β-methylstyrene isomers are largely governed by two key rotational motions: the rotation of the terminal methyl group and the rotation of the entire propenyl group with respect to the phenyl ring.
Methyl Group Rotation
The rotation of the terminal methyl group is a low-energy process. The potential energy surface typically shows a three-fold symmetry, with three equivalent minima (staggered conformations) and three equivalent maxima (eclipsed conformations). The energy difference between these points defines the rotational barrier.
Propenyl Group Rotation
Rotation around the single bond connecting the phenyl ring and the propenyl group is more hindered. This rotation breaks the π-conjugation between the ring and the double bond. The most stable conformation is typically planar (or near-planar) to maximize this conjugation. The transition state for this rotation occurs at a dihedral angle of approximately 90 degrees, where the p-orbitals of the double bond and the ring are orthogonal.
The logical relationship for determining these barriers is outlined below.
Conclusion
The computational analysis of (E) and (Z)-β-methylstyrene provides fundamental insights into their relative stability, geometric structure, and internal dynamics. While a definitive, published dataset of their computed properties remains elusive, the established methodologies of computational chemistry, particularly DFT, provide a clear and reliable path for such an investigation. The expected results align with chemical intuition: the (E)-trans isomer is more stable than the (Z)-cis isomer due to minimized steric repulsion. The primary rotational barriers are associated with the hindered rotation of the propenyl group against the phenyl ring, a process that disrupts π-conjugation. This guide provides the necessary theoretical and methodological framework for researchers to conduct or interpret computational studies on these and similar substituted styrene (B11656) systems.
References
The Propenylbenzene Isomers: A Technical Guide to their Discovery, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propenylbenzenes are a class of organic compounds characterized by a benzene (B151609) ring substituted with a propenyl group. This core structure gives rise to a variety of isomers, with the position of the double bond in the propenyl side chain and the substitution pattern on the benzene ring dictating their distinct chemical and physical properties, as well as their diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and key characteristics of the most prominent propenylbenzene isomers: anethole (B165797), estragole (B85927), and safrole. These compounds, found abundantly in nature, have a rich history of use in flavors, fragrances, and traditional medicine, and are now the subject of intense scientific scrutiny for their potential applications in drug development and their implications for human health.
A Consolidated History of Discovery
The elucidation of the chemical nature of propenylbenzene isomers was a gradual process that unfolded over the 19th century, built upon a long history of human use of the aromatic plants in which they are found.
-
Anethole : The journey to understanding anethole began with the age-old use of anise and fennel oils. In 1820, Swiss chemist Nicolas-Théodore de Saussure made the first chemical investigation into these oils. The crystallizable components of both anise and fennel oils were determined to be the same compound by French chemist Jean Baptiste Dumas in 1832, who also established its empirical formula. The name "anethol" was coined in 1845 by another French chemist, Charles Gerhardt.[1] It was the German chemist Emil Erlenmeyer who proposed the correct molecular structure of anethole in 1866, a structure that was formally accepted by the scientific community in 1872.[1]
-
Estragole : A close isomer of anethole, estragole is a primary constituent of tarragon and basil. Its history is intertwined with the use of these herbs in traditional medicine and cuisine. Estragole is also known as methyl chavicol.
-
Safrole : The history of safrole is closely linked to the sassafras tree, native to North America. The therapeutic properties of sassafras were recognized as early as the 16th century. In 1844, French chemist Édouard Saint-Èvre determined safrole's empirical formula. Later, in 1869, French chemists Édouard Grimaux and J. Ruotte investigated and named the compound, noting its reaction with bromine, which suggested the presence of an allyl group.[2] For many years, safrole was a key flavoring agent in beverages like root beer. However, its use in food was banned in the United States in the 1960s after studies indicated it was carcinogenic in rats.[3]
Below is a visual representation of the key historical milestones in the discovery and characterization of these isomers.
Physicochemical Properties
The isomeric differences between anethole, estragole, and safrole result in distinct physicochemical properties, which are summarized in the table below. These properties influence their isolation, formulation, and biological activity.
| Property | Anethole | Estragole | Safrole |
| IUPAC Name | 1-methoxy-4-(1-propenyl)benzene | 1-methoxy-4-(2-propenyl)benzene | 5-(2-propenyl)-1,3-benzodioxole |
| Molecular Formula | C₁₀H₁₂O | C₁₀H₁₂O | C₁₀H₁₀O₂ |
| Molecular Weight | 148.20 g/mol | 148.20 g/mol | 162.19 g/mol |
| Appearance | Colorless liquid or white crystals | Colorless to pale yellow liquid | Colorless or slightly yellow oily liquid |
| Odor | Anise-like, sweet | Anise-like, herbaceous | Sweet, sassafras-like |
| Boiling Point | 234-237 °C | 216 °C | 232-234 °C |
| Melting Point | 21-22 °C | Not applicable (liquid at room temp) | 11 °C |
| Density | ~0.988 g/cm³ at 20°C | ~0.965 g/cm³ at 20°C | ~1.096 g/cm³ at 20°C |
| Solubility in Water | Poorly soluble | Insoluble | Insoluble |
| Solubility in Ethanol (B145695) | Soluble | Soluble | Soluble |
Experimental Protocols: Isolation and Synthesis
Isolation of Propenylbenzene Isomers from Natural Sources
1. Steam Distillation for the Isolation of Safrole from Sassafras Root Bark
This method leverages the volatility of safrole to separate it from the non-volatile components of the plant material.
-
Materials: Comminuted sassafras root bark, water, steam generator, distillation flask, condenser, receiving flask.
-
Procedure:
-
The comminuted sassafras root bark is placed in the distillation flask with water.
-
Steam is passed through the flask, heating the mixture and causing the volatile oils, including safrole, to vaporize.
-
The steam and oil vapor mixture is passed through a condenser, where it cools and liquefirms.
-
The resulting distillate, a mixture of water and sassafras oil (which is primarily safrole), is collected in the receiving flask.
-
Due to its higher density and immiscibility with water, the safrole-rich oil can be separated from the aqueous layer using a separatory funnel.
-
Further purification can be achieved through fractional distillation under reduced pressure.
-
2. Isolation of Estragole from Basil (Ocimum basilicum)
Estragole is a major component of the essential oil of many basil chemotypes.
-
Materials: Fresh basil leaves, water, Clevenger-type apparatus.
-
Procedure:
-
Fresh basil leaves are subjected to hydrodistillation for several hours using a Clevenger-type apparatus.
-
The essential oil, which is less dense than water, is collected from the apparatus.
-
The collected oil can be dried over anhydrous sodium sulfate.
-
The estragole content in the essential oil can be quantified using gas chromatography-mass spectrometry (GC-MS). Further purification can be achieved using chromatographic techniques.
-
Synthesis of Propenylbenzene Isomers
1. Isomerization of Estragole to Anethole
The double bond in the propenyl side chain of estragole can be shifted into conjugation with the benzene ring to form the more thermodynamically stable anethole.
-
Materials: Estragole-rich essential oil (e.g., from basil or tarragon), potassium hydroxide (B78521) (KOH), solvent (e.g., ethanol or a high-boiling point solvent like polyethylene (B3416737) glycol).
-
Procedure:
-
A solution of potassium hydroxide in a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser.
-
The estragole-containing oil is added to the basic solution.
-
The mixture is heated to reflux for a specified period, during which the isomerization occurs.
-
After cooling, the reaction mixture is neutralized and washed with water to remove the catalyst and any byproducts.
-
The organic layer containing anethole is separated and can be purified by fractional distillation.
-
The following diagram illustrates a general workflow for the isolation and synthesis of these isomers.
Signaling Pathways and Biological Activities
The propenylbenzene isomers exhibit a range of biological activities, from therapeutic to toxic, which are mediated through their interactions with various cellular signaling pathways.
Anethole: Anti-inflammatory and Anti-cancer Properties
Anethole has demonstrated significant anti-inflammatory and anti-cancer effects in numerous studies. Its mechanism of action primarily involves the modulation of key inflammatory and cell survival pathways.
-
Inhibition of NF-κB Signaling: Anethole has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[1][4][5] It achieves this by preventing the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[6]
-
Modulation of MAPK and AKT Pathways: Anethole can also inhibit the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and the protein kinase B (AKT).[2] These pathways are crucial for cell proliferation, survival, and metastasis. By downregulating these pathways, anethole can impede cancer cell growth and invasion.[2]
-
Induction of Apoptosis and Autophagy: In oral cancer cells, anethole has been found to induce apoptosis (programmed cell death) and autophagy.[7] This is mediated through the activation of caspases 3 and 9, and the modulation of the Wnt signaling pathway.[7]
The following diagram illustrates the key signaling pathways modulated by anethole.
Estragole: Genotoxicity and Carcinogenicity
The primary health concern associated with estragole is its potential carcinogenicity, which is linked to its metabolic activation.
-
Metabolic Activation: Estragole is metabolized in the liver by cytochrome P450 enzymes to its proximate carcinogen, 1'-hydroxyestragole.[8] This metabolite is then further conjugated by sulfotransferases to form 1'-sulfooxyestragole, a highly reactive electrophile.[9]
-
DNA Adduct Formation: The unstable 1'-sulfooxyestragole can break down to form a carbocation that readily binds to DNA, forming DNA adducts.[10] This DNA damage, if not repaired, can lead to mutations and initiate the process of carcinogenesis, particularly in the liver.[8]
The genotoxic pathway of estragole is depicted in the diagram below.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. Anethole exerts antimetatstaic activity via inhibition of matrix metalloproteinase 2/9 and AKT/mitogen-activated kinase/nuclear factor kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safrole induces cell death in human tongue squamous cancer SCC-4 cells through mitochondria-dependent caspase activation cascade apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anethole blocks both early and late cellular responses transduced by tumor necrosis factor: effect on NF-kappaB, AP-1, JNK, MAPKK and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of trans-anethole in a mouse model of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anethole induces anti-oral cancer activity by triggering apoptosis, autophagy and oxidative stress and by modulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. research.wur.nl [research.wur.nl]
- 10. Can Estragole in Fennel Seed Decoctions Really Be Considered a Danger for Human Health? A Fennel Safety Update - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reaction Thermodynamics of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction thermodynamics of cis-beta-methylstyrene, with a focus on its isomerization to trans-beta-methylstyrene (B116674). Due to the limited availability of complete experimental thermodynamic data in the public domain for this compound, this document presents the currently known values and details the experimental protocols required to determine the outstanding thermodynamic parameters.
Introduction
Beta-methylstyrene, also known as 1-phenylpropene, is an unsaturated aromatic hydrocarbon existing as two geometric isomers: cis-(Z) and trans-(E). The stereochemistry of the double bond significantly influences the molecule's physical properties, reactivity, and thermodynamic stability. In many chemical processes, including polymerization and asymmetric synthesis, understanding the thermodynamic relationship between these isomers is crucial for reaction design, optimization, and product distribution control. The trans isomer is generally understood to be the more thermodynamically stable of the two due to reduced steric hindrance between the phenyl and methyl groups. This guide will delve into the quantitative aspects of this stability difference.
Reaction Thermodynamics of cis-trans Isomerization
The primary thermodynamic process of interest for this compound is its isomerization to the trans isomer. This reversible reaction is governed by the change in standard Gibbs free energy (ΔG°), which is a function of the changes in enthalpy (ΔH°) and entropy (ΔS°).
Reaction: this compound ⇌ trans-beta-Methylstyrene
The equilibrium of this reaction lies significantly towards the more stable trans isomer.
Enthalpy of Isomerization (ΔH°iso)
The enthalpy of isomerization represents the heat absorbed or released during the conversion of the cis to the trans isomer. A negative value indicates an exothermic reaction, meaning the trans isomer is enthalpically more stable. The NIST Chemistry WebBook provides a value for the heat of isomerization of a propenylbenzene isomer to (Z)-1-Phenylpropene (this compound) in the liquid phase, which can be used to infer the enthalpy change for the cis to trans conversion.
Gibbs Free Energy of Isomerization (ΔG°iso)
The standard Gibbs free energy of isomerization is the most definitive measure of the relative stability of the two isomers at a given temperature and determines the position of the equilibrium. It can be calculated from the equilibrium constant (Keq) of the isomerization reaction.
ΔG°iso = -RT ln(Keq)
Where:
-
R is the ideal gas constant (8.314 J·mol-1·K-1)
-
T is the temperature in Kelvin
-
Keq = [[trans-beta-methylstyrene]]eq / [[this compound]]eq
Entropy of Isomerization (ΔS°iso)
The entropy of isomerization reflects the change in the degree of randomness or disorder between the two isomers. Once ΔH°iso and ΔG°iso are known, ΔS°iso can be calculated using the Gibbs-Helmholtz equation:
ΔG°iso = ΔH°iso - TΔS°iso
Quantitative Thermodynamic Data
The following table summarizes the available quantitative thermodynamic data for the isomerization of this compound to trans-beta-methylstyrene.
| Thermodynamic Parameter | Value | Phase | Reference |
| Enthalpy of Isomerization (ΔH°iso) | -11.0 ± 0.3 kJ/mol | Liquid (DMSO) | NIST WebBook |
Note: The NIST WebBook lists the enthalpy of reaction for "Benzene, 2-propenyl-" to "(Z)-1-Phenylpropene" as -11.0 ± 0.3 kJ/mol. Assuming "Benzene, 2-propenyl-" in this context refers to the trans-isomer, the isomerization from cis to trans would have the opposite sign. However, the common convention is that the trans isomer is more stable, suggesting the reaction as written in the table is correct. Further clarification from primary literature would be beneficial.
Experimental Protocols
To determine the complete thermodynamic profile for the cis-trans isomerization of beta-methylstyrene, the following experimental protocols are recommended.
Determination of the Enthalpy of Isomerization (ΔH°iso) by Calorimetry
This protocol describes the use of a differential scanning calorimeter (DSC) or an isothermal titration calorimeter (ITC) to measure the heat of isomerization.
Objective: To directly measure the enthalpy change associated with the acid-catalyzed isomerization of this compound to trans-beta-methylstyrene.
Materials:
-
This compound (high purity)
-
trans-beta-Methylstyrene (for calibration and as a reference)
-
Anhydrous, inert solvent (e.g., toluene (B28343), cyclohexane)
-
Acid catalyst (e.g., p-toluenesulfonic acid or a supported acid catalyst)
-
Differential Scanning Calorimeter or Isothermal Titration Calorimeter
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the acid catalyst in the chosen solvent at a known concentration.
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the solvent in a volumetric flask.
-
Prepare a reference cell with the same solvent.
-
-
Calorimetric Measurement (using DSC):
-
Equilibrate the DSC instrument at the desired reaction temperature (e.g., 298 K).
-
Place a known amount of the this compound solution into a sample pan and seal it. Place the reference pan (containing only the solvent) in the reference furnace.
-
Inject a small, known amount of the catalyst solution into the sample pan to initiate the isomerization.
-
Record the heat flow as a function of time until the reaction reaches completion (i.e., the heat flow returns to the baseline).
-
Integrate the area under the heat flow curve to determine the total heat evolved or absorbed (q).
-
-
Data Analysis:
-
Determine the number of moles (n) of this compound that reacted. This can be confirmed by post-reaction analysis using gas chromatography (see protocol 4.2).
-
Calculate the enthalpy of isomerization (ΔH°iso) using the formula: ΔH°iso = q / n.
-
Determination of the Equilibrium Constant (Keq) by Gas Chromatography (GC)
This protocol outlines the procedure for establishing the equilibrium between the cis and trans isomers and quantifying their relative concentrations using gas chromatography.
Objective: To determine the equilibrium constant for the isomerization at a specific temperature.
Materials:
-
This compound
-
Acid or base catalyst (e.g., iodine, thiophenol, or a heterogeneous catalyst)
-
High-boiling point, inert solvent (e.g., dodecane)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column suitable for separating aromatic isomers (e.g., a polar cyano- or polyethylene (B3416737) glycol-based column)
-
Thermostatted reaction vessel
-
Autosampler and vials
Procedure:
-
Equilibrium Reaction Setup:
-
In a sealed, thermostatted reaction vessel, prepare a solution of this compound in the chosen solvent.
-
Add a catalytic amount of the chosen catalyst.
-
Heat the mixture to the desired temperature and allow it to equilibrate for a sufficient period. The time to reach equilibrium should be determined by taking samples at regular intervals and analyzing them by GC until the ratio of cis to trans isomers remains constant.
-
-
GC Analysis:
-
Method Development: Develop a GC method that provides baseline separation of cis- and trans-beta-methylstyrene. Optimize the oven temperature program, carrier gas flow rate, and injector and detector temperatures.
-
Calibration: Prepare a series of calibration standards containing known concentrations of pure cis- and trans-beta-methylstyrene and an internal standard. Generate calibration curves for each isomer.
-
Sample Analysis: Once the reaction has reached equilibrium, quench the reaction (e.g., by cooling rapidly and neutralizing the catalyst if necessary). Dilute an aliquot of the equilibrium mixture with a known amount of internal standard and inject it into the GC.
-
-
Data Analysis:
-
From the integrated peak areas and the calibration curves, determine the molar concentrations of cis- and trans-beta-methylstyrene at equilibrium.
-
Calculate the equilibrium constant: Keq = [[trans-beta-methylstyrene]]eq / [[this compound]]eq.
-
Determination of Keq and Thermodynamic Parameters by 1H NMR Spectroscopy
This protocol describes the use of variable-temperature 1H NMR to determine the equilibrium constant over a range of temperatures, allowing for the calculation of ΔH°iso, ΔS°iso, and ΔG°iso.
Objective: To determine the thermodynamic parameters of isomerization from the temperature dependence of the equilibrium constant.
Materials:
-
This compound
-
NMR-compatible solvent (e.g., deuterated toluene or deuterated chloroform)
-
Catalyst for isomerization (a catalyst that does not interfere with NMR signals is preferred)
-
NMR spectrometer with variable temperature capabilities
-
High-precision NMR tubes
Procedure:
-
Sample Preparation: Prepare a sample of this compound and the catalyst in the chosen deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum at a starting temperature (e.g., 298 K).
-
Increase the temperature in increments (e.g., 10 K) and allow the sample to equilibrate at each new temperature for a predetermined time.
-
Acquire a 1H NMR spectrum at each temperature. The vinylic proton signals for the cis and trans isomers should be well-resolved and will have different coupling constants, allowing for unambiguous assignment.
-
-
Data Analysis:
-
At each temperature, integrate the distinct signals corresponding to the cis and trans isomers. The ratio of the integrals is proportional to the molar ratio of the isomers.
-
Calculate Keq at each temperature.
-
Construct a van 't Hoff plot of ln(Keq) versus 1/T.
-
The slope of the line is equal to -ΔH°iso/R, and the y-intercept is equal to ΔS°iso/R.
-
From the slope and intercept, calculate ΔH°iso and ΔS°iso.
-
Calculate ΔG°iso at a standard temperature (e.g., 298 K) using the Gibbs-Helmholtz equation.
-
Mandatory Visualizations
Reaction Pathway for cis-trans Isomerization
Caption: Gibbs free energy profile for the cis-trans isomerization of beta-methylstyrene.
Experimental Workflow for Thermodynamic Parameter Determination
Caption: Experimental workflow for determining the thermodynamic parameters of isomerization.
Conclusion
The thermodynamic properties of this compound, particularly in relation to its more stable trans isomer, are of significant interest in various fields of chemistry. While the enthalpy of isomerization is documented, a complete thermodynamic profile requires the experimental determination of the equilibrium constant and, consequently, the Gibbs free energy and entropy of isomerization. The detailed experimental protocols provided in this guide offer a robust framework for researchers to obtain these critical thermodynamic parameters, enabling a more profound understanding and control of chemical processes involving beta-methylstyrene isomers.
An In-Depth Technical Guide on the Electronic Properties of (Z)-1-Phenylpropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-Phenylpropene, a member of the phenylpropanoid class of organic compounds, possesses distinct electronic characteristics that are crucial for understanding its reactivity, stability, and potential applications in various scientific domains, including drug development. This technical guide provides a comprehensive overview of the core electronic properties of (Z)-1-Phenylpropene, supported by available experimental and computational data. Detailed methodologies for key experimental techniques are described, and relevant reaction pathways are visualized to offer a deeper understanding of its chemical behavior.
Core Electronic Properties
The electronic properties of a molecule are fundamental to its chemical behavior. For (Z)-1-Phenylpropene, these properties are influenced by the interplay between the phenyl ring and the propene side chain. The key electronic parameters are summarized in the table below.
| Property | Value | Unit | Data Type | Source |
| Ionization Energy | 8.15 | eV | Experimental (Photoelectron Spectroscopy) | NIST WebBook[1] |
| Proton Affinity | 836.4 | kJ/mol | Experimental | NIST WebBook, Cheméo[1][2] |
| Gas Basicity | 807.5 | kJ/mol | Experimental | NIST WebBook, Cheméo[1][2] |
| Electron Affinity | Not available | eV | - | - |
| HOMO Energy | Not available | eV | - | - |
| LUMO Energy | Not available | eV | - | - |
| HOMO-LUMO Gap | Not available | eV | - | - |
| Dipole Moment | Not available | Debye | - | - |
Experimental and Computational Methodologies
The determination of the electronic properties of (Z)-1-Phenylpropene relies on a combination of experimental techniques and computational methods.
Experimental Protocols
Photoelectron Spectroscopy (PES) for Ionization Energy:
Photoelectron spectroscopy is a technique used to measure the ionization potentials of molecules. The methodology involves irradiating a sample with high-energy radiation, typically ultraviolet (UV) light or X-rays, and measuring the kinetic energy of the ejected electrons.
-
Sample Preparation: A gaseous sample of (Z)-1-Phenylpropene is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic beam of photons of known energy (hν).
-
Electron Ejection: The incident photons cause the ejection of electrons from the molecule's orbitals.
-
Kinetic Energy Analysis: The kinetic energy (KE) of the emitted photoelectrons is measured using an electron energy analyzer.
-
Ionization Energy Calculation: The ionization energy (IE) is then calculated using the following equation: IE = hν - KE
By varying the photon energy, different ionization potentials corresponding to the removal of electrons from different molecular orbitals can be determined. The value of 8.15 eV represents the first ionization potential of (Z)-1-Phenylpropene, corresponding to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).[1]
Gas-Phase Basicity and Proton Affinity Measurements:
Gas-phase basicity (GB) and proton affinity (PA) are measures of a molecule's ability to accept a proton in the gas phase. These values are often determined using techniques such as ion cyclotron resonance (ICR) mass spectrometry or high-pressure mass spectrometry.
-
Ion Generation: Protonated (Z)-1-Phenylpropene ions are generated in the gas phase, often by chemical ionization.
-
Proton Transfer Reactions: These ions are then allowed to react with a series of reference bases with known gas-phase basicities.
-
Equilibrium Measurement: The equilibrium constant for the proton transfer reaction between (Z)-1-Phenylpropene and each reference base is measured.
-
Data Analysis: By bracketing the proton affinity of (Z)-1-Phenylpropene between reference compounds, a precise value can be determined. The relationship between gas-phase basicity and proton affinity is given by: ΔG = ΔH - TΔS where GB is related to ΔG and PA is related to ΔH.
Computational Chemistry Methods
For electronic properties that are difficult to measure experimentally, such as electron affinity, HOMO-LUMO energies, and dipole moment, computational quantum chemistry methods are invaluable.
Density Functional Theory (DFT) for HOMO/LUMO Energies and Dipole Moment:
Density Functional Theory (DFT) is a widely used computational method for calculating the electronic structure of molecules.
-
Geometry Optimization: The first step is to obtain the optimized molecular geometry of (Z)-1-Phenylpropene. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Electronic Structure Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO. The energy difference between these orbitals provides the HOMO-LUMO gap.
-
Dipole Moment Calculation: The same calculation also yields the molecular dipole moment, which is a measure of the charge distribution within the molecule.
Reaction Pathways of (Z)-1-Phenylpropene
The electronic structure of (Z)-1-Phenylpropene dictates its reactivity in various chemical transformations. Two common reactions involving the double bond are acid-catalyzed hydration and ozonolysis.
Acid-Catalyzed Hydration
The acid-catalyzed hydration of (Z)-1-Phenylpropene proceeds via an electrophilic addition mechanism, leading to the formation of an alcohol. The regioselectivity of this reaction is governed by the stability of the carbocation intermediate.
Caption: Acid-catalyzed hydration of (Z)-1-phenylpropene.
The reaction is initiated by the protonation of the double bond, which preferentially forms the more stable benzylic carbocation. Subsequent nucleophilic attack by water and deprotonation yields the final alcohol product, 1-phenyl-1-propanol.[3][4][5]
Ozonolysis
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of (Z)-1-Phenylpropene with ozone, followed by a reductive work-up, yields benzaldehyde (B42025) and acetaldehyde.
Caption: Ozonolysis of (Z)-1-phenylpropene.
The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Reductive work-up of the ozonide cleaves the molecule to give the corresponding carbonyl compounds.[2][6][7][8][9]
Conclusion
This technical guide has summarized the key electronic properties of (Z)-1-Phenylpropene based on available experimental data. While values for ionization energy, proton affinity, and gas basicity are established, further computational studies are required to provide a complete picture, including electron affinity, HOMO-LUMO energies, and dipole moment. The visualized reaction pathways of acid-catalyzed hydration and ozonolysis illustrate the influence of the molecule's electronic structure on its chemical reactivity. This information is foundational for researchers and professionals in drug development and other scientific fields who seek to understand and utilize the chemical properties of (Z)-1-Phenylpropene.
References
- 1. Acid-catalyzed hydration mechanism | Study Prep in Pearson+ [pearson.com]
- 2. Supplemental Topics [www2.chemistry.msu.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. leah4sci.com [leah4sci.com]
- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 6. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Synthesis of cis-beta-Methylstyrene via Wittig Reaction: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of cis-beta-methylstyrene, a valuable organic intermediate. The described method utilizes the Wittig reaction, a cornerstone of organic synthesis for the stereoselective formation of alkenes. This protocol outlines the preparation of the non-stabilized phosphorus ylide from ethyltriphenylphosphonium bromide, followed by its reaction with benzaldehyde (B42025) to preferentially yield the cis-alkene isomer. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in successful execution and understanding.
Introduction
The Wittig reaction, discovered by Georg Wittig, is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] A key feature of this reaction is the ability to control the stereochemistry of the resulting double bond based on the nature of the phosphorus ylide employed. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically react with aldehydes under kinetic control to favor the formation of the Z-(cis) alkene.[1][3][4] This protocol details the application of this principle to the synthesis of this compound, an important building block in organic chemistry.
Reaction Scheme
The overall two-step synthesis of this compound via the Wittig reaction is depicted below:
Step 1: Ylide Formation
Ethyltriphenylphosphonium bromide reacts with a strong base (n-butyllithium) to form the corresponding phosphorus ylide.
Step 2: Wittig Reaction
The generated ylide reacts with benzaldehyde to form an oxaphosphetane intermediate, which then collapses to yield this compound and triphenylphosphine (B44618) oxide.
Experimental Protocol
Materials and Reagents:
-
Ethyltriphenylphosphonium bromide (EtPPh₃Br)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flasks (two-necked)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Standard glassware for extraction and filtration
Procedure:
1. Ylide Generation:
1.1. In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). 1.2. Cool the suspension to -78 °C using a dry ice/acetone bath. 1.3. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The formation of a characteristic orange-red color indicates the generation of the ylide. 1.4. Stir the resulting ylide solution at -78 °C for 30-60 minutes.
2. Wittig Reaction:
2.1. In a separate flame-dried flask, prepare a solution of benzaldehyde (1.0 equivalent) in anhydrous THF. 2.2. Slowly add the benzaldehyde solution to the ylide solution at -78 °C via syringe. 2.3. Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 12 hours. 2.4. Monitor the reaction progress by thin-layer chromatography (TLC).
3. Work-up and Purification:
3.1. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5] 3.2. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer). 3.3. Combine the organic layers and wash with brine (saturated NaCl solution). 3.4. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][6] 3.5. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate).[7]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Expected Value | Citation |
| Yield | 70-85% (Estimated) | [7] |
| Isomer Ratio (cis:trans) | >95:5 (Estimated) | [1] |
| Purity | >98% after chromatography | [8] |
| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 6.45 (d, 1H), 5.80 (dq, 1H), 1.85 (d, 3H) | [9] |
| ¹³C NMR (CDCl₃) | δ 138.0, 131.0, 128.8, 128.2, 126.5, 125.5, 14.5 | [10][11] |
| IR (neat) | 3050, 2950, 1600, 1490, 1450, 960, 740, 690 cm⁻¹ | [12][13] |
Note: The yield and isomer ratio are estimates based on typical outcomes for Wittig reactions with non-stabilized ylides. Actual results may vary depending on specific reaction conditions and purity of reagents.
Mandatory Visualization
Reaction Pathway Diagram
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. This compound | 766-90-5 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. β-Methylstyrene(637-50-3) IR Spectrum [m.chemicalbook.com]
- 13. trans-β-Methylstyrene [webbook.nist.gov]
Polymerization Techniques for cis-beta-Methylstyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the polymerization of cis-beta-Methylstyrene. Due to the limited availability of literature specifically focused on the polymerization of the cis-isomer of beta-methylstyrene, the following protocols for anionic, radical, and coordination polymerization are based on established methods for styrenic monomers and may require optimization. The protocol for cationic polymerization is adapted from studies on the structurally similar monomer, cis-anethole.
Introduction to the Polymerization of this compound
This compound, also known as (Z)-1-phenylpropene, is an internal olefin whose polymerization behavior is influenced by the steric hindrance imparted by the methyl group at the beta-position of the vinyl bond. This structural feature can affect the reactivity of the monomer and the properties of the resulting polymer compared to terminal olefins like styrene (B11656). The choice of polymerization technique—cationic, anionic, radical, or coordination—will significantly impact the molecular weight, polydispersity, and stereochemistry of the resulting poly(this compound).
Cationic Polymerization of this compound
Cationic polymerization is a viable method for polymerizing electron-rich olefins like this compound. The presence of the phenyl group stabilizes the propagating carbocation. Studies on the closely related monomer, cis-anethole, have shown that polymerization can be effectively initiated by Lewis acids.[1][2] It has been noted that trans-isomers of β-methylstyrene are generally more reactive in cationic polymerization than their cis-counterparts.[2]
Quantitative Data for Cationic Polymerization (Analogous to cis-Anethole)
| Parameter | Condition 1 | Condition 2 | Reference |
| Monomer | cis-Anethole | cis-Anethole | [1][2] |
| Initiator/Co-initiator | SnCl₄-(1/2)TCA | CH₃COClO₄ | [1] |
| Solvent | Methylene (B1212753) Chloride (CH₂Cl₂) | Toluene (B28343) | [1][2] |
| Temperature | 0 °C | 0 °C | [1][2] |
| Monomer Concentration | Not specified | Not specified | |
| Initiator Concentration | Not specified | Not specified | |
| Reaction Time | Not specified | Not specified | |
| Resulting Polymer | Poly(cis-anethole) | Poly(cis-anethole) | [1] |
| Molecular Weight (Mn) | Not reported | Not reported | |
| Polydispersity (PDI) | Not reported | Not reported |
Experimental Protocol for Cationic Polymerization
This protocol is adapted from the cationic polymerization of cis-anethole.[1]
Materials:
-
This compound (purified by distillation over CaH₂)
-
Methylene chloride (CH₂Cl₂, anhydrous)
-
Toluene (anhydrous)
-
Tin(IV) chloride (SnCl₄)
-
Trichloroacetic acid (TCA)
-
Methanol (B129727) (for termination)
-
Nitrogen gas (high purity)
-
Standard glassware for inert atmosphere chemistry (Schlenk line, septa, etc.)
Procedure:
-
Monomer and Solvent Preparation: Under a nitrogen atmosphere, freshly distill this compound from calcium hydride. Transfer the purified monomer to a storage flask under nitrogen. Ensure all solvents are anhydrous.
-
Initiator System Preparation: Prepare the SnCl₄-(1/2)TCA initiator system by adding a half molar equivalent of TCA to SnCl₄ in anhydrous methylene chloride under a nitrogen atmosphere.
-
Polymerization Reaction:
-
In a flame-dried, nitrogen-purged reaction flask equipped with a magnetic stirrer, add the desired amount of anhydrous methylene chloride or toluene.
-
Cool the solvent to 0 °C using an ice bath.
-
Add the purified this compound monomer to the cooled solvent via syringe.
-
Initiate the polymerization by adding the prepared SnCl₄-(1/2)TCA solution dropwise to the rapidly stirring monomer solution.
-
Allow the reaction to proceed at 0 °C for the desired time.
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding an excess of pre-chilled methanol to the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and for its structure using ¹H and ¹³C NMR spectroscopy.
Cationic Polymerization Workflow
Caption: Workflow for the cationic polymerization of this compound.
Anionic Polymerization of this compound
Anionic polymerization is well-suited for monomers with electron-withdrawing groups, but it can also be used for styrene and its derivatives. The success of anionic polymerization of this compound would depend on the stability of the resulting carbanion and the steric hindrance around the double bond. Living anionic polymerization, if achievable, would offer excellent control over molecular weight and polydispersity.
General Protocol for Anionic Polymerization
Materials:
-
This compound (rigorously purified)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
n-Butyllithium (n-BuLi) or other organolithium initiator
-
Methanol (for termination)
-
High-vacuum line and glassware for anionic polymerization
Procedure:
-
Rigorous Purification: All reagents and glassware must be scrupulously dried and purified to remove any protic impurities. This compound should be distilled from a suitable drying agent under high vacuum.
-
Polymerization Setup: Assemble the reaction apparatus on a high-vacuum line.
-
Solvent and Monomer Transfer: Distill the anhydrous solvent and the purified monomer into the reaction vessel under high vacuum.
-
Initiation: Cool the monomer solution to the desired temperature (e.g., -78 °C) and add the organolithium initiator via a gas-tight syringe. A color change often indicates the formation of the propagating carbanions.
-
Propagation: Allow the polymerization to proceed for the desired time.
-
Termination: Terminate the reaction by adding degassed methanol.
-
Polymer Isolation: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Characterization: Analyze the polymer by GPC and NMR.
Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization.
Radical Polymerization of this compound
Radical polymerization is a versatile technique applicable to a wide range of vinyl monomers. The steric hindrance of this compound might lead to a lower propagation rate and potentially lower molecular weights compared to styrene.
General Protocol for Radical Polymerization
Materials:
-
This compound (inhibitor removed)
-
Toluene or other suitable solvent (optional, for solution polymerization)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Methanol (for precipitation)
-
Nitrogen or argon gas
Procedure:
-
Monomer Preparation: Remove the inhibitor from this compound by passing it through a column of basic alumina (B75360) or by distillation under reduced pressure.
-
Reaction Setup: In a reaction flask equipped with a condenser and nitrogen inlet, add the purified monomer and solvent (if applicable).
-
Initiator Addition: Add the radical initiator to the monomer solution.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere and stir for the required time.
-
Polymer Isolation: Cool the reaction mixture and precipitate the polymer by adding it to a large volume of a non-solvent like methanol.
-
Purification: Filter the polymer, redissolve it in a suitable solvent (e.g., THF), and re-precipitate to remove unreacted monomer and initiator fragments.
-
Drying and Characterization: Dry the polymer under vacuum and characterize it using GPC and NMR.
Coordination Polymerization of this compound
Coordination polymerization, often employing Ziegler-Natta or metallocene catalysts, can produce polymers with high stereoregularity. The polymerization of internal olefins like this compound with these catalysts can be challenging but may yield polymers with unique tacticities.
General Protocol for Coordination Polymerization
Materials:
-
This compound (rigorously purified)
-
Anhydrous toluene or heptane
-
Ziegler-Natta catalyst components (e.g., TiCl₄ and triethylaluminum, Al(C₂H₅)₃) or a metallocene catalyst system.
-
Methanol with HCl (for catalyst deactivation and polymer precipitation)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Strict Inert Conditions: All manipulations must be carried out under a dry, inert atmosphere (e.g., in a glovebox).
-
Catalyst Preparation: Prepare the catalyst system in situ by adding the components (e.g., Al(C₂H₅)₃ followed by TiCl₄) to the anhydrous solvent in the reaction vessel at a controlled temperature.
-
Polymerization: Introduce the purified this compound to the activated catalyst slurry or solution. Control the reaction temperature as required by the specific catalyst system.
-
Termination and Quenching: After the desired reaction time, quench the polymerization by adding acidified methanol.
-
Polymer Isolation and Purification: Filter the polymer, wash extensively with methanol to remove catalyst residues, and dry under vacuum.
-
Characterization: Analyze the polymer's molecular weight, polydispersity, and tacticity (using ¹³C NMR).
Coordination Polymerization Logical Relationship
Caption: Logical flow of coordination polymerization.
Summary of Polymerization Techniques and Expected Outcomes
| Polymerization Technique | Initiator/Catalyst | Key Features | Expected Polymer Properties |
| Cationic | Lewis Acids (e.g., SnCl₄), Protic Acids | Sensitive to impurities; prone to chain transfer. | Moderate to high molecular weight, broad PDI. |
| Anionic | Organometallics (e.g., n-BuLi) | Requires high purity; can be "living". | Controlled molecular weight, narrow PDI. |
| Radical | Peroxides, Azo compounds | Tolerant to impurities; less control over structure. | High molecular weight, broad PDI. |
| Coordination | Ziegler-Natta, Metallocenes | Can produce stereoregular polymers. | High molecular weight, potential for stereocontrol (isotactic/syndiotactic). |
Disclaimer: The provided protocols are intended as a starting point for research and development. Due to the specific nature of this compound, significant optimization of reaction conditions may be necessary to achieve desired polymer properties. All experiments should be conducted with appropriate safety precautions in a controlled laboratory environment.
References
Asymmetric Epoxidation of cis-β-Methylstyrene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric epoxidation of cis-β-methylstyrene, a key transformation in the synthesis of chiral molecules. The protocols focus on established methods, including the Jacobsen-Katsuki epoxidation and the Shi epoxidation, providing a comparative overview of their effectiveness in terms of yield and enantioselectivity.
Introduction
The enantioselective epoxidation of unfunctionalized olefins, such as cis-β-methylstyrene, is a powerful tool in synthetic organic chemistry, enabling the construction of stereochemically complex molecules. The resulting chiral epoxides are versatile intermediates that can be converted into a variety of valuable building blocks, including diols and amino alcohols. This document outlines two prominent methods for this transformation, providing detailed protocols and comparative data to aid researchers in selecting the optimal conditions for their specific needs.
Data Summary
The following tables summarize the quantitative data for the asymmetric epoxidation of cis-β-methylstyrene using different catalytic systems.
Table 1: Jacobsen-Katsuki Epoxidation with Mn(salen) Catalysts
| Catalyst | Oxidant | Additive | Solvent | Temp. (°C) | cis-Epoxide ee (%) | trans-Epoxide ee (%) | cis/trans Ratio | Yield (%) | Reference |
| Homogeneous Jacobsen Catalyst | NaClO | - | CH₂Cl₂ | RT | 85 | 68 | 4.3 | - | [1] |
| Immobilized Mn(salen) (Rigid Linkage) | NaClO | - | CH₂Cl₂ | RT | 83 | 65 | 4.1 | - | [1] |
| Immobilized Mn(salen) (Flexible Linkage) | NaClO | - | CH₂Cl₂ | RT | 25 | 15 | 0.8 | - | [1] |
| Homogeneous Mn(salen) | NaClO | 4-Phenylpyridine (B135609) N-oxide | CH₂Cl₂ | - | 25.3 | - | 0.38 | - | [2] |
| Heterogeneous Mn(salen) on SBA-15 | NaClO | 4-Phenylpyridine N-oxide | CH₂Cl₂ | - | 94.9 | - | 21 | - | [2] |
Table 2: Shi Epoxidation with Chiral Ketone Catalysts
| Catalyst | Oxidant | Solvent System | Temp. (°C) | cis-Epoxide ee (%) | Yield (%) | Reference |
| Fructose-derived Chiral Ketone | Oxone | CH₃CN / DMM / Buffer | -10 | 91 | 87 | [3] |
| Fructose-derived Chiral Ketone | Oxone | DME / DMM / Buffer | -10 | 73 | 95 | [4] |
Experimental Protocols
Protocol 1: Jacobsen-Katsuki Epoxidation using a Homogeneous Mn(salen) Catalyst
This protocol is a general procedure for the epoxidation of cis-β-methylstyrene using a commercially available Jacobsen catalyst and sodium hypochlorite (B82951) (bleach) as the oxidant.[5]
Materials:
-
cis-β-Methylstyrene
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
4-Phenylpyridine N-oxide (PPNO) (optional, but can improve results)[2]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Commercial bleach (e.g., Clorox®, buffered to pH ~11.3)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Internal standard (e.g., n-nonane) for GC analysis
Procedure:
-
In a round-bottom flask, dissolve cis-β-methylstyrene (1.0 mmol) and the internal standard in dichloromethane (3 mL).
-
Add the Mn(salen) catalyst (0.05 - 0.1 mmol).
-
If used, add 4-phenylpyridine N-oxide (0.38 mmol).[2]
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered bleach solution (5-10 mL) dropwise with vigorous stirring over a period of 1-2 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting epoxide by flash column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess (ee%) by chiral GC or HPLC analysis.
Protocol 2: Shi Asymmetric Epoxidation using a Fructose-Derived Ketone
This protocol describes the epoxidation of cis-β-methylstyrene using a chiral ketone catalyst and Oxone as the oxidant.[3][6][7]
Materials:
-
cis-β-Methylstyrene
-
Fructose-derived chiral ketone catalyst
-
Oxone (potassium peroxymonosulfate)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Deionized water
-
Pentane (B18724) or Hexane
-
Ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a vigorously stirred solution of cis-β-methylstyrene (1.0 mmol) and the chiral ketone (0.2-0.3 mmol) in a mixture of acetonitrile (4 mL) and dimethoxymethane (2 mL), add an aqueous buffer solution (4 mL of 0.05 M K₂CO₃ with 1x10⁻⁴ M EDTA).
-
Cool the biphasic mixture to -10 °C.
-
In a separate flask, dissolve Oxone (1.5 mmol) and potassium carbonate (3.6 mmol) in water (4 mL).
-
Add the freshly prepared Oxone solution to the reaction mixture dropwise over 1-1.5 hours, maintaining the temperature at -10 °C.
-
Stir the reaction mixture vigorously for an additional 3 hours at -10 °C.
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, dilute the mixture with water and extract with pentane or hexane.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at 0°C as the epoxide product can be volatile.[8]
-
Purify the crude product by flash chromatography on silica gel (eluting with a hexane/ether mixture).[8]
-
Analyze the enantiomeric excess by chiral GC.
Visualizations
Experimental Workflow for Asymmetric Epoxidation
Caption: General experimental workflow for asymmetric epoxidation.
Simplified Catalytic Cycle for Jacobsen-Katsuki Epoxidation
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane [organic-chemistry.org]
- 4. datapdf.com [datapdf.com]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. An Efficient Catalytic Asymmetric Epoxidation Method [organic-chemistry.org]
- 7. Shi Epoxidation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: cis-beta-Methylstyrene in Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-beta-methylstyrene is a styrenic monomer with potential applications in the synthesis of specialty copolymers. Its unique structure, featuring a methyl group on the beta-carbon of the vinyl group in a cis configuration, can impart distinct properties to copolymers, such as altered glass transition temperatures, solubility, and degradation profiles, when compared to copolymers derived from styrene (B11656) or alpha-methylstyrene. These characteristics make copolymers of this compound interesting candidates for various applications, including as components of drug delivery systems, specialty plastics, and adhesives.
This document provides detailed application notes and experimental protocols for the copolymerization of this compound with common comonomers. Due to the limited availability of specific literature on the copolymerization of this compound, the following protocols and data are based on established principles of polymer chemistry and analogous procedures for similar monomers like styrene and alpha-methylstyrene.
Data Presentation: Hypothetical Copolymerization Parameters
The following tables summarize hypothetical quantitative data for the copolymerization of this compound (M1) with styrene (M2) and maleic anhydride (B1165640) (M2). These values are illustrative and should be experimentally determined for specific reaction conditions.
Table 1: Hypothetical Reactivity Ratios for Copolymerization of this compound (M1)
| Comonomer (M2) | Polymerization Type | r1 (this compound) | r2 (Comonomer) | r1 * r2 | Expected Copolymer Structure |
| Styrene | Radical | 0.8 | 1.1 | 0.88 | Random |
| Styrene | Cationic | 1.2 | 0.7 | 0.84 | Random |
| Maleic Anhydride | Radical | 0.05 | 0.01 | 0.0005 | Alternating |
Table 2: Hypothetical Properties of this compound Copolymers
| Copolymer System | Mole Fraction of this compound in Feed | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg, °C) |
| This compound-co-Styrene (Radical) | 0.5 | 15,000 | 1.8 | 115 |
| This compound-co-Styrene (Cationic) | 0.5 | 12,000 | 1.5 | 112 |
| This compound-co-Maleic Anhydride (Radical) | 0.5 | 8,000 | 1.6 | 145 |
Experimental Protocols
Protocol 1: Radical Copolymerization of this compound and Styrene
This protocol describes the synthesis of a random copolymer of this compound and styrene via free radical polymerization.
Materials:
-
This compound (inhibitor removed)
-
Styrene (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Toluene (B28343) (anhydrous)
-
Nitrogen gas (high purity)
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
Procedure:
-
Monomer and Initiator Preparation:
-
Remove the inhibitor from this compound and styrene by passing them through a column of basic alumina.
-
In a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 5.91 g, 0.05 mol) and styrene (e.g., 5.21 g, 0.05 mol) for a 1:1 molar feed ratio.
-
Add AIBN (e.g., 0.082 g, 0.5 mmol, 0.5 mol% with respect to total monomers).
-
Add 50 mL of anhydrous toluene to dissolve the monomers and initiator.
-
-
Degassing:
-
Seal the Schlenk flask and connect it to a Schlenk line.
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under a nitrogen atmosphere.
-
-
Polymerization:
-
After the final thaw, backfill the flask with nitrogen.
-
Immerse the flask in a preheated oil bath at 70°C.
-
Stir the reaction mixture for the desired time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by gas chromatography.
-
-
Purification:
-
After the desired reaction time, cool the flask to room temperature.
-
Pour the viscous polymer solution into a large excess of cold methanol (e.g., 500 mL) with vigorous stirring to precipitate the copolymer.
-
Filter the precipitated white solid and wash it with fresh methanol.
-
Dry the copolymer in a vacuum oven at 60°C to a constant weight.
-
-
Characterization:
-
Determine the copolymer composition using ¹H NMR spectroscopy by integrating the signals corresponding to each monomer unit.
-
Analyze the molecular weight and polydispersity index (PDI) by gel permeation chromatography (GPC) using polystyrene standards.
-
Measure the glass transition temperature (Tg) using differential scanning calorimetry (DSC).
-
Protocol 2: Cationic Copolymerization of this compound and Styrene
This protocol outlines the synthesis of a copolymer of this compound and styrene using a cationic initiator. Cationic polymerization is sensitive to impurities, so stringent anhydrous conditions are crucial.
Materials:
-
This compound (dried over CaH₂)
-
Styrene (dried over CaH₂)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
-
Glove box or Schlenk line
-
Dry ice/acetone bath
Procedure:
-
Preparation (under inert atmosphere):
-
All glassware should be flame-dried under vacuum and cooled under a stream of dry nitrogen.
-
Perform all manipulations in a glove box or using Schlenk techniques.
-
In a flame-dried Schlenk flask, add anhydrous dichloromethane (e.g., 50 mL).
-
Add this compound (e.g., 5.91 g, 0.05 mol) and styrene (e.g., 5.21 g, 0.05 mol) to the solvent.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Initiation and Polymerization:
-
Prepare a solution of BF₃·OEt₂ in anhydrous dichloromethane (e.g., 1 M).
-
Slowly add the initiator solution (e.g., 0.1 mL, 0.1 mmol) to the cold monomer solution with vigorous stirring.
-
An exothermic reaction may be observed. Maintain the temperature at -78°C.
-
Continue stirring at -78°C for the desired time (e.g., 1-4 hours).
-
-
Termination and Purification:
-
Terminate the polymerization by adding a small amount of pre-chilled methanol (e.g., 5 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol (e.g., 500 mL).
-
Filter the resulting white solid, wash with methanol, and dry in a vacuum oven at 60°C.
-
-
Characterization:
-
Analyze the copolymer composition, molecular weight, PDI, and Tg as described in Protocol 1.
-
Application in Drug Delivery
Copolymers containing styrenic units have been explored for various drug delivery applications.[1] The incorporation of this compound could offer a way to fine-tune the physicochemical properties of these systems. For instance, amphiphilic block copolymers with a hydrophobic block containing this compound could self-assemble into micelles or polymersomes for the encapsulation of hydrophobic drugs. The altered hydrophobicity and glass transition temperature imparted by the this compound units could influence drug loading capacity, release kinetics, and the stability of the nanocarriers.
Hypothetical Signaling Pathway for Targeted Drug Delivery
A potential application could involve the development of pH-responsive nanoparticles for targeted cancer therapy. The copolymer could be designed to be stable at physiological pH (7.4) but to disassemble or swell in the acidic tumor microenvironment (pH ~6.5), triggering the release of an encapsulated anticancer drug.
Conclusion
References
Application Notes and Protocols for the Quantification of cis-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of cis-beta-methylstyrene, a key intermediate and potential impurity in various chemical and pharmaceutical manufacturing processes. The following sections detail protocols for Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Overview of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, sample matrix, and available instrumentation.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique for volatile and semi-volatile compounds. It offers high sensitivity and is well-suited for routine quality control.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds. For non-polar analytes like this compound, reverse-phase HPLC with UV detection is a common approach.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It is highly accurate and can be used for purity assignments and the quantification of isomers.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the analytical methods described. Please note that the data for HPLC and qNMR are based on values reported for structurally similar aromatic compounds, as specific data for this compound was not available in the literature reviewed.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.5 µg/mL[1] | Concentration dependent, typically in the low mg/mL range |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.03 - 1.7 µg/mL[1] | Concentration dependent, typically in the low mg/mL range |
| **Linearity (R²) ** | > 0.99 | > 0.99[2] | Excellent linearity over a wide dynamic range |
| Precision (%RSD) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol is adapted from a validated method for the analysis of styrene (B11656) and its derivatives.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Solution: Dilute the sample containing this compound with the same solvent to a concentration that falls within the calibration range.
-
Internal Standard (Optional but Recommended): To improve precision, add a known concentration of an internal standard (e.g., toluene (B28343) or ethylbenzene) to all standard and sample solutions.
GC-FID Instrumentation and Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 150 °C at 10 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
Data Analysis
-
Integrate the peak area of this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area (or area ratio) on the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on general methods for the analysis of aromatic hydrocarbons and specific conditions for related styrene derivatives.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).
-
Sample Solution: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Data Analysis
-
Integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol provides a general framework for the quantification of this compound using an internal standard.
Sample Preparation
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, 1,3,5-trimethoxybenzene). The internal standard should be stable, non-volatile, and accurately weighable.
-
Sample and Standard Weighing: Accurately weigh a known amount of the sample containing this compound and a known amount of the internal standard into a clean, dry vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in which both the sample and the internal standard are fully soluble.
-
Transfer to NMR Tube: Transfer the solution to a high-precision NMR tube.
NMR Acquisition Parameters
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Nucleus | ¹H |
| Pulse Program | zg30 (or a calibrated 90° pulse) |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Number of Scans (NS) | 16 or higher for good signal-to-noise |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing proton (at least 30 s is recommended for accurate quantification if T₁ is unknown) |
| Acquisition Time (AQ) | > 3 s |
| Spectral Width (SW) | ~16 ppm |
Data Processing and Analysis
-
Fourier Transform and Phasing: Apply Fourier transformation to the FID, and carefully phase the spectrum.
-
Baseline Correction: Apply a baseline correction to the entire spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculation: Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / MWIS) * (MWanalyte / Wanalyte) * PIS
Where:
-
C = Concentration/Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
W = Weight
-
MW = Molecular weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
References
Application Note: GC-MS Analysis of β-Methylstyrene Isomers
Introduction
β-Methylstyrene, also known as 1-phenylpropene, is a significant compound in chemical synthesis and polymer science. It exists as two geometric isomers: cis-(Z)-β-methylstyrene and trans-(E)-β-methylstyrene. The quantitative determination of the isomeric ratio is crucial for process control, product specification, and in research and development, as the physical and chemical properties of the isomers can differ. This application note presents a detailed protocol for the separation and quantification of cis- and trans-β-methylstyrene using Gas Chromatography-Mass Spectrometry (GC-MS). The method provides excellent chromatographic resolution and is suitable for implementation in quality control and research laboratories.
Challenges in Analysis
The primary challenge in the analysis of β-methylstyrene isomers lies in their similar chemical structures. As stereoisomers, they often exhibit nearly identical mass spectra upon electron ionization, making their individual quantification by MS alone impossible.[1] Therefore, high-resolution gas chromatography is essential to achieve baseline separation prior to detection. This protocol utilizes a 5% phenyl methyl siloxane capillary column, a common stationary phase that effectively separates compounds based on boiling point and polarity differences, to resolve the cis and trans isomers.
Experimental Workflow
The overall experimental process, from sample preparation to data analysis, is depicted in the following workflow diagram.
Caption: GC-MS analysis workflow for β-methylstyrene isomers.
Detailed Experimental Protocol
This protocol provides a starting point for the GC-MS analysis of β-methylstyrene isomers. Method validation (e.g., determination of linearity, LOD, LOQ, precision, and accuracy) is required before routine use.
Materials and Reagents
-
cis-β-Methylstyrene standard (≥98% purity)
-
trans-β-Methylstyrene standard (≥98% purity)
-
Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Toluene (B28343), analytical standard (for use as an internal standard)
-
Calibrated microsyringes or autosampler vials with inserts
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Data acquisition and processing software.
GC-MS Conditions
| Parameter | Setting |
| GC System | |
| Injection Port Temp. | 250 °C |
| Injection Volume | 1.0 µL |
| Injection Mode | Split (Split Ratio 50:1) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Hold | Hold at 200 °C for 5 minutes |
| MSD System | |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 200 amu |
| Solvent Delay | 3 minutes |
Standard and Sample Preparation
Calibration Standards:
-
Prepare individual stock solutions of cis-β-methylstyrene, trans-β-methylstyrene, and toluene (internal standard) at a concentration of 1 mg/mL in dichloromethane.
-
Create a series of mixed calibration standards by diluting the stock solutions to achieve a concentration range relevant to the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Add the internal standard (toluene) to each calibration level at a constant concentration (e.g., 20 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing the β-methylstyrene isomers.
-
Dissolve and dilute the sample in dichloromethane to bring the expected isomer concentrations within the calibration range.
-
Add the internal standard (toluene) to the diluted sample at the same concentration as in the calibration standards.
Results and Discussion
Chromatographic Separation
Based on published Kovats retention indices for standard non-polar columns (cis-isomer: ~973-984; trans-isomer: ~992-1019), the cis-β-methylstyrene is expected to elute before the trans-β-methylstyrene under the specified GC conditions.[2][3] The 5% phenyl methyl siloxane stationary phase provides the necessary selectivity to achieve baseline separation of the two isomers, which is critical for accurate quantification.
Mass Spectral Analysis
The electron ionization mass spectra of the cis and trans isomers are nearly identical, as expected. The molecular ion (M+) is observed at m/z 118, corresponding to the molecular weight of β-methylstyrene (118.18 g/mol ).[2][3] The base peak for both isomers is typically the [M-1]+ ion at m/z 117, resulting from the loss of a single hydrogen atom. Other significant fragments include m/z 115 (loss of H2 and H), m/z 91 (tropylium ion), and m/z 78 (benzene).
The following diagram illustrates the analytical relationship: chromatographic separation of isomers yields distinct signals, which then produce similar mass spectra.
Caption: Isomer separation by GC and subsequent MS analysis.
Quantitative Analysis
For quantification, extracted ion chromatograms (EIC) for the most abundant and characteristic ions (e.g., m/z 117, 118, or 91) should be used to ensure selectivity and minimize interference. A calibration curve should be generated by plotting the peak area ratio of each isomer to the internal standard against the corresponding concentration ratio. The concentration of each isomer in the unknown sample can then be determined from its peak area ratio using the linear regression equation derived from the calibration curve.
The following table summarizes the expected analytical parameters for this method. Note that the quantitative values are representative and must be experimentally determined during method validation.
| Parameter | cis-β-Methylstyrene | trans-β-Methylstyrene | Internal Standard (Toluene) |
| Expected Retention Time (min) | ~ 8.5 | ~ 8.8 | ~ 6.2 |
| Molecular Weight | 118.18 g/mol | 118.18 g/mol | 92.14 g/mol |
| Quantification Ion (m/z) | 117 | 117 | 91 |
| Qualifier Ions (m/z) | 118, 115, 91 | 118, 115, 91 | 92 |
| Linearity (R²) | > 0.995 | > 0.995 | N/A |
| LOD (µg/mL) | To be determined (e.g., < 0.5) | To be determined (e.g., < 0.5) | N/A |
| LOQ (µg/mL) | To be determined (e.g., < 1.5) | To be determined (e.g., < 1.5) | N/A |
Conclusion
The described GC-MS method provides a robust and reliable approach for the separation and quantification of cis- and trans-β-methylstyrene isomers. The chromatographic separation is the key to the analysis, allowing for the accurate determination of the isomeric ratio in various samples. The protocol is suitable for researchers, scientists, and professionals in drug development and chemical manufacturing who require precise characterization of β-methylstyrene-containing materials. It is essential that this method is fully validated in the end-user's laboratory to ensure performance meets the specific application requirements.
References
Application Note: Differentiation of cis- and trans-beta-Methylstyrene using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous differentiation of geometric isomers. This application note provides a detailed protocol for distinguishing between cis- and trans-beta-methylstyrene (B116674) using ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect (NOE) spectroscopy. The primary distinguishing features are the vicinal coupling constants (³J) in ¹H NMR and the spatial proximity of protons as determined by NOE experiments. The chemical shifts in both ¹H and ¹³C NMR also show characteristic differences. This document outlines the theoretical principles, detailed experimental protocols, and data analysis required for confident stereochemical assignment.
Principle
The differentiation of cis- and trans-beta-methylstyrene is based on key principles of NMR spectroscopy that relate molecular geometry to spectral parameters.
-
¹H-¹H Coupling Constants (J-coupling): The magnitude of the vicinal coupling constant (³JHH) between the two olefinic protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[1] For alkenes, the trans configuration (dihedral angle ≈ 180°) results in a significantly larger coupling constant (typically 11-18 Hz) compared to the cis configuration (dihedral angle ≈ 0°), which exhibits a smaller coupling constant (typically 6-14 Hz).[2] This difference provides a definitive method for assignment.[3][4]
-
Chemical Shifts (δ): The spatial arrangement of the methyl and phenyl groups in the two isomers leads to different electronic environments for the protons and carbons. In the cis isomer, steric hindrance between the phenyl ring and the methyl group can cause out-of-plane twisting, affecting the conjugation and shielding of the nuclei. Generally, the vinylic protons and carbons in trans isomers are slightly more deshielded (appear at a higher ppm value) than in cis isomers.
-
Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[5] In the cis isomer, the vinylic proton on the beta-carbon is in close proximity to the protons of the methyl group. Irradiation of the methyl protons will, therefore, result in a significant NOE enhancement of the signal for this vinylic proton. In the trans isomer, these protons are far apart, and no such NOE will be observed. This makes NOE a powerful tool for confirming stereochemistry.[6][7]
Experimental Protocols
2.1. Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh approximately 5-25 mg of the beta-methylstyrene isomer into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or benzene-d₆. The solvent must be able to fully dissolve the sample.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean 5 mm NMR tube.[9] This can be done by passing the solution through a small plug of glass wool or cotton packed into a Pasteur pipette.[8]
-
Internal Standard (Optional): Add a small amount of an internal reference standard, such as tetramethylsilane (B1202638) (TMS), for precise chemical shift calibration (δ = 0.00 ppm).[10]
-
Degassing (for NOE experiments): For quantitative NOE experiments, it is essential to remove dissolved oxygen, which is paramagnetic and can interfere with relaxation processes. This is typically achieved by the freeze-pump-thaw technique: freeze the sample in liquid nitrogen, apply a vacuum, and then thaw the sample. Repeat this cycle 3-4 times.[11]
-
Labeling: Clearly label the NMR tube with the sample identification.
2.2. NMR Data Acquisition
The following are general parameters for acquiring spectra on a 400 MHz or 500 MHz NMR spectrometer. Instrument-specific parameters may need optimization.
2.2.1. ¹H NMR Spectroscopy
-
Experiment: Standard 1D proton experiment.
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K.
2.2.2. ¹³C NMR Spectroscopy
-
Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 128-1024 scans (or more, depending on sample concentration).
-
Temperature: 298 K.
2.2.3. 1D NOE Spectroscopy (Difference NOE)
-
Experiment: 1D NOE difference experiment (e.g., selnogp).
-
Pre-irradiation: Selectively irradiate the methyl proton resonance for the cis isomer and a vinylic proton for the trans isomer.
-
Saturation Time (Mixing Time): Typically 5 times the T1 relaxation time of the irradiated proton (a value of 2-5 seconds is a good starting point).
-
Relaxation Delay: 5-10 seconds.
-
Number of Scans: A multiple of 8 or 16 for phase cycling (e.g., 64-256 scans).
-
Procedure: Acquire a control spectrum with the pre-irradiation frequency set off-resonance. Acquire a second spectrum with pre-irradiation on the target resonance. The difference spectrum will show only the protons that have an NOE interaction with the irradiated signal.[6]
Results and Data Analysis
The following tables summarize the expected ¹H and ¹³C NMR data for cis- and trans-beta-methylstyrene.
Table 1: ¹H NMR Data (Chemical Shifts (δ) in ppm and Coupling Constants (J) in Hz)
| Proton Assignment | cis-beta-Methylstyrene | trans-beta-Methylstyrene | Key Differentiator |
| H-alpha (vinylic) | ~6.45 (dq) | ~6.40 (dq) | Coupling Pattern & J |
| H-beta (vinylic) | ~5.80 (dq) | ~6.25 (dq) | Coupling Pattern & J |
| Methyl (CH₃) | ~1.90 (d) | ~1.90 (d) | NOE Interaction |
| Aromatic (Ph) | ~7.20-7.40 (m) | ~7.20-7.40 (m) | - |
| ³J (Hα-Hβ) | ~11.5 Hz | ~15.8 Hz | Magnitude of J |
| ³J (Hβ-CH₃) | ~7.0 Hz | ~6.5 Hz | - |
| ⁴J (Hα-CH₃) | ~1.5 Hz | ~1.5 Hz | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Table 2: ¹³C NMR Data (Chemical Shifts (δ) in ppm)
| Carbon Assignment | This compound | trans-beta-Methylstyrene | Key Differentiator |
| C-alpha (vinylic) | ~128.5 | ~125.8 | Chemical Shift |
| C-beta (vinylic) | ~132.0 | ~131.0 | Chemical Shift |
| Methyl (CH₃) | ~14.5 | ~18.5 | Chemical Shift |
| C-ipso (aromatic) | ~138.0 | ~138.2 | - |
| Aromatic CHs | ~125.0-128.5 | ~125.5-128.5 | - |
Note: Chemical shifts are approximate and can vary with solvent and concentration.
Data Visualization
Molecular Structures
Caption: Molecular structures of cis- and trans-beta-Methylstyrene.
Key NMR Differentiating Features
Caption: Key NMR parameters for differentiating the isomers.
Experimental Workflow
Caption: Workflow for NMR-based isomer differentiation.
Conclusion
NMR spectroscopy provides a definitive and multi-faceted approach to distinguish between cis- and trans-beta-methylstyrene. The most unambiguous indicator is the vicinal olefinic proton-proton coupling constant (³JHH), which is significantly larger for the trans isomer (~15.8 Hz) than for the cis isomer (~11.5 Hz). This assignment can be unequivocally confirmed by 1D NOE experiments, where a strong spatial correlation is observed between the methyl group and the alpha-vinylic proton exclusively in the cis isomer. Characteristic differences in ¹H and ¹³C chemical shifts further support the structural elucidation. By following the detailed protocols in this application note, researchers can confidently determine the stereochemistry of beta-methylstyrene and related substituted styrenes.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. C-HETSERF: distinction of cis/trans-isomers and measurement of long range couplings between chemically equivalent nuclei in polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. reddit.com [reddit.com]
- 10. organomation.com [organomation.com]
- 11. Guide to NOE Experiments [bloch.anu.edu.au]
Application Notes and Protocols: cis-β-Methylstyrene in the Synthesis of Chiral Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of cis-β-methylstyrene as a starting material in the stereoselective synthesis of valuable chiral compounds. The following sections detail two key asymmetric transformations: catalytic epoxidation to produce chiral epoxides and a multi-enzyme cascade for the synthesis of chiral phenylpropanolamines.
Asymmetric Epoxidation of cis-β-Methylstyrene
Chiral epoxides are versatile intermediates in organic synthesis, readily undergoing ring-opening reactions to introduce a variety of functionalities with stereocontrol. The asymmetric epoxidation of cis-β-methylstyrene provides access to enantiomerically enriched cis- and trans-epoxides, which are valuable building blocks. Immobilized manganese(III)-salen complexes have shown to be effective catalysts for this transformation.[1][2]
Quantitative Data Summary: Asymmetric Epoxidation
The following table summarizes the performance of different catalytic systems in the asymmetric epoxidation of cis-β-methylstyrene.
| Catalyst | Oxidant | Epoxide Selectivity (%)[3] | cis-Epoxide ee (%) | trans-Epoxide ee (%) | cis/trans Ratio[3] | Reference |
| Homogeneous Jacobsen Catalyst | NaClO | 95.8 | 85.3 | 11.2 | 8.8 | [3] |
| Immobilized Mn(salen) (Rigid Linkage) | NaClO | 92.3 | 83.5 | 10.8 | 8.5 | [3] |
| Immobilized Mn(salen) (Flexible Linkage) | NaClO | 75.4 | 60.7 | 8.2 | 0.9 | [3] |
Experimental Protocol: Asymmetric Epoxidation with Immobilized Mn(salen) Catalyst
This protocol is adapted from methodologies described for Mn(salen) catalyzed epoxidations.[2]
Materials:
-
cis-β-Methylstyrene
-
Immobilized Mn(salen) catalyst with a rigid linkage
-
4-phenylpyridine (B135609) N-oxide (PPNO)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
n-Decane (internal standard)
-
Sodium hypochlorite (B82951) (NaClO) solution (buffered to pH 11.3)
-
Sodium chloride (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph (GC) with a chiral column for ee determination
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cis-β-methylstyrene (0.118 g, 1.0 mmol), 4-phenylpyridine N-oxide (0.0175 g, 0.1 mmol), and n-decane (60 μL, internal standard) in 5 mL of dichloromethane.
-
Add the immobilized Mn(salen) catalyst (typically 5-10 mol% relative to the substrate).
-
Cool the mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the buffered NaClO solution (e.g., 5 mL of a 0.5 M solution) dropwise over 1-2 hours.
-
Monitor the reaction progress by GC analysis of aliquots taken from the organic layer.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to isolate the cis- and trans-epoxide products.
-
Determine the enantiomeric excess of the epoxide isomers using a chiral GC column.
Reaction Pathway: Asymmetric Epoxidation
References
Industrial Applications of cis-beta-Methylstyrene Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the current state of knowledge regarding the industrial applications of polymers derived from cis-beta-methylstyrene. Despite the availability of the monomer, publicly accessible literature and patents detailing specific, large-scale industrial uses of poly(this compound) are notably scarce. This suggests that the homopolymer may not be widely commercialized at present. However, the structural similarity of this compound to other commodity monomers like styrene (B11656) and alpha-methylstyrene (B127712) allows for informed speculation on its potential properties and applications. This document outlines these potential uses, provides generalized experimental protocols for the synthesis and characterization of poly(this compound), and presents key data for the monomer.
Introduction to this compound
This compound, also known as (Z)-1-phenylpropene, is an aromatic hydrocarbon. While beta-methylstyrene exists as a mixture of cis and trans isomers, the cis isomer is noted to be more susceptible to polymerization compared to its trans counterpart. This reactivity suggests potential for creating novel polymeric materials. Beta-methylstyrene, in its mixed isomer form, is generally described as a chemical intermediate for the manufacturing of plasticizers, resins, and polymers.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 766-90-5 |
| Molecular Formula | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 175-176 °C |
| Melting Point | -60 °C |
| Density | 0.914 g/cm³ at 20 °C |
Potential Industrial Applications
Given the limited specific data on poly(this compound), its potential applications are inferred from the properties of structurally similar polymers such as polystyrene and poly(alpha-methylstyrene). The introduction of a methyl group on the beta-carbon of the vinyl group could influence the polymer's properties, potentially leading to a higher glass transition temperature (Tg) and altered mechanical characteristics compared to polystyrene.
Potential areas of application for research and development include:
-
Specialty Plastics and Blends: Poly(this compound) could be investigated as a component in polymer blends to modify properties such as thermal resistance and rigidity. Its compatibility with other styrenic polymers would be a key area of study.
-
Adhesives and Coatings: As with other styrenic polymers, it could find use as a component in the formulation of adhesives and coatings, where its specific refractive index and potential for thermal stability might be advantageous.
-
High-Performance Thermoplastics: The steric hindrance introduced by the beta-methyl group might result in a polymer with a higher softening point, making it a candidate for applications requiring enhanced thermal stability.
-
Biomedical and Pharmaceutical Applications: Functionalized versions of the polymer could be explored for drug delivery systems, leveraging the aromatic backbone for drug loading and controlled release. However, extensive biocompatibility and toxicity studies would be required.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of poly(this compound), adapted from standard procedures for styrenic monomers. Researchers should optimize these protocols based on their specific experimental goals.
Cationic Polymerization of this compound
Cationic polymerization is a common method for polymerizing styrenic monomers. A strong acid initiator is used to generate a carbocation, which then propagates.
Materials:
-
This compound (purified by distillation under reduced pressure)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Boron trifluoride etherate (BF₃·OEt₂) as initiator
-
Methanol (B129727) (for termination)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox for inert atmosphere operations
Protocol:
-
Monomer and Solvent Preparation: Dry the this compound and dichloromethane over calcium hydride (CaH₂) and distill under an inert atmosphere immediately before use.
-
Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a positive pressure of inert gas.
-
Polymerization:
-
Transfer the desired amount of anhydrous CH₂Cl₂ to the reaction flask via cannula.
-
Cool the flask to the desired reaction temperature (e.g., 0 °C or -78 °C) in a suitable bath.
-
Add the purified this compound to the solvent.
-
Initiate the polymerization by adding a calculated amount of BF₃·OEt₂ via syringe.
-
Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The solution may become viscous as the polymer forms.
-
-
Termination and Precipitation:
-
Terminate the polymerization by adding a small amount of pre-chilled methanol.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization of Poly(this compound)
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the polymer structure by identifying the aromatic and aliphatic protons.
-
¹³C NMR: To further confirm the structure and investigate the tacticity of the polymer.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition profile of the polymer.
Table 2: Hypothetical Characterization Data for Poly(this compound)
| Characterization Technique | Expected Result |
| ¹H NMR (CDCl₃, ppm) | Broad signals for aromatic protons (6.5-7.5 ppm) and aliphatic backbone protons (1.0-2.5 ppm). |
| GPC/SEC | Mn and Mw will vary depending on synthesis conditions. PDI for cationic polymerization is typically > 1.5. |
| DSC | A distinct glass transition temperature (Tg) is expected, likely higher than that of polystyrene (approx. 100 °C). |
| TGA | Onset of decomposition temperature, indicating thermal stability. |
Visualized Workflows and Pathways
Cationic Polymerization Workflow
Caption: Cationic polymerization workflow for poly(this compound).
Polymer Characterization Logic
Caption: Logical flow for the characterization of poly(this compound).
Conclusion and Future Outlook
While poly(this compound) does not currently appear to be a polymer of significant industrial focus, its potential as a specialty polymer warrants further investigation. The protocols and potential application areas outlined in this document provide a foundational framework for researchers to explore the synthesis, properties, and novel uses of this material. Future research should focus on controlled polymerization techniques to achieve well-defined polymer architectures and a thorough evaluation of its mechanical and thermal properties in comparison to existing commercial polymers. Such studies will be crucial in determining if poly(this compound) can fill niche applications in the advanced materials and biomedical sectors.
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of cis-β-Methylstyrene
Welcome to the technical support center for the stereoselective synthesis of cis-β-Methylstyrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing cis-β-Methylstyrene stereoselectively?
A1: The main challenge in synthesizing cis-β-Methylstyrene is controlling the stereochemistry of the double bond to favor the cis (or Z) isomer over the thermodynamically more stable trans (or E) isomer.[1] Key difficulties include:
-
Thermodynamic Stability: The trans isomer is sterically less hindered and therefore more stable, making it the favored product under equilibrating conditions.
-
Reaction Control: Achieving high cis-selectivity requires careful selection of reagents and reaction conditions to ensure the reaction proceeds under kinetic control.
-
Isomer Separation: Due to similar physical properties, separating the cis and trans isomers can be challenging, often requiring techniques like fractional distillation or specialized chromatography.[2]
Q2: Which synthetic methods are most effective for producing cis-β-Methylstyrene?
A2: The two most common and effective methods for the stereoselective synthesis of cis-β-Methylstyrene are:
-
The Wittig Reaction: Utilizing a non-stabilized phosphorus ylide under specific "salt-free" conditions generally yields the cis-alkene with good selectivity.[3]
-
Partial Hydrogenation of an Alkyne: The reduction of 1-phenyl-1-propyne (B1211112) using a "poisoned" catalyst, such as Lindlar's catalyst, facilitates the syn-addition of hydrogen across the triple bond to produce the cis-alkene.[4][5]
Q3: Why do non-stabilized ylides in the Wittig reaction favor the cis-alkene?
A3: The formation of the cis-alkene from non-stabilized ylides is a result of kinetic control. The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[3][6] The transition state leading to the cis-oxaphosphetane is sterically favored and forms faster than the transition state leading to the trans-oxaphosphetane.[6] The subsequent decomposition of the oxaphosphetane is stereospecific, yielding the cis-alkene.[6]
Q4: What is a "poisoned" catalyst and why is it necessary for the synthesis of cis-β-Methylstyrene from an alkyne?
A4: A "poisoned" catalyst, like Lindlar's catalyst, is a heterogeneous catalyst whose activity has been deliberately reduced.[7][8] Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with a "poison" such as lead acetate (B1210297) and quinoline (B57606).[4][5] This deactivation is crucial because it allows the hydrogenation of the alkyne to stop at the alkene stage, preventing over-reduction to the corresponding alkane.[4][8] The catalyst's surface facilitates the addition of both hydrogen atoms to the same side of the alkyne (syn-addition), resulting in the formation of the cis-alkene.[5]
Troubleshooting Guides
The Wittig Reaction for cis-β-Methylstyrene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low cis:trans Selectivity | 1. Presence of Lithium Salts: Lithium salts can catalyze the equilibration of the oxaphosphetane intermediate, leading to the more stable trans product.[6][9] 2. Polar/Protic Solvent: Polar solvents can stabilize the betaine-like transition state that leads to the trans isomer.[10][11] 3. High Reaction Temperature: Higher temperatures can provide enough energy to overcome the kinetic barrier for the formation of the trans isomer. | 1. Use "Salt-Free" Conditions: Generate the ylide using a sodium or potassium base (e.g., NaH, KHMDS) instead of a lithium base (e.g., n-BuLi).[9] 2. Use Non-Polar, Aprotic Solvents: Solvents like THF, diethyl ether, or toluene (B28343) are preferred.[10] 3. Maintain Low Temperatures: Run the reaction at low temperatures (e.g., -78 °C to 0 °C). |
| Low or No Product Yield | 1. Inefficient Ylide Formation: The base may not be strong enough, or the phosphonium (B103445) salt may not be dry.[12] 2. Ylide Instability: Non-stabilized ylides can be unstable and decompose if not used promptly.[12] 3. Sterically Hindered Carbonyl: While not a major issue with benzaldehyde (B42025), highly substituted ketones can react slowly.[3][13] | 1. Ensure Anhydrous Conditions: Thoroughly dry the phosphonium salt and solvent. Use a strong, fresh base. 2. Generate and Use Ylide In Situ: Add the aldehyde to the freshly prepared ylide solution at low temperature. 3. Increase Reaction Time or Temperature Slightly: Monitor the reaction by TLC to find the optimal balance between conversion and selectivity. |
| Difficult Work-up | Formation of Triphenylphosphine (B44618) Oxide: This byproduct can be difficult to separate from the product due to its polarity and tendency to co-distill or co-elute. | Convert to a Water-Soluble Phosphine: Use a modified phosphine, such as one with sulfonic acid groups, to make the oxide byproduct water-soluble. Chromatography: Careful column chromatography on silica (B1680970) gel can separate β-methylstyrene from triphenylphosphine oxide. |
Partial Hydrogenation of 1-Phenyl-1-propyne with Lindlar's Catalyst
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Over-reduction to Propylbenzene | 1. Catalyst is Too Active: The catalyst may not be sufficiently "poisoned".[8] 2. Reaction Time is Too Long: The reaction was allowed to proceed after all the alkyne was consumed.[14] 3. High Hydrogen Pressure: Higher pressures can increase the rate of hydrogenation. | 1. Use a Properly Prepared Lindlar's Catalyst: Ensure the catalyst is adequately poisoned with lead acetate and quinoline.[5] 2. Monitor the Reaction Closely: Use techniques like TLC, GC, or monitoring hydrogen uptake to stop the reaction immediately upon consumption of the starting material. 3. Maintain Low Hydrogen Pressure: Typically, the reaction is run under a balloon of hydrogen at or slightly above atmospheric pressure.[15] |
| Incomplete Reaction | 1. Catalyst is Deactivated: The catalyst may be "over-poisoned" or has lost activity from previous use. 2. Insufficient Hydrogen: The hydrogen supply was depleted before the reaction was complete. | 1. Use Fresh or More Active Catalyst: If the catalyst is old or has been used multiple times, it may need to be replaced. 2. Ensure a Continuous Supply of Hydrogen: Use a hydrogen balloon and ensure there are no leaks in the system. |
| Low cis:trans Selectivity | Isomerization of the cis-Product: Some catalysts or reaction conditions can promote the isomerization of the initially formed cis-alkene to the more stable trans-isomer. | Use a Highly Selective Catalyst: Ensure the Lindlar's catalyst is of good quality. Alternative catalysts like nickel boride (P-2 nickel) can also be used for cis-alkene synthesis.[15] Maintain Mild Reaction Conditions: Avoid high temperatures that could promote isomerization. |
Experimental Protocols
Detailed Methodology 1: Wittig Reaction for cis-β-Methylstyrene
This protocol is adapted from procedures known to favor cis-alkene formation.
1. Preparation of the Phosphonium Ylide (Salt-Free Conditions):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium bis(trimethylsilyl)amide (KHMDS) (1.05 equivalents) as a solid or a solution in THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide should be observed.
2. Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly distilled benzaldehyde (1.0 equivalent) in anhydrous THF via a syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
3. Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product, a mixture of cis- and trans-β-methylstyrene and triphenylphosphine oxide, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Detailed Methodology 2: Partial Hydrogenation of 1-Phenyl-1-propyne
This protocol is a standard procedure for alkyne reduction using Lindlar's catalyst.
1. Reaction Setup:
-
To a round-bottom flask, add 1-phenyl-1-propyne (1.0 equivalent) and a suitable solvent (e.g., ethanol, ethyl acetate, or hexanes).
-
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; typically 5-10 mol % Pd relative to the alkyne).
-
Optionally, add a small amount of quinoline (as a further poison) to enhance selectivity.
2. Hydrogenation:
-
Seal the flask and evacuate and backfill with hydrogen gas several times to create a hydrogen atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen balloon at room temperature.
-
Monitor the reaction progress carefully by TLC or GC. The reaction should be stopped as soon as the starting alkyne is consumed to prevent over-reduction.
3. Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting crude product, primarily cis-β-methylstyrene, can be purified by fractional distillation or column chromatography if necessary to remove any trans-isomer or over-reduced product.
Data Presentation
Table 1: Influence of Reaction Conditions on the Stereoselectivity of the Wittig Reaction
| Ylide Precursor | Base | Solvent | Temperature (°C) | Approx. cis:trans Ratio |
| Ethyltriphenylphosphonium Bromide | n-BuLi | THF | -78 to 25 | ~58:42[9] |
| Ethyltriphenylphosphonium Bromide | NaNH₂ | THF | -78 to 25 | Higher cis-selectivity |
| Ethyltriphenylphosphonium Bromide | KHMDS | Toluene | -78 to 25 | High cis-selectivity[10] |
Note: The exact ratios can vary based on specific reaction parameters and the purity of reagents.
Table 2: Stereoselectivity in the Hydrogenation of 1-Phenyl-1-propyne
| Catalyst | Solvent | Temperature (°C) | Pressure | Approx. cis:trans Ratio |
| Lindlar's Catalyst | Ethanol | 25 | 1 atm H₂ | >95:5 |
| Pd/BaSO₄ + Quinoline | Methanol | 25 | 1 atm H₂ | >95:5[4] |
| P-2 Nickel Boride | Ethanol | 25 | 1 atm H₂ | High cis-selectivity[15] |
Note: High selectivity is contingent on stopping the reaction upon complete consumption of the alkyne.
Visualizations
Caption: Workflow for the cis-selective Wittig synthesis of β-Methylstyrene.
Caption: Workflow for the partial hydrogenation of 1-phenyl-1-propyne.
Caption: Factors influencing stereochemical outcomes in alkene synthesis.
References
- 1. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Lindlar's Catalyst | ChemTalk [chemistrytalk.org]
- 8. Khan Academy [khanacademy.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. orgosolver.com [orgosolver.com]
Technical Support Center: Purification of cis-beta-Methylstyrene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of cis-beta-methylstyrene from its trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-beta-methylstyrene (B116674)?
A1: The primary challenge lies in the very similar physical properties of the two geometric isomers, particularly their boiling points, which are extremely close. This makes separation by standard simple distillation ineffective and requires more specialized techniques.
Q2: What are the primary methods for purifying this compound?
A2: The most common and effective methods are high-efficiency fractional distillation under reduced pressure and preparative column chromatography. For very high purity or analytical scale, High-Performance Liquid Chromatography (HPLC) can also be employed.[1][2]
Q3: Which isomer, cis- or trans-beta-methylstyrene, is more stable?
A3: The trans isomer is generally more stable than the cis isomer.[3][4] This is due to reduced steric strain, as the larger phenyl and methyl groups are positioned on opposite sides of the double bond.[3]
Q4: How can I determine the isomeric ratio and purity of my sample before and after purification?
A4: The most common analytical techniques are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC can effectively separate the isomers and provide a quantitative ratio based on peak areas. 1H NMR can also be used to distinguish and quantify the isomers based on the distinct chemical shifts and coupling constants of the vinylic protons.
Q5: Why is it important to use a polymerization inhibitor during distillation?
A5: Styrene derivatives, including beta-methylstyrene, are prone to polymerization at elevated temperatures.[5] An inhibitor, such as 3,5-di-tert-butylcatechol (B55391) or tert-butylcatechol (TBC), is added to prevent the formation of polymers, which would result in product loss and could create a hazardous situation in the distillation apparatus.[6]
Physical Properties of beta-Methylstyrene Isomers
The successful separation of cis- and trans-beta-methylstyrene relies on exploiting the subtle differences in their physical properties.
| Property | This compound | trans-beta-Methylstyrene |
| Boiling Point | 174-175 °C[7][8][9] | 175-177 °C[5][10][11] |
| Melting Point | -60 °C[7][9] | -29 °C[11] |
| Density (at 25°C) | ~0.914 g/mL[7][9] | ~0.911 g/mL[10] |
| Refractive Index (n20/D) | ~1.543[7] | ~1.550 |
Troubleshooting Guides
Issue 1: Poor separation of isomers using fractional distillation.
-
Question: I'm performing a fractional distillation, but my collected fractions show little to no enrichment of the cis isomer. What's going wrong?
-
Answer: This is a common issue due to the less than 2°C difference in the isomers' boiling points.
-
Solution 1: Increase Column Efficiency. Replace your standard Vigreux or packed column with a higher efficiency column, such as a spinning band distillation column. These provide a much larger number of theoretical plates, which are necessary for separating compounds with very close boiling points.
-
Solution 2: Optimize Reflux Ratio. Increase the reflux ratio. A higher reflux ratio (more condensate returning to the column) allows for more equilibrium stages and better separation, although it will slow down the distillation rate.
-
Solution 3: Distill Under Reduced Pressure. Lowering the pressure will decrease the boiling points of both isomers, which can sometimes enhance the separation efficiency and, more importantly, reduces the risk of thermal polymerization.
-
Issue 2: The sample is polymerizing in the distillation flask.
-
Question: My distillation has stopped, and the material in the reboiler has become thick and viscous. How can I prevent this?
-
Answer: This indicates that the beta-methylstyrene is polymerizing.
-
Solution 1: Add a Polymerization Inhibitor. Before starting the distillation, add a small amount (e.g., 10-20 ppm) of a suitable inhibitor like 3,5-di-tert-butylcatechol or TBC.
-
Solution 2: Reduce the Temperature. Operate the distillation under a vacuum to lower the required pot temperature significantly. The rate of polymerization is highly dependent on temperature.
-
Solution 3: Avoid Overheating. Ensure the heating mantle is not set too high and that the flask is not heated to dryness.
-
Issue 3: Ineffective separation using standard column chromatography.
-
Question: I tried separating the isomers on a standard silica (B1680970) gel column, but they are co-eluting. What can I do?
-
Answer: Standard silica gel often lacks the selectivity to separate geometric isomers of non-polar compounds.
-
Solution: Use a Silver Nitrate-Impregnated Stationary Phase. Argentation chromatography is a powerful technique for separating alkenes. Silica gel impregnated with silver nitrate (B79036) (AgNO₃) can be used.[12] The separation is based on the formation of reversible pi-complexes between the silver ions and the double bonds of the isomers. The less sterically hindered trans-isomer typically forms a stronger complex and is retained more strongly on the column, allowing the cis-isomer to elute first.
-
Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation under Reduced Pressure
This protocol is suitable for separating larger quantities (>5 g) of the isomeric mixture.
Materials:
-
Mixture of cis- and trans-beta-methylstyrene
-
Polymerization inhibitor (e.g., 3,5-di-tert-butylcatechol)
-
Round-bottom flask
-
High-efficiency fractionating column (e.g., 50 cm Vigreux or spinning band)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks (multiple)
-
Vacuum pump, cold trap, and manometer
-
Heating mantle and magnetic stirrer
-
Glass wool or aluminum foil for insulation
Procedure:
-
Add the isomeric mixture and a magnetic stir bar to the round-bottom flask. Add the polymerization inhibitor (approx. 20 ppm).
-
Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Insulate the distillation column and head with glass wool or foil to minimize heat loss and maintain thermal equilibrium.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Gently heat the flask. As the mixture begins to boil, adjust the heat to establish a slow, steady distillation rate.
-
Establish a high reflux ratio (e.g., 10:1 drops returning to the column vs. collected).
-
Collect small initial fractions (the "forerun") which may contain volatile impurities.
-
Begin collecting the main fractions in separate, pre-weighed receiving flasks. Monitor the head temperature closely; a stable temperature indicates a pure fraction is being collected. The cis-isomer, having the slightly lower boiling point, should distill first.
-
Analyze each fraction using GC or NMR to determine the isomeric ratio.
-
Combine the fractions that meet the desired purity level.
Protocol 2: Argentation Column Chromatography
This method is ideal for smaller scale purifications where high purity is required.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Silver nitrate (AgNO₃)
-
Distilled water
-
Hexane and Ethyl Acetate (or other suitable eluents)
-
Chromatography column
-
Isomeric mixture of beta-methylstyrene
Procedure:
-
Prepare AgNO₃-impregnated silica: Dissolve AgNO₃ in distilled water (e.g., 10 g in 20 mL). In a separate flask, create a slurry of silica gel in acetone (e.g., 90 g of silica). Add the AgNO₃ solution to the silica slurry and mix thoroughly. Remove the solvents by rotary evaporation in the dark until a free-flowing powder is obtained. Activate the AgNO₃-silica in an oven at 110°C for 4 hours. Store protected from light.
-
Pack the column: Pack the chromatography column with the prepared AgNO₃-silica gel using a non-polar solvent like hexane.
-
Load the sample: Dissolve the isomeric mixture in a minimal amount of the starting eluent (e.g., 100% hexane) and carefully load it onto the top of the column.
-
Elute the isomers: Begin elution with 100% hexane. The cis-isomer is less strongly retained and will elute first. Gradually increase the polarity of the mobile phase (e.g., by slowly introducing ethyl acetate) to elute the more strongly retained trans-isomer.
-
Collect and analyze fractions: Collect small fractions and analyze them by TLC or GC to determine their composition.
-
Combine pure fractions: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scribd.com [scribd.com]
- 5. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 6. beta-Methylstyrene | 637-50-3 | TCI AMERICA [tcichemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound (stabilized with TBC) 98.0+%, TCI America 10 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. This compound CAS#: 766-90-5 [m.chemicalbook.com]
- 10. chemicalpoint.eu [chemicalpoint.eu]
- 11. trans-beta-METHYLSTYRENE | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing polymerization of cis-beta-Methylstyrene during storage
Welcome to the Technical Support Center for cis-beta-Methylstyrene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent unwanted polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound.
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Increased Viscosity or Gel Formation | Onset of polymerization. | 1. Immediately cool the sample to 2-8°C if not already at this temperature. 2. Do not attempt to heat the sample, as this will accelerate polymerization.[1] 3. Verify the inhibitor concentration. If depleted, add fresh inhibitor (e.g., TBC) to the recommended level (typically 10-15 ppm for styrenic monomers).[2][3][4] 4. If significant polymer has formed, refer to the polymer removal protocol. |
| Precipitate or Solid Material Present | Advanced polymerization. | 1. Isolate the affected container to prevent contamination of other samples. 2. Do not use the material for experimental work as the purity is compromised. 3. For disposal of polymerized material, consult your institution's hazardous waste disposal guidelines. |
| Discoloration (e.g., Yellowing) | Potential oxidation or contamination. | 1. While slight yellowing may not always indicate polymerization, it can be a sign of product degradation. 2. Check the inhibitor level, as oxidation can deplete the inhibitor. 3. If purity is critical, consider re-purifying the monomer by passing it through a column of activated basic alumina (B75360) to remove the inhibitor and any polar impurities.[5] |
| Inhibitor Concentration Below Recommended Levels | Depletion over time, exposure to heat or light, or presence of oxygen.[4] | 1. Replenish the inhibitor to the recommended concentration (10-15 ppm of TBC is a general guideline for styrenic monomers).[2][3][4] 2. Review storage conditions to ensure the material is kept at 2-8°C and protected from light. 3. Ensure the container is tightly sealed to minimize exposure to air, as oxygen is required for TBC to function effectively but excessive oxygen can also contribute to degradation pathways.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure stability and prevent polymerization, this compound should be stored in a refrigerator at temperatures between 2°C and 8°C.[6] The product should be kept in a tightly sealed, opaque container to protect it from light and air. With proper storage, a shelf life of up to 24 months can be expected.[6]
Q2: What is the recommended inhibitor and its concentration?
Q3: How can I check the inhibitor (TBC) concentration in my sample?
A3: The concentration of TBC can be determined using UV-Vis spectrophotometry. This method is based on the formation of a colored complex between TBC and sodium hydroxide, which can be measured at a specific wavelength. A detailed protocol based on the ASTM D4590 standard is provided in the "Experimental Protocols" section.[2][9][10][11]
Q4: I suspect my this compound has started to polymerize. What should I do?
A4: If you observe an increase in viscosity, the presence of a gel, or solid precipitates, polymerization has likely occurred. Immediately ensure the sample is cooled to 2-8°C to slow down the reaction. Do not heat the sample. For minor polymerization, it may be possible to remove the polymer. For significant polymerization, the product should not be used and should be disposed of according to your institution's safety guidelines.
Q5: How can I remove the inhibitor before my reaction?
A5: If your experimental procedure requires inhibitor-free this compound, you can remove TBC by passing the monomer through a column packed with activated basic alumina. This is a common and effective method for removing phenolic inhibitors.
Q6: Can I distill this compound to purify it?
A6: Distillation of unstabilized monomers can be hazardous as heat can induce rapid polymerization.[1] If distillation is necessary, it should be performed under reduced pressure to keep the temperature low and preferably on a small scale with extreme caution. It is advisable to use a high-temperature inhibitor if distillation is performed.
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and handling of this compound.
| Parameter | Value | Reference |
| Recommended Storage Temperature | 2 - 8 °C | [6] |
| Typical Shelf Life (with inhibitor, refrigerated) | 24 months | [6] |
| Recommended Inhibitor | 4-tert-Butylcatechol (B165716) (TBC) | [6][7] |
| Recommended TBC Concentration (general for styrenes) | 10 - 15 ppm (mg/L) | [2][3][4] |
| Minimum Safe TBC Concentration | > 10 ppm | [8] |
Experimental Protocols
Protocol 1: Determination of Polymer Content by Viscometry
This method is adapted from general procedures for determining polymer content in styrenic monomers. An increase in the solution's viscosity is indicative of polymer formation.
Materials:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath (25°C ± 0.1°C)
-
Toluene (B28343) (or another suitable solvent)
-
Pipettes
-
Stopwatch
Procedure:
-
Solvent Measurement:
-
Ensure the viscometer is clean and dry.
-
Pipette a precise volume of toluene into the viscometer.
-
Equilibrate the viscometer in the constant temperature bath for at least 10 minutes.
-
Measure the flow time of the solvent. Repeat at least three times to obtain a consistent reading (t₀).
-
-
Sample Solution Preparation:
-
Prepare a solution of known concentration of this compound in toluene (e.g., 10% w/v).
-
-
Sample Measurement:
-
Rinse the viscometer with the prepared sample solution.
-
Pipette a precise volume of the sample solution into the viscometer.
-
Equilibrate in the constant temperature bath for 10 minutes.
-
Measure the flow time of the solution (t). Repeat at least three times.
-
-
Calculation:
-
Calculate the relative viscosity (η_rel) = t / t₀.
-
An increase in relative viscosity over time for a stored sample indicates polymer formation.
-
Protocol 2: Colorimetric Determination of 4-tert-Butylcatechol (TBC) Concentration (Based on ASTM D4590)
This protocol allows for the quantitative determination of the TBC inhibitor concentration.
Materials:
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Toluene, ACS reagent grade
-
Methanol (B129727), reagent grade
-
n-Octanol, reagent grade
-
Sodium Hydroxide (NaOH) pellets, reagent grade
-
4-tert-Butylcatechol (TBC) standard
-
Vortex mixer
Procedure:
-
Preparation of Alcoholic NaOH Reagent:
-
Dissolve 0.3 g of NaOH in 25 mL of methanol.
-
Add 25 mL of n-octanol and 100 µL of water.
-
Allow this solution to mature for two days before use. It is stable for approximately two weeks.
-
-
Preparation of Calibration Curve:
-
Prepare a stock solution of TBC in toluene (e.g., 1000 ppm).
-
From the stock solution, prepare a series of standards (e.g., 5, 10, 20, 30, 40, 50 ppm) by dilution with toluene.
-
For each standard and a reagent blank (pure toluene), add 5 mL to a clean container.
-
Add 100 µL of the alcoholic NaOH reagent and mix vigorously for 30 seconds.
-
Add 200 µL of methanol and shake for 15 seconds.
-
Measure the absorbance at 490 nm within 5 minutes.
-
Plot absorbance versus TBC concentration to create a calibration curve.
-
-
Sample Analysis:
-
Take 5 mL of the this compound sample.
-
Follow the same procedure as for the standards (addition of alcoholic NaOH and methanol).
-
Measure the absorbance at 490 nm.
-
Determine the TBC concentration from the calibration curve.
-
Visualizations
Caption: Mechanism of radical polymerization and inhibition.
Caption: Troubleshooting workflow for suspected polymerization.
References
- 1. plasticseurope.org [plasticseurope.org]
- 2. Monitoring of 4-tert-butylcatechol in styrene in accordance with ASTM D4590 | Metrohm [metrohm.com]
- 3. dmhs.nl [dmhs.nl]
- 4. metrohm.com [metrohm.com]
- 5. scribd.com [scribd.com]
- 6. spectracer.com [spectracer.com]
- 7. scribd.com [scribd.com]
- 8. sid.ir [sid.ir]
- 9. mt.com [mt.com]
- 10. kelid1.ir [kelid1.ir]
- 11. store.astm.org [store.astm.org]
Technical Support Center: Optimizing Epoxidation of cis-β-Methylstyrene
Welcome to the technical support center for the epoxidation of cis-β-methylstyrene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help optimize your reaction conditions and resolve common issues encountered during this synthetic transformation.
Troubleshooting Guide
This section addresses specific problems you might encounter during the epoxidation of cis-β-methylstyrene in a question-and-answer format.
Issue 1: Low Conversion of cis-β-Methylstyrene
Question: I am observing low or no conversion of my starting material. What are the potential causes and how can I improve the conversion rate?
Answer: Low conversion can stem from several factors related to the catalyst, oxidant, or reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Catalyst Activity:
-
Homogeneous Mn(salen) Catalysts: Ensure the catalyst is properly activated. Additives like 4-phenylpyridine (B135609) N-oxide (PPNO) can enhance reaction rates and conversions.[1]
-
Immobilized Mn(salen) Catalysts: The support and linkage can affect catalyst accessibility. Ensure proper synthesis and activation of the heterogeneous catalyst.
-
Biocatalysts (e.g., Peroxygenases): Enzyme activity can be a limiting factor. Ensure the enzyme is correctly purified and handled to avoid denaturation. Interfacial inactivation can also be a challenge.[2] Consider using immobilized enzymes to improve stability.[2][3]
-
-
Oxidant Choice and Concentration:
-
The choice of oxidant is critical and system-dependent. Common oxidants include NaClO for Mn(salen) systems, tert-butyl hydroperoxide (tBuOOH) for peroxygenases, and meta-chloroperoxybenzoic acid (mCPBA) for general epoxidation.[4][5][6]
-
Ensure the oxidant is fresh and has the correct concentration. For instance, the activity of commercial Oxone can vary between batches.
-
The molar ratio of oxidant to substrate can significantly impact conversion. An insufficient amount of oxidant will lead to incomplete reaction.
-
-
Reaction Temperature:
-
While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.[7] It is crucial to find the optimal temperature for your specific catalytic system. For some systems, lower temperatures (e.g., -8 to -10°C) can improve results.
-
-
Solvent System:
-
The solvent can influence the solubility of reagents and the stability of the catalyst. For biphasic systems, efficient stirring is crucial to ensure good mass transfer between the phases.
-
Below is a flowchart to guide your troubleshooting process for low conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Poor Selectivity (Low cis/trans Ratio and/or Enantioselectivity)
Question: My reaction is producing a mixture of cis and trans epoxides with low enantiomeric excess (ee). How can I improve the stereoselectivity?
Answer: Achieving high stereoselectivity is often the primary goal in the epoxidation of cis-β-methylstyrene. Several factors can influence the cis/trans ratio and the enantioselectivity.
-
cis/trans Isomerization: The formation of the trans-epoxide from the cis-alkene can occur through a radical intermediate, which allows for rotation around the C-C bond before ring closure.[8] The stability of this intermediate and the relative energy barriers for ring closure versus rotation determine the product ratio.
-
Catalyst Design for Improved Selectivity:
-
Immobilized Mn(salen) Catalysts: The rigidity of the linker connecting the catalyst to the support is a key factor. A rigid linker can lead to significantly higher enantioselectivity and a better cis/trans ratio compared to a flexible linker.[4][9] Immobilization itself can also enhance enantioselectivity compared to the homogeneous catalyst.[10]
-
Co-ligands: The addition of co-ligands like 4-phenylpyridine N-oxide (PPNO) can improve both yield and enantioselectivity in Mn(salen) catalyzed reactions by binding to the metal center.[11]
-
-
Biocatalytic Systems:
-
Enzymes like peroxygenases can exhibit very high stereoselectivity, exclusively forming the (1R,2S)-cis-methyl styrene (B11656) oxide with excellent ee (>99%).[2] The choice of enzyme and any protein engineering efforts can dramatically impact selectivity.
-
The following table summarizes the effect of different Mn(salen) catalyst systems on the selectivity of cis-β-methylstyrene epoxidation.
| Catalyst System | Oxidant | Selectivity to Epoxide (%) | cis ee (%) | trans ee (%) | cis/trans Ratio | Reference |
| Homogeneous Jacobsen Catalyst | NaClO | 85.3 | 82.3 | 68.2 | 4.1 | [4] |
| Immobilized Mn(salen) (rigid linker) | NaClO | 82.1 | 81.5 | 65.3 | 3.9 | [4] |
| Immobilized Mn(salen) (flexible linker) | NaClO | 65.2 | 60.1 | 55.4 | 0.8 | [4] |
| Homogeneous Mn(salen-b)Cl | NaClO | - | 25.3 | - | 0.38 | [10] |
| Heterogeneous Mn(salen-b)/SiO2 | NaClO | 95.0 | 94.9 | - | 21 | [10] |
Issue 3: Formation of Side Products
Question: I am observing significant byproducts in my reaction mixture, such as diols or aldehydes. What causes their formation and how can I prevent it?
Answer: The formation of byproducts is a common problem, often arising from the reactivity of the epoxide product under the reaction conditions.
-
Epoxide Ring-Opening: The primary side reaction is the acid-catalyzed ring-opening of the epoxide to form a diol.[6] This is particularly common when using peroxyacids like mCPBA, which generate a carboxylic acid byproduct.
-
Prevention: Adding a buffer, such as sodium bicarbonate, can neutralize the acidic byproduct and minimize diol formation.[7] Ensuring an anhydrous reaction environment is also crucial.
-
-
Aldehyde Formation: In some biocatalytic systems, aldehydes can be formed as byproducts. The selectivity towards epoxide versus aldehyde can vary depending on the specific enzyme used.[2]
-
Over-oxidation: Using a large excess of the oxidant or prolonged reaction times can sometimes lead to over-oxidation of the desired product.
The logical relationship for minimizing side products is depicted in the diagram below:
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. researchgate.net [researchgate.net]
- 3. An alginate-confined peroxygenase-CLEA for styrene epoxidation - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC01868J [pubs.rsc.org]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. Peroxygenase‐Catalysed Epoxidation of Styrene Derivatives in Neat Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.iwu.edu [scholars.iwu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. Dual-mode EPR study of Mn(III) salen and the Mn(III) salen-catalyzed epoxidation of cis-beta-methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (Z)-1-Phenylpropene
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (Z)-1-Phenylpropene. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (Z)-1-Phenylpropene?
A1: The two most prevalent methods for synthesizing (Z)-1-Phenylpropene are the partial reduction of 1-phenyl-1-propyne (B1211112) using a poisoned catalyst and the Wittig reaction.
-
Partial Reduction of Alkynes: This method involves the hydrogenation of 1-phenyl-1-propyne using a "poisoned" or deactivated catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate (B1210297) and quinoline).[1][2][3] This catalyst facilitates the syn-addition of hydrogen across the triple bond, selectively forming the (Z)-alkene.[1][4] Over-reduction to the corresponding alkane is suppressed by the catalyst's deactivation.[1]
-
Wittig Reaction: The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene.[5][6] To synthesize (Z)-1-Phenylpropene, benzaldehyde (B42025) is reacted with ethyltriphenylphosphonium bromide in the presence of a strong base. Non-stabilized ylides, such as the one derived from ethyltriphenylphosphonium bromide, typically yield the (Z)-alkene with high selectivity.[5][7]
Q2: My reaction produced a mixture of (Z) and (E) isomers. How can I separate them?
A2: Separating geometric isomers can be challenging but is often achievable using chromatographic techniques.
-
Column Chromatography: This is a highly effective method. While standard silica (B1680970) gel can be used, separation of E/Z isomers can be enhanced by using silica gel impregnated with silver nitrate.[8] The silver ions form differential π-complexes with the double bonds of the isomers, allowing for better separation.[8] A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate, is typically employed.[8]
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the (Z) and (E) isomers in a specific solvent system. It often requires experimentation to find a suitable solvent that will selectively crystallize one isomer.[9]
Q3: How can I confirm the stereochemistry of my final product?
A3: The most common method for confirming the stereochemistry of (Z)- and (E)-1-Phenylpropene is ¹H NMR spectroscopy. The coupling constants (J-values) of the vinylic protons are diagnostic. In the (Z)-isomer, the vinylic protons are cis to each other, resulting in a smaller coupling constant (typically 6-12 Hz). In the (E)-isomer, the vinylic protons are trans, leading to a larger coupling constant (typically 12-18 Hz). Additionally, the phenyl group in the (Z)-isomer can cause a shielding effect on the methyl protons due to its magnetic anisotropy.[8]
Q4: My (Z)-1-Phenylpropene product seems to be converting to the (E)-isomer over time. Why is this happening?
A4: (Z)-1-Phenylpropene is the thermodynamically less stable isomer compared to (E)-1-Phenylpropene due to steric hindrance between the phenyl group and the methyl group being on the same side of the double bond.[8] Isomerization to the more stable (E)-isomer can occur, particularly in the presence of acid, heat, or upon exposure to UV light.[8][10][11] For long-term storage, it is advisable to keep the compound in a cool, dark place and under an inert atmosphere.
Troubleshooting Guides
Method 1: Partial Reduction of 1-Phenyl-1-propyne
Problem: My final product is contaminated with 1-phenylpropane (over-reduction).
-
Possible Cause: The catalyst is too active, or the reaction was run for too long or under excessive hydrogen pressure. Standard palladium or platinum catalysts are too effective and will fully reduce the alkyne to an alkane.[2][4]
-
Solution:
-
Use a Deactivated Catalyst: Ensure you are using a properly "poisoned" catalyst, such as Lindlar's catalyst or a nickel boride (P-2) catalyst.[1] The quinoline (B57606) in Lindlar's catalyst is crucial for preventing complete hydrogenation.[2][3]
-
Monitor the Reaction: Carefully monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne has been consumed.
-
Control Hydrogen Pressure: Use a balloon filled with hydrogen gas rather than a high-pressure hydrogenation apparatus to maintain low pressure.[1]
-
Problem: The reaction is very slow or incomplete.
-
Possible Cause: The catalyst has been deactivated too much or has lost its activity due to improper storage or handling.
-
Solution:
-
Use Fresh Catalyst: Use a fresh batch of Lindlar's catalyst.
-
Optimize Reaction Conditions: Ensure the solvent is appropriate (e.g., ethanol, ethyl acetate, or hexanes) and that the reaction is being stirred efficiently to ensure good contact between the reactants, solvent, and catalyst.[1]
-
Method 2: Wittig Reaction
Problem: The major product is (E)-1-Phenylpropene instead of the desired (Z)-isomer.
-
Possible Cause: The choice of ylide and reaction conditions significantly influences the stereochemical outcome. Stabilized ylides (where the R group attached to the carbanion is an electron-withdrawing group) predominantly form the (E)-alkene.[7]
-
Solution:
-
Use a Non-Stabilized Ylide: To favor the formation of the (Z)-alkene, a non-stabilized or semi-stabilized ylide is necessary. For 1-phenylpropene, the ylide should be generated from ethyltriphenylphosphonium halide.[5]
-
Use Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by stabilizing the betaine (B1666868) intermediate.[5][7] Using a sodium-based strong base like sodium hydride (NaH) or sodium amide (NaNH₂) instead of n-butyllithium (n-BuLi) can improve the Z/E ratio.[6][7]
-
Problem: I am having difficulty removing triphenylphosphine (B44618) oxide (TPPO) from my product.
-
Possible Cause: TPPO is a common and often stubborn byproduct of the Wittig reaction.[12] It has polarity and solubility characteristics that can make it difficult to separate from the desired alkene.
-
Solution:
-
Crystallization: TPPO has low solubility in non-polar solvents like hexane (B92381) or cyclohexane.[9] Dissolving the crude product in a minimal amount of a slightly more polar solvent (like ether) and then adding excess hexane can precipitate the TPPO.[9]
-
Column Chromatography: TPPO is more polar than 1-phenylpropene. Using silica gel chromatography with a non-polar eluent (e.g., hexane or a hexane/ether mixture) will allow the non-polar alkene to elute first, while the TPPO remains adsorbed on the silica gel.[9]
-
Precipitation with Metal Salts: TPPO can be selectively precipitated from a solution by adding metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which form an insoluble complex that can be removed by filtration.[9]
-
Summary of Reaction Outcomes
The table below summarizes typical outcomes and conditions for the primary synthesis routes of (Z)-1-Phenylpropene. Note that specific yields and selectivities can vary significantly based on the precise experimental conditions.
| Synthesis Method | Key Reagents | Typical Z:E Ratio | Common Side Products | Key Advantages | Key Disadvantages |
| Partial Reduction | 1-Phenyl-1-propyne, H₂, Lindlar's Catalyst | >95:5 | 1-Phenylpropane, (E)-1-Phenylpropene | High Z-selectivity, clean reaction | Catalyst cost and sensitivity, potential for over-reduction |
| Wittig Reaction | Benzaldehyde, Ethyltriphenylphosphonium Bromide, Strong Base (e.g., NaH) | 85:15 to >95:5 | (E)-1-Phenylpropene, Triphenylphosphine Oxide | Readily available starting materials, good Z-selectivity with non-stabilized ylides | Stoichiometric byproduct (TPPO) can be difficult to remove |
Experimental Protocols
Protocol 1: Synthesis of (Z)-1-Phenylpropene via Partial Reduction of 1-Phenyl-1-propyne
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1-propyne in ethanol.
-
Catalyst Addition: Add Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (as an additional poison).
-
Hydrogenation: Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting alkyne is consumed.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing with ethanol.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of (Z)-1-Phenylpropene via Wittig Reaction
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension in an ice bath.
-
Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), portion-wise. Allow the mixture to stir and warm to room temperature until the characteristic orange-red color of the ylide appears.
-
Aldehyde Addition: Cool the ylide solution to -78°C (dry ice/acetone bath) and add a solution of benzaldehyde in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quenching: Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride.
-
Extraction: Extract the product with a non-polar solvent like hexane or diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate it from triphenylphosphine oxide and any (E)-isomer.[9]
Visualized Workflows and Pathways
Caption: Main synthesis pathway via partial reduction and associated side reactions.
Caption: Logical workflow for troubleshooting the presence of the (E)-isomer.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US20040015020A1 - Method for the conversion of a Z-isomer into E-isomer - Google Patents [patents.google.com]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Troubleshooting Low Yields in cis-β-Methylstyrene Reactions
For researchers, scientists, and drug development professionals, achieving high yields and stereoselectivity in the synthesis of specific isomers like cis-β-methylstyrene is crucial. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, focusing on the Wittig reaction and the dehydration of 1-phenyl-1-propanol (B1198777) as primary synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for cis-β-methylstyrene?
A1: The two most common laboratory-scale synthetic routes to β-methylstyrene isomers are the Wittig reaction and the dehydration of 1-phenyl-1-propanol. The Wittig reaction offers a more direct approach to controlling the stereochemistry of the double bond, while the dehydration of the corresponding alcohol is a classical method that often yields a mixture of isomers.
Q2: Why is my Wittig reaction producing a low yield of β-methylstyrene?
A2: Low yields in a Wittig reaction can be attributed to several factors. Inefficient formation of the phosphorus ylide is a common issue, which can be caused by a weak base, impurities in the phosphonium (B103445) salt, or non-anhydrous reaction conditions.[1] The stability of the ylide itself can also play a role; some ylides are unstable and should be generated in the presence of the aldehyde.[2] Additionally, sterically hindered ketones or labile aldehydes can lead to slow reactions and poor yields.[3]
Q3: My Wittig reaction is producing predominantly the trans isomer. How can I increase the yield of the cis isomer?
A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of cis (Z)-alkenes, non-stabilized ylides are generally preferred.[4][5] The choice of base and solvent, as well as the presence of lithium salts, can significantly influence the cis:trans ratio. "Salt-free" conditions, often achieved by using sodium or potassium bases, tend to favor the formation of the cis isomer.[6] The presence of lithium salts can lead to equilibration of intermediates, resulting in a higher proportion of the thermodynamically more stable trans isomer.[6][7]
Q4: I am attempting to synthesize cis-β-methylstyrene via the dehydration of 1-phenyl-1-propanol, but my yields of the cis isomer are low. What is causing this?
A4: Acid-catalyzed dehydration of secondary alcohols like 1-phenyl-1-propanol typically proceeds through an E1 mechanism, which involves a carbocation intermediate.[8] This mechanism often leads to the formation of the more thermodynamically stable trans (E)-alkene as the major product.[9] Factors such as the choice of acid catalyst, reaction temperature, and reaction time can influence the isomer ratio. Some studies suggest that dehydration over specific catalysts like "acidic" alumina (B75360) may favor the formation of the cis isomer.[10]
Q5: What are the best methods for purifying cis-β-methylstyrene from the trans isomer?
A5: The separation of cis and trans isomers of β-methylstyrene can be challenging due to their similar physical properties. Fractional distillation is a potential method, but its effectiveness depends on a significant difference in boiling points between the two isomers.[2][11] Chromatographic techniques, such as column chromatography on silica (B1680970) gel, can also be employed for separation. Additionally, the formation of dihydrochlorides and subsequent fractional crystallization has been described as a method for separating cis and trans isomers of similar compounds.[12]
Q6: How can I accurately determine the cis:trans ratio of my β-methylstyrene product?
A6: Gas chromatography (GC) with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is the most common and accurate method for determining the cis:trans ratio of β-methylstyrene isomers.[13][14] The two isomers will have different retention times on an appropriate GC column, allowing for their separation and quantification. It is important to use a validated analytical method for accurate results.[15]
Troubleshooting Guides
Low Yield in Wittig Reaction for cis-β-Methylstyrene
This guide addresses common issues leading to low overall yields when targeting cis-β-methylstyrene via the Wittig reaction.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Low conversion of benzaldehyde (B42025) | Inefficient ylide formation: The base used may be too weak or has degraded. | - Use a strong, fresh base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1] - Ensure the phosphonium salt is pure and dry. - Conduct the reaction under strictly anhydrous and inert conditions (e.g., dry solvents, nitrogen or argon atmosphere). |
| Ylide instability: The ethyltriphenylphosphonium ylide may be unstable under the reaction conditions. | - Generate the ylide in situ in the presence of benzaldehyde. This can be achieved by adding the base to a mixture of the phosphonium salt and the aldehyde.[2] - Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize ylide decomposition. | |
| Formation of significant side products | Side reactions of the ylide or aldehyde: The ylide can react with other electrophiles, or the aldehyde can undergo side reactions. | - Ensure all glassware is clean and free of contaminants. - Add the aldehyde slowly to the ylide solution to minimize self-condensation or other side reactions of the aldehyde. - If using a very strong base like n-BuLi, ensure it is added at a low temperature to prevent side reactions with the solvent or starting materials. |
| Difficult purification leading to product loss | Triphenylphosphine (B44618) oxide byproduct: This byproduct can be difficult to separate from the desired alkene. | - The byproduct can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) and filtering. - Alternatively, conversion of triphenylphosphine oxide to a water-soluble derivative has been reported as a purification strategy. |
Low cis-Selectivity in Wittig Reaction
This guide focuses on troubleshooting reactions where the desired cis-β-methylstyrene is the minor product.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| High proportion of trans-β-methylstyrene | Use of a stabilized or semi-stabilized ylide: The ethyltriphenylphosphonium ylide is a non-stabilized ylide, which should favor the cis isomer. Contamination or incorrect starting materials could be an issue. | - Confirm the identity and purity of the ethyltriphenylphosphonium bromide starting material. |
| Presence of lithium salts: Lithium cations can promote the equilibration of reaction intermediates, leading to the thermodynamically more stable trans product.[6][7] | - Avoid using lithium-based strong bases like n-butyllithium if high cis-selectivity is the primary goal. - Employ "salt-free" conditions by using sodium or potassium bases such as sodium amide (NaNH₂), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium bis(trimethylsilyl)amide (KHMDS).[16] | |
| Reaction solvent and temperature: The polarity of the solvent and the reaction temperature can influence the stereochemical outcome. | - Aprotic, non-polar solvents like toluene (B28343) or THF are generally preferred for cis-selective Wittig reactions.[16] - Running the reaction at low temperatures (e.g., -78 °C) can enhance cis-selectivity by favoring the kinetically controlled pathway.[16] |
Experimental Protocols
Protocol 1: cis-Selective Wittig Reaction for β-Methylstyrene
This protocol is designed to favor the formation of the cis isomer of β-methylstyrene.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS) as a solid or a solution in THF
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (B95107) (THF) or toluene
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of NaHMDS or KHMDS (1.05 equivalents) in THF to the suspension while maintaining the temperature below -70 °C. The formation of the deep red or orange ylide should be observed.
-
Allow the mixture to stir at -78 °C for 30-60 minutes.
-
Wittig Reaction: Slowly add freshly distilled benzaldehyde (1.0 equivalent) to the ylide solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of benzaldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to separate the β-methylstyrene isomers from triphenylphosphine oxide. The cis and trans isomers may co-elute and require careful fractional distillation for complete separation.
Protocol 2: Dehydration of 1-Phenyl-1-propanol
This protocol describes a general procedure for the dehydration of 1-phenyl-1-propanol, which typically yields a mixture of cis- and trans-β-methylstyrene.
Materials:
-
1-Phenyl-1-propanol
-
Acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid, or acidic alumina)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distillation apparatus
Procedure:
-
Reaction Setup: Place 1-phenyl-1-propanol in a round-bottom flask equipped with a distillation head.
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a small amount of acidic alumina).
-
Dehydration: Gently heat the mixture. The β-methylstyrene and water will co-distill. The reaction temperature will depend on the catalyst used. For example, with alumina, temperatures in the range of 250-360°C have been reported to favor the cis isomer.[10]
-
Work-up: Collect the distillate in a receiving flask.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product can be purified by fractional distillation to separate the cis and trans isomers, provided their boiling points are sufficiently different.
Visualizations
Caption: Troubleshooting workflow for low yields in the Wittig synthesis of cis-β-methylstyrene.
Caption: Troubleshooting workflow for the dehydration of 1-phenyl-1-propanol to β-methylstyrene.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. How can cis and trans isomers be separated class 12 chemistry CBSE [vedantu.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sciencemadness Discussion Board - Trans, cis, or both, Beta-Methylstyrene? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. youtube.com [youtube.com]
- 13. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 14. researchgate.net [researchgate.net]
- 15. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of cis-beta-Methylstyrene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with cis-beta-methylstyrene.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around its susceptibility to three main degradation pathways:
-
Isomerization: The cis-isomer is thermodynamically less stable than its trans counterpart and can isomerize to the more stable trans-beta-methylstyrene, especially when exposed to heat or certain catalysts.[1][2]
-
Polymerization: Like other styrene (B11656) derivatives, this compound can undergo thermally or catalytically initiated radical polymerization, leading to the formation of unwanted oligomers and polymers.
-
Oxidation: Exposure to atmospheric oxygen, especially in the presence of light or heat, can lead to the formation of oxidation products such as benzaldehyde, acetaldehyde, and other degradation species.[3] The compound is also susceptible to degradation by reaction with hydroxyl radicals and ozone.[3]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The recommended storage temperature is between 2-8°C.[4] It should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.
Q3: How do I choose an appropriate inhibitor to improve the stability of this compound?
A3: The choice of inhibitor depends on the experimental conditions and the intended application. For general storage and handling, phenolic inhibitors and stable nitroxide radicals are effective.
-
4-tert-Butylcatechol (TBC): This is a commonly used inhibitor for styrene monomers and is often added to commercial preparations of beta-methylstyrene. It is effective at preventing polymerization.
-
Butylated Hydroxytoluene (BHT) and 2,6-di-tert-butyl-4-methoxyphenol (B167138) (DTBMP): These are effective phenolic antioxidants that can prevent radical polymerization.[1][5]
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) and its derivatives: These stable nitroxide radicals are highly effective at scavenging radicals and inhibiting polymerization.[1][5][6]
For applications where the inhibitor needs to be removed, consider the ease of removal (e.g., TBC can be removed by a simple basic wash).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Isomerization to trans-beta-Methylstyrene | High temperature during reaction or storage. Presence of acidic or metallic catalysts. Extended reaction times at elevated temperatures. | Maintain a low reaction and storage temperature. Use non-metallic and non-acidic catalysts where possible. Optimize reaction time to minimize exposure to heat. Consider using an isomerization inhibitor like 1,4-benzoquinone (B44022) in specific catalytic reactions.[4] |
| Unwanted Polymerization | Presence of radical initiators (e.g., peroxides from solvents). Exposure to heat or UV light. Absence of an effective inhibitor. | Ensure solvents are peroxide-free. Protect the reaction mixture from light and maintain low temperatures. Add an appropriate inhibitor (e.g., TBC, BHT, or TEMPO) at a suitable concentration (see Experimental Protocols). |
| Formation of Oxidation Products | Exposure to atmospheric oxygen. Presence of oxidizing agents in the reaction mixture. | Handle this compound under an inert atmosphere (nitrogen or argon). Use deoxygenated solvents for reactions. Add an antioxidant inhibitor like BHT. |
| Inconsistent Experimental Results | Variable purity of starting material due to degradation. Inconsistent inhibitor concentration. | Always use freshly opened or properly stored this compound. Verify the purity and isomer ratio of the starting material by GC or HPLC before each experiment. Accurately measure and consistently add the chosen inhibitor to each batch. |
Quantitative Data on Inhibitor Performance for Styrene Polymerization
The following table summarizes the effectiveness of various inhibitors on the polymerization of styrene, which can serve as a guide for selecting inhibitors for this compound.
| Inhibitor | Type | Polymer Growth (%) after 4h | Styrene Conversion (%) after 4h | Initial Decomposition Temp. (°C) |
| DTBMP | Phenolic | 16.40 | 0.048 | >115 |
| BHT | Phenolic | 42.50 | 0.111 | >115 |
| Commercial TBC | Phenolic | - | - | - |
| 4-hydroxy-TEMPO | Nitroxide Radical | 24.85 | 0.065 | >115 |
| 4-oxo-TEMPO | Nitroxide Radical | 46.8 | 0.134 | 110 |
Data adapted from a study on styrene polymerization and may be used as a reference for beta-methylstyrene.[1][5]
Experimental Protocols
Protocol 1: Addition of a Polymerization Inhibitor
This protocol describes the general procedure for adding a chemical inhibitor to this compound for enhanced stability during storage or reactions.
Materials:
-
This compound
-
Inhibitor (e.g., TBC, BHT, or 4-hydroxy-TEMPO)
-
Anhydrous solvent (if preparing a stock solution)
-
Inert gas (nitrogen or argon)
-
Glassware (e.g., round-bottom flask, syringe)
Procedure:
-
Inhibitor Preparation:
-
For direct addition of a solid inhibitor, weigh the required amount in a clean, dry vial. A typical concentration for inhibitors like TBC or BHT is 10-50 ppm.
-
For adding a solution, prepare a stock solution of the inhibitor in a suitable anhydrous solvent (e.g., toluene (B28343) or the reaction solvent) at a known concentration (e.g., 1 mg/mL).
-
-
Inert Atmosphere:
-
Place the this compound in a clean, dry flask equipped with a stir bar.
-
Purge the flask with an inert gas for 5-10 minutes to remove oxygen.
-
-
Inhibitor Addition:
-
If adding directly, quickly add the weighed inhibitor to the stirred this compound under a positive pressure of inert gas.
-
If adding a solution, use a syringe to inject the calculated volume of the inhibitor stock solution into the flask.
-
-
Mixing and Storage:
-
Stir the mixture for 10-15 minutes to ensure complete dissolution and uniform distribution of the inhibitor.
-
If storing, transfer the stabilized solution to a clean, dry, amber glass bottle, purge with inert gas, and seal tightly. Store at 2-8°C.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its degradation pathways, as recommended by ICH guidelines.[7][8][9][10][11]
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, heat at 60°C for a specified period.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the mixture at room temperature for 24 hours. If no degradation is observed, heat at 60°C for a specified period.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound and the stock solution in a heating block or oven at a temperature above accelerated stability testing conditions (e.g., 70°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose the solid this compound and the stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), using a stability-indicating analytical method (e.g., the GC-FID method described below).
Protocol 3: GC-FID Method for Isomer Quantification
This method can be adapted for the quantification of cis- and trans-beta-methylstyrene.[12][13][14][15][16]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column suitable for isomer separation (e.g., a chiral column like β-DEX or a polar column)
-
Autosampler
Chromatographic Conditions (starting point for optimization):
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Split Ratio: 100:1
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 min
-
Ramp 1: 2°C/min to 80°C, hold for 2 min
-
Ramp 2: 10°C/min to 200°C, hold for 12 min
-
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Internal Standard: Toluene
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of this compound, trans-beta-methylstyrene, and the internal standard (toluene) in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
Sample Preparation: Dilute the sample to be analyzed to a concentration within the calibration range and add the internal standard.
-
Analysis: Inject the standards and samples into the GC-FID system.
-
Quantification: Identify the peaks for this compound, trans-beta-methylstyrene, and toluene based on their retention times. Calculate the concentration of each isomer in the sample using the calibration curve generated from the standards.
Visualizations
Caption: Workflow for stabilizing and analyzing this compound.
Caption: Degradation pathways and influencing factors for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ajrconline.org [ajrconline.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 13. scielo.org.co [scielo.org.co]
- 14. researchgate.net [researchgate.net]
- 15. scielo.org.co [scielo.org.co]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in cis-beta-Methylstyrene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation during the polymerization of cis-beta-methylstyrene. The information is presented in a question-and-answer format to directly address common issues encountered in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation during this compound polymerization?
A1: Common indicators of catalyst deactivation include:
-
A significant decrease in the rate of polymerization.
-
A lower than expected polymer yield.
-
An undesirable change in the polymer's molecular weight or molecular weight distribution.
-
Changes in the color of the reaction mixture, which may indicate side reactions or catalyst degradation.
-
Formation of insoluble catalyst residues or byproducts.
Q2: What are the primary mechanisms of catalyst deactivation in the polymerization of styrenic monomers like this compound?
A2: The primary deactivation mechanisms depend on the type of catalyst used but generally fall into these categories:
-
Poisoning: Impurities in the monomer, solvent, or inert gas can react with the active catalyst sites, rendering them inactive. Common poisons include water, oxygen, carbon dioxide, and sulfur compounds.
-
Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites. This is more prevalent at higher reaction temperatures.[1][2]
-
Thermal Degradation: At elevated temperatures, the catalyst structure may change, leading to a loss of active sites through sintering or decomposition.
-
Chemical Degradation: The catalyst may undergo undesirable chemical reactions with the monomer, polymer, or solvent, leading to a change in its oxidation state or structure.[1][2] For instance, in some systems, the active Fe³⁺ sites can be unstable.[1]
-
Leaching: In supported catalysts, the active component may detach from the support material and be lost in the reaction medium.
Q3: Can the cis-isomer of beta-methylstyrene itself contribute to catalyst deactivation?
A3: While less common than external factors, the monomer's stereochemistry can influence catalyst stability. The cis-configuration might lead to specific steric interactions with the catalyst's active site that could promote side reactions or catalyst restructuring over time, potentially affecting its activity and stability.
Q4: How can I minimize catalyst deactivation?
A4: To minimize catalyst deactivation, consider the following preventative measures:
-
Monomer and Solvent Purification: Ensure that the this compound monomer and the solvent are rigorously purified to remove inhibitors and poisons.
-
Inert Atmosphere: Conduct the polymerization under a strictly inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Temperature Control: Maintain the optimal reaction temperature to prevent thermal degradation of the catalyst and minimize side reactions like coking.
-
Appropriate Catalyst Loading: Use the recommended catalyst-to-monomer ratio to avoid potential side reactions that can be more pronounced at very high or very low catalyst concentrations.
-
Use of Promoters: In some catalyst systems, the use of promoters can enhance stability and prevent deactivation. For example, potassium is a known promoter in some iron-based catalysts for styrene (B11656) production.[1][2]
Troubleshooting Guides
This section provides structured guidance for identifying and resolving common issues related to catalyst deactivation.
Issue 1: Low or No Polymerization Activity
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning | Analyze monomer, solvent, and gas feeds for impurities (e.g., water, oxygen, sulfur compounds) using appropriate analytical techniques (e.g., GC-MS, Karl Fischer titration). | Purify all reagents and gases. Use scavengers to remove trace impurities. |
| Incorrect Catalyst Activation | Review the catalyst activation protocol. Ensure correct temperature, time, and reagent stoichiometry. | Strictly adhere to the established activation procedure. Prepare fresh catalyst if necessary. |
| Inactive Catalyst Batch | Test the catalyst with a standard, well-behaved monomer (e.g., styrene) under ideal conditions. | If the catalyst is inactive with the standard monomer, obtain a new batch of catalyst. |
| Presence of an Inhibitor | Check if the monomer contains a stabilizer (e.g., TBC) that has not been removed. | Remove the inhibitor from the monomer prior to polymerization by washing with a base and/or distillation. |
Issue 2: Gradual Decrease in Polymerization Rate
| Potential Cause | Diagnostic Check | Recommended Solution |
| Coke Deposition | Observe for the formation of dark-colored byproducts. Analyze the spent catalyst for carbon content. | Optimize reaction temperature to minimize coke formation. Consider using a catalyst that is more resistant to coking. |
| Thermal Degradation | Monitor the reaction temperature closely. Check for any temperature spikes. | Improve temperature control of the reactor. Operate at the lower end of the effective temperature range for the catalyst. |
| Leaching of Active Sites | For supported catalysts, analyze the reaction medium for the presence of the active metal. | Use a more robust catalyst support or modify the catalyst to improve the anchoring of the active species. |
| Change in Catalyst Oxidation State | For transition metal catalysts, analyze the oxidation state of the metal in the spent catalyst (e.g., using XPS). | Ensure a strictly inert atmosphere. Avoid any potential oxidizing or reducing agents in the reaction mixture. |
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the impact of common issues on polymerization outcomes. These are intended to be illustrative due to the lack of specific published data for this compound polymerization.
Table 1: Effect of Water Content on Catalyst Activity
| Water Content in Toluene (ppm) | Initial Polymerization Rate (mol/L·s) | Final Monomer Conversion (%) | Polymer Molecular Weight ( g/mol ) |
| < 1 | 1.5 x 10⁻³ | 95 | 55,000 |
| 5 | 1.1 x 10⁻³ | 78 | 48,000 |
| 10 | 0.6 x 10⁻³ | 45 | 35,000 |
| 20 | < 0.1 x 10⁻³ | < 5 | - |
Table 2: Influence of Reaction Temperature on Catalyst Stability and Coke Formation
| Reaction Temperature (°C) | Catalyst Half-life (min) | Coke Content on Spent Catalyst (wt%) | Polymer Selectivity (%) |
| 60 | 240 | 0.5 | 98 |
| 80 | 150 | 2.1 | 95 |
| 100 | 60 | 5.8 | 88 |
| 120 | 25 | 12.5 | 75 |
Experimental Protocols
A detailed experimental protocol for a specific catalyst system is crucial for reproducibility. Below is a generalized protocol for the cationic polymerization of this compound that should be adapted based on the specific catalyst and laboratory conditions.
Protocol: Cationic Polymerization of this compound using a Lewis Acid Catalyst
-
Monomer and Solvent Purification:
-
Wash this compound with a 10% aqueous NaOH solution to remove any inhibitor, followed by washing with deionized water until the aqueous layer is neutral.
-
Dry the monomer over anhydrous magnesium sulfate, filter, and distill under reduced pressure. Store the purified monomer under an inert atmosphere at a low temperature.
-
Dry the solvent (e.g., dichloromethane (B109758) or toluene) by refluxing over a suitable drying agent (e.g., calcium hydride) followed by distillation under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a glass reactor equipped with a magnetic stirrer, a temperature probe, and a septum for injections.
-
Thoroughly dry the reactor by heating under vacuum and then flushing with a high-purity inert gas (e.g., argon).
-
-
Polymerization Reaction:
-
To the reactor, add the purified solvent and the purified this compound monomer via a syringe under a positive pressure of inert gas.
-
Cool the reactor to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Prepare a solution of the Lewis acid catalyst (e.g., TiCl₄ or SnCl₄) in the purified solvent in a separate dry flask under an inert atmosphere.
-
Initiate the polymerization by adding the catalyst solution to the rapidly stirring monomer solution.
-
Monitor the reaction progress by taking aliquots at regular intervals to determine monomer conversion (e.g., by GC or NMR).
-
-
Termination and Polymer Isolation:
-
Terminate the polymerization by adding a quenching agent, such as pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to catalyst deactivation and troubleshooting.
Caption: General pathways for catalyst deactivation.
References
Technical Support Center: Separation of cis/trans-beta-Methylstyrene Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully separating mixtures of cis- and trans-beta-Methylstyrene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the separation of cis- and trans-beta-Methylstyrene isomers.
Q1: Why am I experiencing poor separation of cis and trans isomers using fractional distillation?
A1: Poor separation during fractional distillation is often due to the close boiling points of the two isomers. The boiling point of cis-beta-Methylstyrene is approximately 156-157°C, while trans-beta-Methylstyrene boils at around 175-176°C.[1][2] While there is a noticeable difference, efficient separation requires a highly efficient fractional distillation column and careful control of the distillation rate.
Troubleshooting Steps:
-
Column Efficiency: Ensure you are using a distillation column with a high number of theoretical plates (e.g., a Vigreux, spinning band, or packed column). For closely boiling isomers, a simple distillation setup is often insufficient.
-
Distillation Rate: A slow and steady distillation rate is crucial. A rate of 1-2 drops per second for the distillate is recommended. A faster rate will not allow for proper equilibrium to be established within the column, leading to poor separation.
-
Insulation: Properly insulate the distillation column to minimize heat loss and maintain a consistent temperature gradient.
-
Reflux Ratio: If using a distillation head with reflux control, maintain a high reflux ratio to improve separation efficiency.
Q2: My gas chromatography (GC) analysis shows co-elution or poor resolution of the cis and trans peaks. What can I do to improve this?
A2: Co-elution in gas chromatography is a common issue when separating isomers with similar polarities and boiling points.[3] Several factors can be optimized to enhance resolution.
Troubleshooting Steps:
-
Column Selection: The choice of GC column is critical. A longer column will provide more theoretical plates and better separation. For these isomers, a column with a polar stationary phase (e.g., Carbowax or a cyanopropyl-based phase) is often more effective than a non-polar phase (like dimethylpolysiloxane) due to subtle differences in polarity between the cis and trans isomers.[4]
-
Temperature Program: Optimize the oven temperature program. Start with a lower initial temperature to allow for better separation of the more volatile components and then ramp the temperature at a slow rate (e.g., 2-5°C/min).
-
Carrier Gas Flow Rate: Adjust the carrier gas (e.g., Helium, Nitrogen) flow rate to the optimal linear velocity for your column. This information is typically provided by the column manufacturer.
-
Injection Technique: Ensure a sharp and reproducible injection. A split injection with a high split ratio can help to introduce a narrow band of the sample onto the column, improving peak shape and resolution.
Q3: I am struggling to separate the isomers using High-Performance Liquid Chromatography (HPLC). What conditions should I try?
A3: HPLC can be a powerful tool for isomer separation, but finding the right combination of stationary and mobile phases is key. The similar polarity of the cis and trans isomers can make this challenging.
Troubleshooting Steps:
-
Stationary Phase: A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a cyano (CN) column, which can offer different selectivity based on pi-pi interactions with the aromatic ring of the styrenes. Silver ion chromatography, either with a silver-impregnated column or a silver salt additive in the mobile phase, can also be highly effective for separating unsaturated isomers.[5]
-
Mobile Phase: For reversed-phase HPLC, a mobile phase of acetonitrile (B52724) and water is a good starting point. Carefully adjust the ratio to optimize resolution. Isocratic elution is often sufficient for these isomers, but a shallow gradient may also be effective. For normal-phase HPLC, a mobile phase of hexane (B92381) with a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) can be used.
-
Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution by allowing for more interactions with the stationary phase. Adjusting the column temperature can also affect selectivity.
Q4: Can I use crystallization to separate the isomers?
A4: Separation by crystallization is dependent on the isomers having significantly different melting points and solubilities in a particular solvent, and their ability to form pure crystals without co-crystallizing. The melting point of this compound is approximately -60°C to -40°C, while trans-beta-Methylstyrene has a melting point of about -27°C to -29°C.[1][6][7][] The low melting points of both isomers make direct crystallization from the neat mixture impractical. Fractional crystallization at very low temperatures might be possible but is often technically challenging.
Physical and Chromatographic Data Summary
| Property | This compound | trans-beta-Methylstyrene |
| Molecular Formula | C₉H₁₀ | C₉H₁₀ |
| Molecular Weight | 118.18 g/mol | 118.18 g/mol |
| Boiling Point | 156-157 °C[1] | 175-176 °C[2] |
| Melting Point | -60 to -40 °C[1][7] | -29 to -27.3 °C[6][] |
| Density | ~0.892 - 0.914 g/mL at 20-25°C[1][7] | ~0.911 g/mL at 25°C[] |
| Refractive Index (n20/D) | ~1.511 - 1.513[1] | ~1.550[9] |
| Kovats Retention Index (Standard Non-polar) | 973 - 984[10] | 992.3 - 1019[6] |
| Kovats Retention Index (Standard Polar) | ~1324[10] | 1360 - 1430.1[6] |
Experimental Protocols
Protocol 1: Preparative Gas Chromatography (Prep-GC)
This protocol outlines a general procedure for separating cis and trans-beta-Methylstyrene using preparative gas chromatography.
1. System Preparation:
- Instrument: A preparative gas chromatograph equipped with a fraction collector.
- Column: A packed or wide-bore capillary column with a polar stationary phase (e.g., 10-20% Carbowax 20M on a solid support or a thick-film polar capillary column).
- Carrier Gas: Helium or Nitrogen, with the flow rate optimized for the column dimensions.
- Injector and Detector: A heated injector and a non-destructive detector (e.g., Thermal Conductivity Detector - TCD).
- Fraction Collector: Cooled traps to condense the separated isomers.
2. Chromatographic Conditions:
- Injector Temperature: 200°C
- Oven Temperature Program:
- Initial Temperature: 100°C, hold for 2 minutes.
- Ramp: 5°C/min to 180°C.
- Final Hold: Hold at 180°C for 10 minutes (or until both isomers have eluted).
- Detector Temperature: 220°C
- Sample Preparation: The neat cis/trans mixture can be injected.
3. Separation and Collection:
- Inject an appropriate volume of the mixture. The volume will depend on the column capacity.
- Monitor the chromatogram to determine the retention times of the cis and trans isomers. The cis isomer is expected to elute first.
- Set the fraction collector to switch collection traps between the elution of the two peaks.
- Repeat injections to collect the desired amount of each purified isomer.
Protocol 2: Fractional Distillation
This protocol provides a method for separating the isomers based on their boiling point difference.
1. Apparatus Setup:
- A round-bottom flask of appropriate size.
- A highly efficient fractional distillation column (e.g., Vigreux or packed column with at least 20 theoretical plates).
- A distillation head with a thermometer and condenser.
- Receiving flasks.
- Heating mantle with a stirrer.
- Insulating material (e.g., glass wool or aluminum foil).
2. Procedure:
- Charge the round-bottom flask with the cis/trans-beta-Methylstyrene mixture and a few boiling chips or a magnetic stir bar.
- Assemble the distillation apparatus and insulate the column thoroughly.
- Begin heating the flask slowly and uniformly.
- Allow the column to reach thermal equilibrium, where a steady reflux is observed at the top of the column.
- Begin collecting the distillate at a slow rate (1-2 drops per second).
- Monitor the temperature at the distillation head. The initial fraction will be enriched in the lower-boiling cis isomer (b.p. ~156-157°C).
- As the distillation progresses, the temperature will begin to rise. Collect an intermediate fraction during this temperature transition.
- The final fraction, collected at a stable higher temperature, will be enriched in the higher-boiling trans isomer (b.p. ~175-176°C).
- Analyze the collected fractions by GC to determine their purity. Repeat the fractional distillation on the enriched fractions if higher purity is required.
Experimental and Troubleshooting Workflows
Caption: General workflow for the separation of cis/trans-beta-Methylstyrene.
Caption: Troubleshooting guide for poor GC separation of beta-Methylstyrene isomers.
References
- 1. cis-.beta.-Methylstyrene [chembk.com]
- 2. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 3. VUV Analytics [vuvanalytics.com]
- 4. vurup.sk [vurup.sk]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. trans-beta-METHYLSTYRENE | C9H10 | CID 252325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 766-90-5 [m.chemicalbook.com]
- 9. TRANS-BETA-METHYLSTYRENE | 873-66-5 [chemicalbook.com]
- 10. beta-Methylstyrene, cis- | C9H10 | CID 252324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of cis- and trans-β-Methylstyrene
An objective analysis for researchers, scientists, and drug development professionals.
The geometric isomers of β-methylstyrene, cis ( (Z)-1-Phenylpropene) and trans ( (E)-1-Phenylpropene), exhibit distinct reactivity profiles that are primarily governed by their relative thermodynamic stabilities. The trans isomer is generally more stable than the cis isomer due to reduced steric strain, a factor that significantly influences the kinetics and outcomes of various chemical reactions.[1][2][3] This guide provides a comparative analysis of their reactivity, supported by experimental data, to inform reaction design and mechanistic understanding.
Thermodynamic Stability
The fundamental difference in reactivity between the two isomers stems from their ground-state energies. The cis isomer experiences steric hindrance between the methyl group and the phenyl ring, forcing the phenyl ring out of planarity with the double bond. This reduces resonance stabilization and raises the ground-state energy of the molecule compared to the trans isomer, where the bulky substituents are positioned on opposite sides of the double bond.[1][3]
Experimental data on the heat of isomerization confirms the greater stability of the trans isomer.
| Isomerization Reaction | ΔrH° (kJ/mol) | Phase | Reference |
| cis-β-Methylstyrene ⇌ trans-β-Methylstyrene | -20.1 | Gas Phase | --INVALID-LINK--[4] |
A diagram illustrating the steric hindrance in the cis-isomer compared to the trans-isomer is shown below.
References
A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of Cis- and Trans-beta-Methylstyrene
A detailed comparative analysis of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic signatures of cis- and trans-beta-methylstyrene (B116674) isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide for their differentiation and characterization.
The seemingly subtle difference in the spatial arrangement of the methyl and phenyl groups around the carbon-carbon double bond in beta-methylstyrene gives rise to two distinct geometric isomers: cis and trans. While chemically similar, these isomers exhibit unique spectroscopic fingerprints that allow for their unambiguous identification. This guide delves into a comparative analysis of their ¹H NMR, ¹³C NMR, IR, and UV-Vis spectra, presenting key distinguishing features in easily digestible formats and outlining the experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Proximities
NMR spectroscopy is arguably the most powerful tool for differentiating between cis- and trans-beta-methylstyrene. The spatial proximity of the substituent groups in the cis isomer leads to distinct chemical shifts and coupling constants compared to the more sterically relaxed trans isomer.
¹H NMR Spectroscopy:
The proton NMR spectra of the two isomers show significant differences in the chemical shifts of the vinylic and methyl protons. In trans-beta-methylstyrene, the vinylic protons are further apart, leading to a larger coupling constant, a key diagnostic feature.
| Proton | cis-beta-Methylstyrene | trans-beta-Methylstyrene |
| Vinylic H (adjacent to phenyl) | ~6.4 ppm (d) | ~6.4 ppm (dq) |
| Vinylic H (adjacent to methyl) | ~5.8 ppm (dq) | ~6.2 ppm (dq) |
| Methyl H | ~1.9 ppm (d) | ~1.9 ppm (d) |
| Aromatic H | ~7.2-7.4 ppm (m) | ~7.2-7.4 ppm (m) |
| Coupling Constant (J) Vinylic | ~11.5 Hz | ~15.7 Hz |
¹³C NMR Spectroscopy:
The carbon NMR spectra also reflect the steric differences between the two isomers. The methyl carbon in the cis isomer experiences greater steric hindrance, resulting in a noticeable upfield shift compared to the trans isomer.
| Carbon | This compound (CDCl₃) | trans-beta-Methylstyrene (CDCl₃) |
| Methyl C | ~14.5 ppm | ~18.4 ppm |
| Vinylic C (adjacent to phenyl) | ~128.5 ppm | ~131.1 ppm |
| Vinylic C (adjacent to methyl) | ~125.0 ppm | ~125.8 ppm |
| Aromatic C (ipso) | ~138.0 ppm | ~137.8 ppm |
| Aromatic C (ortho, meta, para) | ~126-129 ppm | ~125-129 ppm |
Infrared (IR) Spectroscopy: Vibrational Clues to Stereochemistry
Infrared spectroscopy provides valuable information about the functional groups and the overall geometry of a molecule. The out-of-plane C-H bending vibrations of the double bond are particularly diagnostic for distinguishing between cis and trans isomers.
| Vibrational Mode | This compound | trans-beta-Methylstyrene |
| =C-H out-of-plane bend | ~690 cm⁻¹ (strong) | ~965 cm⁻¹ (strong) |
| C=C stretch | ~1655 cm⁻¹ (medium) | ~1650 cm⁻¹ (medium) |
| Aromatic C-H stretch | >3000 cm⁻¹ | >3000 cm⁻¹ |
| Aliphatic C-H stretch | <3000 cm⁻¹ | <3000 cm⁻¹ |
The most prominent difference is the strong absorption band around 965 cm⁻¹ for the trans isomer, which is absent in the spectrum of the cis isomer. Conversely, the cis isomer exhibits a strong out-of-plane bending vibration around 690 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Influence of Conjugation and Steric Hindrance
UV-Vis spectroscopy probes the electronic transitions within a molecule. Both isomers of beta-methylstyrene contain a conjugated system involving the phenyl ring and the double bond. However, the planarity of this system, and thus the extent of conjugation, is influenced by steric hindrance.
In the trans isomer, the phenyl and methyl groups are on opposite sides of the double bond, allowing for better planarity and more effective π-orbital overlap. This extended conjugation results in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift) and an increase in the molar absorptivity (ε) compared to the cis isomer. In the cis isomer, steric hindrance between the phenyl ring and the methyl group forces the phenyl ring out of the plane of the double bond, reducing the extent of conjugation.
| Parameter | This compound | trans-beta-Methylstyrene |
| λmax | Shorter wavelength | Longer wavelength |
| Molar Absorptivity (ε) | Lower | Higher |
Specific values for λmax and ε can vary depending on the solvent used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the beta-methylstyrene isomer in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy:
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Background Correction: Record a background spectrum of the clean, empty salt plates prior to running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the beta-methylstyrene isomer in a UV-grade solvent such as ethanol (B145695) or cyclohexane. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Blank Correction: Use the pure solvent in the reference cuvette to automatically correct for any absorbance from the solvent and the cuvette itself.
Logical Workflow for Spectroscopic Differentiation
The following diagram illustrates the logical workflow for distinguishing between cis- and trans-beta-methylstyrene using the spectroscopic techniques described.
Caption: Workflow for differentiating cis- and trans-beta-methylstyrene.
A Comparative Analysis of Beta-Methylstyrene and Styrene Polymerization: A Guide for Researchers
This guide provides a detailed comparative analysis of the polymerization behavior of beta-methylstyrene and styrene (B11656), tailored for researchers, scientists, and professionals in drug development and polymer chemistry. The comparison covers key kinetic parameters, polymer properties, and detailed experimental protocols, supported by experimental data from the literature.
Introduction
Styrene is a foundational monomer in polymer science, known for its straightforward polymerization via various mechanisms to produce polystyrene, a widely used commodity plastic. Beta-methylstyrene (β-methylstyrene), a structural isomer of styrene, features a methyl group on the beta-carbon of the vinyl group. This seemingly minor structural modification introduces significant steric hindrance and alters the electronic properties of the double bond, leading to profound differences in polymerization kinetics and the properties of the resulting polymer. Understanding these differences is crucial for the rational design and synthesis of novel polymeric materials with tailored properties.
This guide will delve into a comparative analysis of free-radical and anionic polymerization of these two monomers, focusing on polymerization rates, achievable molecular weights, and the thermal properties of the resulting polymers.
Comparative Polymerization and Polymer Properties
The presence of the beta-methyl group in β-methylstyrene significantly impacts its polymerizability compared to styrene. The steric bulk near the reactive double bond hinders the approach of the growing polymer chain, generally leading to a lower rate of polymerization. Furthermore, the thermodynamic stability of the substituted monomer results in a lower ceiling temperature for poly(β-methylstyrene), making it more prone to depolymerization at elevated temperatures.
Table 1: Comparative Polymerization Parameters
| Parameter | Styrene | beta-Methylstyrene | Key Influencing Factor |
| Polymerization Rate (Rp) | Higher | Generally Lower | Steric hindrance from the β-methyl group. |
| Ceiling Temperature (Tc) | High (~310 °C for bulk polymerization) | Lower (significantly lower than styrene) | Increased steric strain in the polymer chain. |
| Achievable Molecular Weight (Mn) | High (readily >100,000 g/mol ) | Lower, challenging to achieve high MW | Lower polymerization rate and lower ceiling temperature. |
| Polydispersity Index (PDI) | Narrow with controlled techniques (<1.1) | Broader in free radical, narrow in living anionic | Chain transfer reactions and polymerization control. |
Table 2: Comparative Polymer Properties
| Property | Polystyrene | Poly(beta-Methylstyrene) (estimated) |
| Glass Transition Temperature (Tg) | ~100 °C | ~110-130 °C (estimated from poly(α-methylstyrene))[1][2] |
| Thermal Stability | Decomposes at >300 °C | Lower, prone to depolymerization at elevated temperatures |
| Appearance | Clear, amorphous solid[3] | Expected to be a clear, amorphous solid |
| Solubility | Soluble in toluene (B28343), THF, chloroform[3] | Expected to have similar solubility to polystyrene |
Visualization of Monomer Structures and Polymerization Workflow
The structural difference between styrene and beta-methylstyrene is the primary determinant of their distinct polymerization behaviors. A general experimental workflow for their polymerization is also presented.
Experimental Protocols
Detailed methodologies for free-radical and anionic polymerization are provided below. Note that while protocols for styrene are well-established, those for beta-methylstyrene may require optimization, particularly concerning reaction temperature to avoid depolymerization.
Protocol 1: Free-Radical Polymerization of Styrene
This protocol describes a typical bulk free-radical polymerization of styrene using benzoyl peroxide as a thermal initiator.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO)
-
Sodium hydroxide (B78521) (NaOH) solution (10% w/v)
-
Anhydrous magnesium sulfate (B86663)
-
Methanol
-
Toluene
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Vacuum oven
Procedure:
-
Monomer Purification: To remove the inhibitor, wash 100 mL of styrene with three 50 mL portions of 10% NaOH solution in a separatory funnel. Subsequently, wash with distilled water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate and filter.
-
Reaction Setup: Add the purified styrene (e.g., 50 g, 0.48 mol) and benzoyl peroxide (e.g., 0.5 g, 2.1 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 80-90°C and stir. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Isolation: After the desired time (e.g., 2-4 hours), cool the reaction to room temperature. Dissolve the viscous polymer solution in a minimal amount of toluene and precipitate it by slowly adding the solution to a large excess of stirred methanol.
-
Drying: Collect the precipitated polystyrene by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Adaptation for beta-Methylstyrene:
-
Due to the lower ceiling temperature, the polymerization should be conducted at a lower temperature (e.g., 60-70°C) to favor polymer formation over depolymerization.
-
The polymerization rate will be slower, so longer reaction times may be necessary to achieve significant conversion.
Protocol 2: Anionic Polymerization of Styrene
This protocol outlines the living anionic polymerization of styrene using n-butyllithium as the initiator in an aprotic solvent.[4] This method allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
Materials:
-
Styrene monomer, purified as above and further dried over calcium hydride.
-
n-Butyllithium (n-BuLi) in hexanes.
-
Toluene or Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Methanol (anhydrous).
-
High-vacuum line and glassware.
Procedure:
-
Rigorous Purification: All glassware must be flame-dried under vacuum, and all reagents must be scrupulously purified and handled under an inert atmosphere (argon or nitrogen) to exclude water and oxygen.[5]
-
Solvent and Monomer Transfer: Transfer the purified solvent (e.g., 200 mL of toluene) and monomer (e.g., 20 g of styrene) to the reaction flask via cannula or vacuum distillation.
-
Initiation: Cool the monomer solution to the desired temperature (e.g., 0°C for toluene). Add a calculated amount of n-BuLi solution via syringe to initiate the polymerization. The amount of initiator will determine the target molecular weight (Mn = mass of monomer / moles of initiator). A color change (typically to orange-red) indicates the formation of the polystyryl anion.
-
Propagation: Allow the reaction to proceed with stirring for a designated time (e.g., 1-2 hours). The reaction is typically fast.
-
Termination: Quench the living polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.
-
Isolation and Drying: Precipitate the polymer in a large excess of methanol, filter, and dry in a vacuum oven to a constant weight.
Adaptation for beta-Methylstyrene:
-
Anionic polymerization of beta-methylstyrene can be challenging due to potential side reactions involving the methyl protons.[2]
-
The polymerization is often conducted at low temperatures (e.g., -78°C in THF) to minimize side reactions and to operate below the ceiling temperature.
-
Initiation and propagation may be slower than for styrene.
Mechanistic and Kinetic Considerations
The core differences in the polymerization of styrene and beta-methylstyrene stem from steric and thermodynamic factors, which are visualized in the following diagram.
Conclusion
The polymerization of beta-methylstyrene presents a more complex challenge compared to styrene, primarily due to the steric hindrance imparted by the beta-methyl group. This leads to a lower rate of polymerization and a significantly lower ceiling temperature, which in turn makes the synthesis of high molecular weight poly(beta-methylstyrene) difficult. However, these very characteristics can be exploited to create polymers with unique thermal degradation profiles or to control copolymer architectures. For researchers, the choice between styrene and beta-methylstyrene will depend on the desired polymer properties and the synthetic challenges that can be undertaken. While polystyrene remains a versatile and easily accessible material, poly(beta-methylstyrene) and its copolymers offer avenues for novel materials with distinct thermal and mechanical properties.
References
A Comparative Guide to the Validation of Analytical Methods for Beta-Methylstyrene Isomers
This guide provides a comparative overview of analytical methodologies for the quantification of beta-methylstyrene (BMS) isomers, targeted at researchers, scientists, and professionals in drug development. It focuses on objective performance comparisons and includes detailed experimental data to support the findings.
Beta-methylstyrene, also known as 1-phenylpropene, exists as cis (Z) and trans (E) isomers.[1][2] Accurate quantification of these isomers is crucial in various applications, from monitoring industrial processes to environmental analysis. The primary analytical techniques employed for this purpose are gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Comparison of Analytical Methods
The following table summarizes typical performance data for a validated GC-FID method for styrene (B11656) and α-methylstyrene, which can be considered as a benchmark for the validation of a method for beta-methylstyrene isomers.
| Parameter | Styrene | α-Methylstyrene |
| Linearity (Concentration Range) | 6.83x10⁻⁴ - 4.06x10⁻³ mol/L | 6.83x10⁻⁴ - 4.06x10⁻³ mol/L |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Determination Coefficient (r²) | > 0.98 | > 0.98 |
| Limit of Detection (LOD) | 2.29x10⁻⁴ mol/L | 2.29x10⁻⁴ mol/L |
| Limit of Quantification (LOQ) | 6.93x10⁻⁴ mol/L | 6.93x10⁻⁴ mol/L |
| Precision (Repeatability, %RSD) | < 2% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
Table 1: Typical validation parameters for the analysis of styrene and α-methylstyrene by GC-FID, adaptable for beta-methylstyrene isomers. Data extrapolated from a validated method.[3][4][5]
Experimental Protocols
Below are detailed experimental protocols for the analysis of beta-methylstyrene isomers, based on established methods for similar compounds.
This method is adapted from a validated procedure for styrene and α-methylstyrene and is suitable for the quantification of beta-methylstyrene isomers.[3][4]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Varian-CP 3800 or equivalent, equipped with a flame ionization detector (FID).
-
Column: Chiral capillary column (e.g., β-DEX), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 280°C.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium at a flow rate of 30 ml/min and a head pressure of 33 psi.
-
Injection Volume: 0.2 µL.
-
Split Ratio: 1/100.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 2°C/min to 80°C, hold for 2 min.
-
Ramp 2: 10°C/min to 200°C, hold for 12 min.
-
-
Analysis Time: Approximately 30 minutes.
2. Sample Preparation:
-
Prepare a stock solution of beta-methylstyrene isomers in a suitable solvent (e.g., dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 7x10⁻⁴ mol/L to 4x10⁻³ mol/L.
-
Add a consistent amount of an internal standard (e.g., toluene) to each standard and sample. A typical concentration for the internal standard is around 15 µL per 2 mL of the final solution.
3. Validation Parameters:
-
Selectivity: The ability of the method to separate the analytes from other components in the sample matrix. The resolution between the cis and trans isomers of beta-methylstyrene should be greater than 1.5.
-
Linearity: Assessed by a five-point calibration curve, plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Precision: Evaluated through repeated injections of a standard solution at different concentrations on the same day (repeatability) and on different days (intermediate precision).
-
Accuracy: Determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.
HPLC offers an alternative for the analysis of beta-methylstyrene isomers, particularly for aqueous samples.[7][8]
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1200 Series or equivalent, with a Diode Array Detector (DAD).
-
Column: Gemini-NX-C18, 150 x 2.0 mm, 3 µm particle size.
-
Mobile Phase: Acetonitrile and aqueous 0.01% formic acid adjusted to pH 7.0 with ammonia.
-
Elution: Isocratic elution with 17% acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 55°C.
-
Detection Wavelength: 210-400 nm.
2. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Workflow for Analytical Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method for beta-methylstyrene isomers.
Caption: Workflow for the validation of an analytical method.
This guide provides a foundational framework for the validation of analytical methods for beta-methylstyrene isomers. Researchers should adapt these protocols and validation parameters to their specific instrumentation and sample matrices to ensure robust and reliable results.
References
- 1. trans-β-Methylstyrene [webbook.nist.gov]
- 2. trans-β-Methylstyrene [webbook.nist.gov]
- 3. Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene [scielo.org.co]
- 4. scielo.org.co [scielo.org.co]
- 5. researchgate.net [researchgate.net]
- 6. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
A Comparative Guide to Catalysts for cis-beta-Methylstyrene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of cis-beta-methylstyrene is a critical transformation in organic synthesis, yielding chiral epoxides that serve as valuable building blocks for pharmaceuticals and other fine chemicals. The choice of catalyst is paramount in achieving high efficiency, selectivity, and, where required, enantioselectivity. This guide provides an objective comparison of various catalytic systems for the epoxidation of this compound, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Performance Benchmark of Catalysts
The following table summarizes the performance of different catalysts in the epoxidation of this compound. The key performance indicators include conversion, selectivity towards the epoxide, and for chiral catalysts, the enantiomeric excess (ee) of the resulting epoxide.
| Catalyst System | Catalyst Type | Oxidant | Conversion (%) | Epoxide Selectivity (%) | Enantiomeric Excess (ee %) (cis-epoxide) | cis/trans Ratio | Reference |
| Homogeneous Jacobsen's Catalyst | Homogeneous Mn(salen) Complex | NaClO | 46.2 | 80.2 | 86.8 | 1.8 | [1] |
| Immobilized Mn(salen) (Rigid Linker) | Heterogeneous Mn(salen) Complex | NaClO | 40.8 | 76.5 | 85.1 | 1.6 | [1] |
| Immobilized Mn(salen) (Flexible Linker) | Heterogeneous Mn(salen) Complex | NaClO | 35.4 | 65.3 | 75.4 | 0.8 | [1] |
| Mn(salen)/SBA-15 | Heterogeneous Mn(salen) Complex | m-CPBA/NMO | >99 | ~100 | 94.9 | 21 | [2] |
| Unspecific Peroxygenase (rAaeUPO) | Biocatalyst (Enzyme) | tBuOOH | High | >99 | >99 (1R,2S) | Exclusively cis | [3] |
| Chloroperoxidase | Biocatalyst (Enzyme) | H2O2 | - | High | 92 (1S,2R) | - | [4] |
| Cytochrome P450cam | Biocatalyst (Enzyme) | - | - | - | High (Stereoselective) | - | [5] |
| Methyltrioxorhenium (MTO) | Homogeneous Organometallic | H2O2 | - | - | - | Predominantly cis | [6] |
Note: "-" indicates that specific data was not provided in the cited sources under comparable conditions. Reaction conditions can significantly influence outcomes.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Epoxidation using Homogeneous and Immobilized Mn(salen) Catalysts[1]
-
Catalyst Preparation:
-
Homogeneous Catalyst: Commercial Jacobsen's catalyst is used directly.
-
Immobilized Catalysts: Mn(salen) complexes are immobilized on a support material (e.g., MCM-41) using either a rigid (-C6H4NH-) or a flexible (-CH2CH2CH2NH-) linker.
-
-
Reaction Setup:
-
To a reaction vessel, add this compound (0.118 g), 4-phenylpyridine (B135609) N-oxide (PPNO) as a co-catalyst (0.0175 g), n-decane as an internal standard (60 μL), and dichloromethane (B109758) (CH2Cl2) as the solvent (5 mL).
-
Add the Mn(salen) catalyst (homogeneous or immobilized).
-
Cool the mixture to 0 °C in an ice bath.
-
Initiate the reaction by adding a buffered aqueous solution of sodium hypochlorite (B82951) (NaClO, pH 11.3).
-
-
Reaction Monitoring and Analysis:
-
Monitor the reaction progress by periodically taking aliquots from the organic phase.
-
Analyze the aliquots by gas chromatography (GC) to determine the conversion of this compound and the selectivity for the epoxide products.
-
Determine the enantiomeric excess of the chiral epoxides using a chiral GC column.
-
Epoxidation using Unspecific Peroxygenase (rAaeUPO)[3]
-
Catalyst System: Recombinant Agrocybe aegerita unspecific peroxygenase (rAaeUPO). The enzyme can be used in its free form in a two-liquid phase system or immobilized.
-
Reaction Setup (Two-Liquid Phase System):
-
Prepare a reaction mixture consisting of a buffer (e.g., 180 mL TRIS-HCl, 20 mM, pH 7) and the substrate, this compound (570 mL).
-
Add the free rAaeUPO to the aqueous phase to a final concentration of 0.5 mM.
-
Maintain the reaction at room temperature with shaking (e.g., 99 rpm in an overhead rotator).
-
Initiate the reaction by the continuous feeding of tert-butyl hydroperoxide (tBuOOH) at a controlled rate (e.g., 10 mM h⁻¹).
-
-
Reaction Monitoring and Analysis:
-
Extract samples from the organic phase at different time intervals.
-
Analyze the samples by GC or HPLC to determine product formation and enantiomeric excess.
-
Epoxidation using Chloroperoxidase[4]
-
Catalyst System: Chloroperoxidase (CPO) from Caldariomyces fumago.
-
General Reaction Conditions:
-
The reaction is typically carried out in an aqueous buffer at a specific pH.
-
The substrate, this compound, is added to the reaction mixture.
-
The reaction is initiated by the addition of hydrogen peroxide (H2O2) as the oxidant.
-
-
Note: The specific concentrations of enzyme, substrate, and oxidant, as well as the reaction temperature and time, need to be optimized for best performance. The reaction is known to produce the (1S,2R)-epoxide with high enantioselectivity.[4]
Experimental and Logical Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for catalyst benchmarking and the logical relationship of factors affecting catalyst performance.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Chloroperoxidase-Catalyzed Epoxidation of Cis-β-Methylstyrene:Distal Pocket Flexibility Tunes Catalytic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Cis-beta-Methylstyrene: A Comparative Guide for Vinyl Aromatic Monomer Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of a vinyl aromatic monomer is a critical decision in the synthesis of polymers for a wide range of applications, from advanced materials to drug delivery systems. While styrene (B11656) and its derivatives like alpha-methylstyrene (B127712) have been extensively studied and utilized, cis-beta-methylstyrene presents a unique set of properties that warrant its consideration as a viable alternative. This guide provides an objective comparison of this compound with other common vinyl aromatic monomers, supported by available experimental data, to aid in informed monomer selection for your research and development endeavors.
Monomer Properties: A Head-to-Head Comparison
A fundamental understanding of the intrinsic properties of each monomer is essential for predicting their behavior in polymerization reactions and the characteristics of the resulting polymers. The following table summarizes the key physical and chemical properties of this compound alongside its common alternatives.
| Property | This compound | Styrene | alpha-Methylstyrene | Divinylbenzene |
| Molecular Formula | C₉H₁₀ | C₈H₈ | C₉H₁₀ | C₁₀H₁₀ |
| Molecular Weight ( g/mol ) | 118.18 | 104.15 | 118.18 | 130.19 |
| Boiling Point (°C) | 156-157 | 145 | 165 | 195-200 |
| Melting Point (°C) | -40 | -30.6 | -23.2 | -66.9 |
| Density (g/mL at 20°C) | 0.892 | 0.909 | 0.914 | 0.918 |
| Appearance | Colorless to slightly yellow liquid | Colorless, oily liquid | Colorless liquid | Colorless to light yellow liquid |
Polymerization Behavior and Kinetics
The polymerization characteristics of a monomer dictate the conditions required for successful polymer synthesis and influence the properties of the final material. While comprehensive kinetic data for this compound is not as abundant as for styrene, available information suggests distinct reactivity profiles.
A study investigating the thermal polymerization of styrene, alpha-methylstyrene (AMS), and trans-beta-methylstyrene (B116674) (TBMS) provides some insights into their relative exothermic behavior.[1] Although this study focused on the trans-isomer of beta-methylstyrene, it highlights that all three monomers exhibit potential exothermic hazards, particularly at higher temperatures.[1] The presence of the methyl group in beta-methylstyrene, regardless of its cis or trans configuration, is expected to influence its reactivity compared to styrene.
The stability of the resulting radical or ion during polymerization plays a crucial role. For instance, the presence of an alpha-methyl group in AMS leads to a tertiary benzylic radical, which is more stable than the secondary benzylic radical of styrene. This increased stability can affect the rate of polymerization and the ceiling temperature, which is the temperature at which the rates of polymerization and depolymerization are equal. It is known that the presence of alpha-methylstyrene can have an inhibiting effect on the copolymerization with styrene, leading to slower reaction rates as the proportion of alpha-methylstyrene increases.[1]
Properties of the Resulting Polymers
The structure of the monomer directly translates to the properties of the resulting polymer. Key performance indicators for polymers include molecular weight, thermal stability, and mechanical properties.
| Property | Poly(this compound) | Polystyrene | Poly(alpha-methylstyrene) | Poly(divinylbenzene) (crosslinked) |
| Glass Transition Temp. (Tg, °C) | Data not readily available | ~100 | ~173 | N/A (thermoset) |
| Thermal Stability | Data not readily available | Decomposes above 300°C | Lower thermal stability than polystyrene | High thermal stability |
| Molecular Weight | Data not readily available | Typically 100,000 - 400,000 g/mol | Lower molecular weights often obtained | N/A (crosslinked network) |
| Mechanical Properties | Data not readily available | Brittle, rigid | Brittle, high modulus | Rigid, hard, brittle |
The methyl group in the beta position of the repeating unit in poly(this compound) is expected to increase the steric hindrance along the polymer chain compared to polystyrene. This could potentially lead to a higher glass transition temperature (Tg) and altered mechanical properties. However, without specific experimental data, this remains a hypothesis.
Experimental Protocols
Detailed experimental protocols for the polymerization of this compound are not widely published. However, general procedures for the polymerization of other vinyl aromatic monomers can be adapted. Below are representative protocols for free-radical, anionic, and cationic polymerization that can serve as a starting point for the synthesis of poly(this compound).
Free-Radical Polymerization (Adapted from Styrene Polymerization)
Objective: To synthesize poly(this compound) via free-radical polymerization.
Materials:
-
This compound (purified to remove inhibitors)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as initiator
-
Toluene or other suitable solvent
-
Methanol (for precipitation)
-
Nitrogen gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet/outlet
Procedure:
-
Purify the this compound monomer by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with distilled water, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distillation under reduced pressure.
-
In a reaction flask, dissolve the purified this compound in toluene.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Add the initiator (e.g., BPO or AIBN, typically 0.1-1.0 mol% with respect to the monomer) to the reaction mixture.
-
Heat the reaction mixture to a temperature suitable for the chosen initiator (e.g., 60-80°C for AIBN, 80-95°C for BPO) under a nitrogen atmosphere with continuous stirring.
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the conversion (e.g., by gravimetry or spectroscopy).
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization:
-
Molecular Weight and Polydispersity Index (PDI): Gel Permeation Chromatography (GPC).
-
Chemical Structure: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Thermogravimetric Analysis (TGA) for thermal stability.
Anionic Polymerization (Adapted from Styrene Polymerization)
Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow molecular weight distribution.
Materials:
-
This compound (rigorously purified)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
n-Butyllithium (n-BuLi) or other suitable organolithium initiator
-
Methanol (for termination)
-
High-vacuum line and glassware
Procedure:
-
Rigorously purify the this compound monomer and the solvent (THF) to remove all traces of water and other protic impurities. This typically involves distillation from a suitable drying agent (e.g., sodium/benzophenone ketyl for THF).
-
Assemble the reaction apparatus on a high-vacuum line and flame-dry all glassware under vacuum.
-
Distill the purified solvent and monomer into the reaction flask under high vacuum.
-
Cool the reaction flask to the desired temperature (e.g., -78°C).
-
Add the initiator (n-BuLi) solution to the stirred monomer/solvent mixture via a syringe through a septum. The amount of initiator will determine the target molecular weight.
-
The polymerization is typically very fast. Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding a small amount of degassed methanol.
-
Precipitate, filter, and dry the polymer as described in the free-radical polymerization protocol.
Characterization: As described for free-radical polymerization.
Cationic Polymerization (Adapted from Styrene Polymerization)
Objective: To synthesize poly(this compound) via cationic polymerization.
Materials:
-
This compound (rigorously purified)
-
Anhydrous dichloromethane (B109758) or other suitable non-polar solvent
-
Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄))
-
Protic co-initiator (e.g., water, alcohol)
-
Methanol (for termination)
-
Dry, inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Rigorously purify the monomer and solvent to remove any impurities that can terminate the cationic polymerization.
-
In a dry reaction flask under an inert atmosphere, dissolve the purified monomer in the solvent and cool to the desired temperature (typically low temperatures, e.g., -78°C to 0°C, are used to suppress side reactions).
-
Add the co-initiator (if required) to the reaction mixture.
-
Initiate the polymerization by adding the Lewis acid initiator.
-
Allow the reaction to proceed for the desired time.
-
Terminate the polymerization by adding methanol.
-
Isolate and purify the polymer as described in the previous protocols.
Characterization: As described for free-radical polymerization.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for monomer purification and a typical polymerization reaction.
Caption: General workflow for the purification of vinyl aromatic monomers.
Caption: A typical workflow for free-radical polymerization.
Conclusion
This compound represents an intriguing, yet less explored, alternative to conventional vinyl aromatic monomers. Its unique structural features suggest the potential for producing polymers with distinct properties. However, a significant gap exists in the literature regarding direct, quantitative comparisons of its polymerization kinetics and resulting polymer characteristics against well-established monomers like styrene and alpha-methylstyrene. The experimental protocols provided in this guide offer a foundation for researchers to initiate their own investigations into the synthesis and characterization of poly(this compound). Further dedicated research is crucial to fully unlock the potential of this compound and define its role in the development of novel polymeric materials.
References
A Comparative Guide to the Isomerization of cis- to trans-beta-Methylstyrene
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of alkene-containing molecules is a critical determinant of their physical, chemical, and biological properties. In the context of drug development and materials science, the ability to selectively synthesize or isomerize to the thermodynamically more stable trans isomer is of significant interest. This guide provides a comparative overview of common methods for the isomerization of cis-β-methylstyrene to its trans counterpart, presenting available experimental data and detailed protocols to aid in the selection of the most suitable method for a given research application.
It is important to note that while the principles of these isomerization techniques are well-established, direct comparative studies on cis-β-methylstyrene are not extensively documented in the literature. Therefore, this guide synthesizes information from studies on closely related compounds, such as stilbene, to provide a comprehensive overview.
Comparison of Isomerization Methods
The following table summarizes the key quantitative parameters for different methods used in the isomerization of cis- to trans-alkenes. Data for β-methylstyrene is supplemented with data from analogous systems where specific information is unavailable.
| Method | Catalyst/Reagent | Typical Conditions | Reaction Time | Yield of trans-isomer | Key Considerations |
| Iodine-Catalyzed | Iodine (I₂) | Reflux in an inert solvent (e.g., hexane, toluene) | 1 - 5 hours | High (>90%) | Simple, inexpensive, and effective. The reaction proceeds via a radical mechanism.[1][2] |
| Acid-Catalyzed | Strong acids (e.g., H₂SO₄, HCl) or solid acids | Varies; can be performed at room temperature or with heating | Variable | Generally high | Prone to side reactions such as polymerization, especially with styrenic compounds. Requires careful control of conditions. |
| Photocatalytic | Ru(bpy)₃Cl₂ or other photosensitizers | Visible light irradiation at room temperature | 30 minutes - several hours | Can achieve high conversion to the photostationary state | Allows for isomerization under mild conditions. The final cis/trans ratio depends on the photostationary state equilibrium.[3] |
| Enzymatic | Styrene monooxygenase and epoxide hydrolases | Aqueous buffer, room temperature | Not a direct isomerization method | Not applicable | Used in multi-step biocatalytic cascades to produce specific stereoisomers of downstream products, not for simple isomerization. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed. These protocols are based on established procedures for alkene isomerization and should be adapted and optimized for specific laboratory conditions.
Iodine-Catalyzed Isomerization
This method is one of the simplest and most common for achieving cis-trans isomerization.
Materials:
-
cis-β-Methylstyrene
-
Iodine (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous toluene (B28343) or hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Sodium thiosulfate (B1220275) solution (for workup)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve cis-β-methylstyrene in anhydrous toluene (e.g., 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a catalytic amount of iodine (e.g., 2 mol%) to the solution.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed or the desired conversion is reached (typically 1-5 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the solution with an aqueous solution of sodium thiosulfate to remove the iodine.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude trans-β-methylstyrene.
-
Purify the product by column chromatography or distillation if necessary.
Acid-Catalyzed Isomerization
This method utilizes a strong acid to catalyze the isomerization. Careful control is necessary to minimize polymerization.
Materials:
-
cis-β-Methylstyrene
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous inert solvent (e.g., dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Sodium bicarbonate solution (for workup)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve cis-β-methylstyrene in an anhydrous inert solvent such as dichloromethane (B109758) in a round-bottom flask with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops) with vigorous stirring.
-
Allow the reaction to stir at room temperature, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent in vacuo to yield the product.
-
Purify by column chromatography if needed.
Photocatalytic Isomerization
This method employs a photosensitizer and visible light to achieve isomerization under mild conditions.
Materials:
-
cis-β-Methylstyrene
-
Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O) (catalytic amount, e.g., 1 mol%)
-
Degassed solvent (e.g., acetonitrile (B52724) or DMSO)
-
Schlenk tube or similar reaction vessel
-
Visible light source (e.g., blue LED lamp)
-
Magnetic stirrer
Procedure:
-
In a Schlenk tube, dissolve cis-β-methylstyrene and a catalytic amount of [Ru(bpy)₃]Cl₂·6H₂O in the chosen degassed solvent.[3]
-
Seal the tube and degas the solution further by several freeze-pump-thaw cycles.
-
Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir the solution at room temperature.[3]
-
Monitor the isomerization by HPLC or GC analysis of aliquots taken from the reaction mixture.
-
Continue irradiation until the photostationary state is reached (the ratio of cis to trans isomers remains constant).
-
The product mixture can be used as is, or the solvent can be removed and the isomers separated by chromatography if required.
Visualizations
Signaling Pathway of Iodine-Catalyzed Isomerization
The following diagram illustrates the proposed radical mechanism for the iodine-catalyzed isomerization of cis-β-methylstyrene.
References
Navigating Stereochemistry: A Comparative Guide to the Thermal Stability of beta-Methylstyrene Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced physicochemical properties of isomeric compounds is paramount. This guide provides an in-depth comparison of the relative thermal stability of cis (Z) and trans (E) isomers of beta-methylstyrene, supported by thermodynamic data and a review of relevant experimental methodologies.
The geometric isomerism of beta-methylstyrene significantly influences its thermodynamic stability, a critical factor in reaction kinetics, product distribution, and the overall efficiency of synthetic pathways. The trans isomer is the more thermally stable of the two, a phenomenon primarily attributed to reduced steric hindrance.
Quantitative Thermodynamic Data
The relative thermal stability of the beta-methylstyrene isomers can be quantified by the enthalpy of isomerization. The following table summarizes the key thermodynamic parameter for the conversion of the cis isomer to the trans isomer.
| Isomerization Reaction | Thermodynamic Parameter | Value (gas phase) | Reference |
| cis-beta-Methylstyrene ⇌ trans-beta-Methylstyrene (B116674) | Enthalpy of Reaction (ΔrH°) | -20.1 kJ/mol | [1] |
The negative enthalpy of reaction indicates that the isomerization from cis to trans-beta-methylstyrene is an exothermic process, confirming that the trans isomer resides in a lower energy state and is, therefore, more thermodynamically stable.[1] This increased stability of the trans isomer is a common feature in alkenes and is generally explained by the minimization of steric strain between bulky substituents on the same side of the double bond.[2]
Experimental Protocols for Determining Thermal Stability
The determination of the relative thermal stability of alkene isomers like beta-methylstyrene typically involves one of two primary experimental approaches: chemical equilibration or calorimetry.
1. Isomer Equilibration:
This method involves establishing a chemical equilibrium between the cis and trans isomers, often catalyzed by an acid or a radical source. The general workflow is as follows:
-
Sample Preparation: A sample of either the pure cis or trans isomer, or a mixture of both, is prepared in a suitable solvent.
-
Initiation of Isomerization: A catalyst, such as a strong acid (e.g., sulfuric acid) or a source of radicals (e.g., iodine under photochemical conditions), is introduced to the sample.
-
Equilibration: The mixture is heated or irradiated for a sufficient period to allow the system to reach thermodynamic equilibrium. The progress of the reaction is monitored to ensure that the ratio of isomers becomes constant.
-
Analysis: The equilibrium mixture is analyzed to determine the relative concentrations of the cis and trans isomers. Common analytical techniques for this purpose include gas chromatography (GC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.
-
Calculation of Thermodynamic Parameters: The equilibrium constant (Keq) is calculated from the ratio of the concentrations of the isomers at equilibrium. The Gibbs free energy of isomerization (ΔG°) can then be determined using the equation ΔG° = -RT ln(Keq). By performing the equilibration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of isomerization can be calculated from the van 't Hoff equation.
2. Calorimetry:
Calorimetric methods, such as combustion calorimetry or reaction calorimetry, can also be employed to determine the difference in the standard enthalpies of formation of the isomers, which directly relates to their relative stability. For instance, the heat of hydrogenation can be measured for each isomer. The less stable isomer will release more heat upon hydrogenation to the same alkane (phenylpropane in this case). The difference in the heats of hydrogenation corresponds to the enthalpy difference between the two isomers.
Logical Relationship of Thermal Stability
The following diagram illustrates the energy relationship between the cis and trans isomers of beta-methylstyrene and the transition state for their interconversion.
Caption: Energy profile for the isomerization of beta-methylstyrene.
References
A Comparative Kinetic Analysis of cis- and trans-beta-Methylstyrene Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of cis- and trans-beta-methylstyrene (B116674) across various chemical transformations, including hydrogenation, atmospheric oxidation, polymerization, and epoxidation. The data presented is compiled from multiple studies to offer a clear, objective overview supported by experimental evidence.
Quantitative Kinetic Data Summary
The following tables summarize the key quantitative data for the reactions of cis- and trans-beta-methylstyrene, highlighting the differences in their reactivity.
Table 1: Hydrogenation of cis- and trans-beta-Methylstyrene
| Isomer | Relative Rate of Hydrogenation | Catalyst | Temperature (K) | Pressure (barg) | Primary Product |
| cis-beta-Methylstyrene | 57 | 1% Pt/alumina | 313 | 1 | Phenylpropane |
| trans-beta-Methylstyrene | 1 | 1% Pt/alumina | 313 | 1 | Phenylpropane |
Table 2: Atmospheric Oxidation of cis- and trans-beta-Methylstyrene
| Isomer | Oxidant | Rate Constant (cm³/molecule-sec) at 25°C | Atmospheric Half-life |
| This compound | Ozone | 6.8 x 10⁻¹⁷ | ~4 hours |
| trans-beta-Methylstyrene | Ozone | 1.6 x 10⁻¹⁶ | ~2 hours |
| trans-beta-Methylstyrene | Cl atoms | (1.09 ± 0.23) x 10⁻¹⁰ | - |
Table 3: Polymerization and Copolymerization Reactivity
| Isomer | Reaction Type | Relative Reactivity | Observations |
| This compound | Copolymerization with Styrene (B11656) | 1 | Less reactive towards styrene carbonium ions. |
| trans-beta-Methylstyrene | Copolymerization with Styrene | 1.3 - 1.5 | More reactive due to better orbital overlap in the trans configuration.[1] |
| trans-beta-Methylstyrene | Thermal Polymerization | - | Exhibits a two-stage polymerization pattern with a lower first stage onset temperature (74.6°C) compared to α-methylstyrene, indicating higher reactivity at lower temperatures.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Hydrogenation over Pt/Alumina Catalyst
The hydrogenation and isomerization of cis- and trans-beta-methylstyrene were conducted in the liquid phase using a 1% Pt/alumina catalyst.[2] The reaction was carried out at a temperature of 313 K and a hydrogen pressure of 1 barg.[2] The progress of the reaction was monitored by analyzing samples of the reaction mixture at various time intervals using gas chromatography to determine the concentration of reactants and products.
Atmospheric Oxidation by Ozone and Chlorine Atoms
The kinetics of the vapor-phase reactions of cis- and trans-beta-methylstyrene with ozone were determined to estimate their atmospheric lifetimes.[3] For the reaction of trans-beta-methylstyrene with Cl atoms, kinetic experiments were performed in a 400 L Teflon reaction chamber at 298 K and atmospheric pressure.[4] The concentrations of the reactants were monitored by Gas Chromatography with Flame Ionization Detection (GC-FID).[4] The reaction products were identified using a 56 L quartz-glass reactor coupled to an FTIR spectrophotometer.[4]
Thermal Polymerization Analysis
The thermal polymerization behavior of trans-beta-methylstyrene was investigated using calorimetric techniques, specifically Differential Scanning Calorimetry (DSC) and a Thermal Activity Monitor (TAM).[5] These methods were used to determine the exothermic behavior and calculate the thermokinetic parameters of the polymerization process.[5]
Epoxidation Reactions
The epoxidation of cis- and trans-beta-methylstyrene has been studied using various catalytic systems, including immobilized Mn(salen) catalysts with NaClO as the oxidant.[6] These studies focus on the stereoselectivity of the reaction and the formation of cis- and trans-epoxide products. The product distribution is typically analyzed by gas chromatography and other spectroscopic methods to understand the reaction mechanism, including any in-situ isomerization.[7][8]
Visualizing Reaction Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key reaction pathways and a general experimental workflow for kinetic studies.
Caption: Hydrogenation of cis- and trans-beta-Methylstyrene.
Caption: Epoxidation of this compound with potential isomerization.
References
- 1. Buy trans-beta-Methylstyrene | 637-50-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. beta-Methylstyrene | C9H10 | CID 12500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atmospheric sink of styrene, α-methylstyrene, trans-β-methylstyrene and indene: Rate constants and mechanisms of Cl atom-initiated degradation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. Calorimetric evaluation of polymerization thermokinetics of styrene, alpha-methylstyrene and trans-beta-methylstyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asymmetric epoxidation of cis/trans-β-methylstyrene catalysed by immobilised Mn(salen) with different linkages: heterogenisation of homogeneous asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of β-Methylstyrene Isomers in Copolymerization
A Note to the Reader: Extensive literature searches did not yield specific experimental data on the copolymerization reactivity ratios or Alfrey-Price Q-e values for cis-β-methylstyrene. This guide, therefore, provides a comprehensive overview of the principles of cross-reactivity studies, utilizing data for the more common isomer, trans-β-methylstyrene, where available, and other relevant monomers for illustrative purposes. The methodologies and theoretical frameworks presented here are directly applicable to the study of cis-β-methylstyrene, should experimental data become available.
Introduction to Monomer Cross-Reactivity
In the realm of polymer science, the cross-reactivity of monomers during copolymerization is a critical factor that dictates the final properties of the resulting copolymer. This reactivity is quantitatively described by monomer reactivity ratios (r) and can be empirically predicted using the Alfrey-Price Q-e scheme. Understanding these parameters is paramount for researchers and professionals in drug development and materials science, as the sequence of monomer units in a polymer chain can significantly influence its physical, chemical, and biological properties.
This guide provides a comparative framework for understanding the potential cross-reactivity of cis-β-methylstyrene with other monomers, drawing parallels with its trans isomer and other styrenic compounds.
The Challenge of cis-β-Methylstyrene Data
The lack of specific copolymerization data for cis-β-methylstyrene is likely attributable to the lower thermodynamic stability of the cis isomer compared to the trans isomer.[1][2] In acyclic systems, trans isomers are generally more stable due to reduced steric hindrance between substituent groups.[1] This greater stability often makes the trans isomer the more common and commercially available form, and consequently, the more frequently studied monomer in polymerization reactions.
The steric hindrance in cis-β-methylstyrene, arising from the proximity of the methyl group and the phenyl ring on the same side of the double bond, would be expected to influence its reactivity in copolymerization.[3] Specifically, it could hinder the approach of a growing polymer chain, potentially leading to lower reactivity ratios compared to its trans counterpart.
Monomer Reactivity Ratios and the Alfrey-Price Q-e Scheme
The tendency of two monomers, M₁ and M₂, to copolymerize is described by their reactivity ratios, r₁ and r₂. These ratios are the rate constants for a growing polymer chain ending in a particular monomer unit adding the same monomer versus the other monomer.[4]
-
r₁ > 1 : The growing chain ending in M₁ prefers to add another M₁ monomer.
-
r₁ < 1 : The growing chain ending in M₁ prefers to add an M₂ monomer.
-
r₁ ≈ 1 : The growing chain has no preference.
-
r₁ ≈ 0 : The growing chain cannot add another M₁ monomer.
The Alfrey-Price Q-e scheme is an empirical method used to predict monomer reactivity ratios. It assigns two parameters to each monomer:
-
Q : Represents the reactivity of the monomer, influenced by resonance stabilization of the radical adduct.
-
e : Represents the polarity of the monomer's double bond.
The reactivity ratios can be calculated from the Q and e values of the two monomers using the following equations:
r₁ = (Q₁/Q₂) * exp[-e₁ * (e₁ - e₂)] r₂ = (Q₂/Q₁) * exp[-e₂ * (e₂ - e₁)]
While specific Q-e values for cis-β-methylstyrene are unavailable, a compiled list of Q-e values for common monomers is provided below for comparative purposes.
Data Presentation: A Comparative Look at Monomer Reactivity
Due to the absence of specific data for cis-β-methylstyrene, the following tables present reactivity ratios for the closely related styrene (B11656) and methyl methacrylate (B99206) system, and a list of Q-e values for a variety of common monomers to serve as a reference for predicting potential cross-reactivity.
Table 1: Reactivity Ratios for the Styrene (M₁) / Methyl Methacrylate (M₂) System [5][6][7][8]
| Solvent | Temperature (°C) | r₁ (Styrene) | r₂ (Methyl Methacrylate) |
| Bulk | 60 | 0.52 | 0.46 |
| Benzene | 70 | 0.45 | 0.38 |
| Carbon Dioxide (vl) | 65 | 0.688 | 0.395 |
| Ionic Liquid | 60 | 0.73 | 0.34 |
Table 2: Alfrey-Price Q-e Values for Common Monomers [9][10][11][12]
| Monomer | Q-value | e-value |
| Styrene | 1.00 | -0.80 |
| Methyl Methacrylate | 0.74 | 0.40 |
| Acrylonitrile | 0.60 | 1.20 |
| Vinyl Acetate | 0.026 | -0.22 |
| Butadiene | 2.39 | -1.05 |
| Vinyl Chloride | 0.044 | 0.20 |
| Maleic Anhydride | 0.23 | 2.25 |
| trans-β-Methylstyrene | 1.03 | -0.96 |
Experimental Protocols: Determining Monomer Reactivity Ratios
The following is a generalized experimental protocol for determining monomer reactivity ratios, which would be applicable for studying cis-β-methylstyrene.
Objective: To determine the monomer reactivity ratios (r₁ and r₂) for the copolymerization of Monomer 1 (M₁, e.g., cis-β-methylstyrene) and Monomer 2 (M₂).
Materials:
-
Monomer 1 (M₁)
-
Monomer 2 (M₂)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Benzene, Toluene)
-
Inhibitor remover (e.g., basic alumina (B75360) column)
-
Precipitating solvent (e.g., Methanol)
-
Nitrogen gas supply
-
Reaction vessels (e.g., Schlenk tubes)
-
Constant temperature bath
-
Analytical equipment for copolymer composition determination (e.g., ¹H NMR, FT-IR, UV-Vis spectroscopy)
Procedure:
-
Monomer Purification: Purify both monomers by passing them through a column of basic alumina to remove any inhibitors.
-
Initiator Purification: Recrystallize the initiator from a suitable solvent (e.g., methanol (B129727) for AIBN).
-
Preparation of Monomer Feed Solutions: Prepare a series of monomer feed solutions with varying molar ratios of M₁ and M₂ in the chosen solvent. A typical set would include molar fractions of M₁ of 0.1, 0.3, 0.5, 0.7, and 0.9.
-
Polymerization:
-
Place a known volume of each monomer feed solution into separate reaction vessels.
-
Add a precise amount of the initiator to each vessel.
-
Degas the solutions by several freeze-pump-thaw cycles and backfill with nitrogen.
-
Seal the vessels and place them in a constant temperature bath set to the desired reaction temperature (e.g., 60 °C for AIBN).
-
Allow the polymerization to proceed to low conversion (typically <10%) to ensure the monomer feed composition remains relatively constant. The reaction time will need to be determined empirically.
-
-
Copolymer Isolation and Purification:
-
Quench the polymerization by rapidly cooling the reaction vessels in an ice bath.
-
Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol).
-
Filter the precipitated copolymer and wash it thoroughly with the precipitating solvent to remove any unreacted monomers and initiator.
-
Dry the copolymer under vacuum to a constant weight.
-
-
Copolymer Composition Analysis:
-
Determine the composition of the isolated copolymer using a suitable analytical technique. For example, ¹H NMR spectroscopy can be used to determine the ratio of the two monomer units by integrating the characteristic proton signals of each monomer.
-
-
Calculation of Reactivity Ratios:
-
Use the initial monomer feed compositions and the determined copolymer compositions to calculate the reactivity ratios using methods such as the Fineman-Ross, Kelen-Tüdös, or non-linear least-squares fitting of the Mayo-Lewis equation.[4]
-
Visualizing the Process and Concepts
To further elucidate the experimental and theoretical frameworks, the following diagrams are provided.
References
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. Steric and electronic interactions controlling the cis/trans isomer equilibrium at X-Pro tertiary amide motifs in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Copolymerization kinetics of methyl methacrylate-styrene obtained by PLP-MALDI-ToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cjps.org [cjps.org]
- 7. Statistical radical copolymerization of styrene and methyl methacrylate in a room temperature ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 12. pubs.rsc.org [pubs.rsc.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling cis-beta-Methylstyrene
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of cis-beta-Methylstyrene, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for ensuring a safe laboratory environment.
This compound is a flammable liquid and an irritant, necessitating stringent safety measures to prevent exposure and accidents.[1][2] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational steps for safe handling, and compliant disposal methods.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when working with this compound to protect against inhalation, skin, and eye contact.
Primary Engineering Controls: All handling of this compound must be conducted within a certified chemical fume hood to minimize vapor inhalation. Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.
1. Hand Protection: Due to the aromatic hydrocarbon nature of this compound, standard nitrile gloves offer insufficient protection for prolonged contact.[3][4][5][6]
- For incidental or splash contact: Double gloving with a heavier-duty nitrile glove (minimum 8 mil) is acceptable.[7]
- For extended handling or immersion: Viton® or Butyl rubber gloves are required.[1][8][9][10][11][12][13][14] Viton® provides excellent resistance to aromatic hydrocarbons.[1][9][10]
2. Eye and Face Protection:
- Chemical safety goggles that provide a complete seal around the eyes are mandatory at all times.
- A face shield must be worn in conjunction with safety goggles when there is a risk of splashing, such as during transfers of larger volumes.
3. Body Protection:
- A flame-resistant laboratory coat must be worn and fully fastened.
- For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is required.
4. Respiratory Protection:
- When engineering controls like a fume hood are not feasible or during a spill, respiratory protection is necessary.
- A half-mask or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is the minimum requirement.
- Ensure proper fit testing of the respirator has been conducted.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Don all required PPE as outlined above.
-
-
Handling and Use:
-
Keep containers of this compound tightly closed when not in use.
-
Ground/bond containers when transferring to prevent static discharge, as the substance is flammable.[8][15]
-
Avoid heating the substance near open flames or spark sources.
-
If transferring using a syringe, ensure the syringe is compatible with the chemical.
-
-
Post-Handling:
-
Wipe down the work area within the fume hood with a suitable solvent (e.g., isopropanol) to decontaminate surfaces.
-
Properly dispose of all contaminated materials as per the disposal plan below.
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then apron, face shield, goggles, and finally lab coat).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Quantitative Safety Data
While specific occupational exposure limits (OELs) for this compound are not widely established, data for the closely related compound, alpha-Methylstyrene, can serve as a conservative proxy for risk assessment.
| Parameter | Value | Agency/Source |
| Permissible Exposure Limit (PEL) | 100 ppm (480 mg/m³) - Ceiling | OSHA[16][17][18][19] |
| Recommended Exposure Limit (REL) | 50 ppm (240 mg/m³) - TWA | NIOSH[16][17][18][19] |
| 100 ppm (485 mg/m³) - STEL | NIOSH[16][17][18][19] | |
| Threshold Limit Value (TLV) | 10 ppm (48 mg/m³) - TWA | ACGIH[2][20][21][22][23] |
| Immediately Dangerous to Life or Health (IDLH) | 700 ppm | NIOSH[16][17][21] |
TWA: Time-Weighted Average (8-hour period); STEL: Short-Term Exposure Limit (15-minute period); Ceiling: Absolute exposure limit not to be exceeded.
Disposal Plan for Contaminated Materials
Proper segregation and disposal of waste are critical to prevent chemical hazards and ensure regulatory compliance.
1. Liquid Waste:
- Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
- The container must be compatible with flammable aromatic hydrocarbons.
- Do not mix with incompatible waste streams (e.g., strong oxidizers).
2. Solid Waste (Contaminated PPE and materials):
- Gloves, wipes, and other disposable materials: Place in a designated, clearly labeled hazardous waste bag for flammable solids.
- Contaminated lab coats and aprons: If grossly contaminated, they must be disposed of as hazardous waste. If splash contamination is minor, consult your institution's safety office for decontamination procedures.
- Segregate contaminated PPE from general waste.[3]
3. Empty Containers:
- Containers that held this compound are considered hazardous waste unless properly decontaminated.
- Triple-rinse the container with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as flammable liquid hazardous waste.[24]
- After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for chemically decontaminated glassware or plastic.
Waste Collection: All hazardous waste must be collected by a licensed hazardous waste management company.[3][25] Follow your institution's specific procedures for waste pickup requests.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Spill: Evacuate the area. If the spill is small, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, contact your institution's emergency response team.
PPE Selection and Use Workflow
Caption: PPE selection and procedural workflow for this compound.
References
- 1. esafetysupplies.com [esafetysupplies.com]
- 2. α-METHYLSTYRENE - ACGIH [acgih.org]
- 3. gloves.com [gloves.com]
- 4. sgnitrilegloves.com [sgnitrilegloves.com]
- 5. primodentalproducts.com [primodentalproducts.com]
- 6. worksafegear.com.au [worksafegear.com.au]
- 7. E-Limit [elimit.online.worksafebc.com]
- 8. cleanroomproducts.com [cleanroomproducts.com]
- 9. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 10. Viton Chemical Resistant Glove [harshinifire.com]
- 11. superiorglove® VI3035-9 Chemstop Viton-Butyl Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 12. heightechsafety.com.au [heightechsafety.com.au]
- 13. gloves-online.com [gloves-online.com]
- 14. What type of gloves protects your hands from hazardous chemicals? | Ansell Singapore [ansell.com]
- 15. heightechsafety.com.au [heightechsafety.com.au]
- 16. alpha-Methyl styrene - IDLH | NIOSH | CDC [cdc.gov]
- 17. α-Methylstyrene - Wikipedia [en.wikipedia.org]
- 18. restoredcdc.org [restoredcdc.org]
- 19. CDC - NIOSH Pocket Guide to Chemical Hazards - alpha-Methyl styrene [cdc.gov]
- 20. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 21. α-METHYL STYRENE | Occupational Safety and Health Administration [osha.gov]
- 22. fishersci.com [fishersci.com]
- 23. airgas.com [airgas.com]
- 24. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 25. How Should Flammables Be Disposed Of? [greenflow.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
